molecular formula C10H7ClO2 B1350472 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS No. 224317-64-0

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Cat. No.: B1350472
CAS No.: 224317-64-0
M. Wt: 194.61 g/mol
InChI Key: JPOACCUDQZMTSO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOACCUDQZMTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377486
Record name 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224317-64-0
Record name 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, characterization, core applications, and safe handling, providing field-proven insights for researchers, scientists, and drug development professionals. The central utility of this molecule lies in its two reactive handles: an aldehyde for classical carbonyl chemistry and a terminal alkyne, primed for highly efficient cycloaddition reactions.

CAS Number: 224317-64-0[1][2][3][4]

Physicochemical and Structural Properties

This compound is a solid at room temperature with properties that make it a versatile reagent in organic synthesis. Its structure combines a stable chlorobenzaldehyde core with a reactive propargyl ether, making it an ideal starting point for constructing more complex molecular architectures.

PropertyValueSource(s)
CAS Number 224317-64-0[1][2][3]
Molecular Formula C₁₀H₇ClO₂[1][3]
Molecular Weight 194.61 g/mol [1][3]
Melting Point 74-76 °C[3]
Boiling Point 316.2±32.0 °C (Predicted)[3]
SMILES O=CC1=CC(Cl)=CC=C1OCC#C[1]
Appearance Solid[5]
Storage Sealed in dry, 2-8°C[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward and reliable Williamson ether synthesis. This reaction is fundamentally an Sₙ2 substitution where the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Causality of Experimental Choices:
  • Starting Material: 5-Chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) is chosen for its commercially available nature and the inherent nucleophilicity of its phenolic hydroxyl group upon deprotonation.[6]

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde or propargyl group.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.

  • Reagent: Propargyl bromide provides the essential 2-propynyl group. It is a potent electrophile, ensuring an efficient reaction.

Detailed Synthesis Protocol:
  • Reaction Setup: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: After cooling to room temperature, filter off the solid potassium salts and wash with a small amount of acetone.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 5-Chloro-2-hydroxybenzaldehyde C K₂CO₃ (Base) Acetone (Solvent) A->C 1. B Propargyl Bromide B->C 2. D Reflux, 4-6h C->D 3. Heat E Workup & Purification (Filtration, Extraction, Chromatography) D->E 4. Cool & Process F Product: This compound E->F 5. Isolate

Caption: Williamson ether synthesis workflow for the target compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The data presented here are based on established principles of NMR spectroscopy for substituted benzaldehydes.[7]

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • δ ~10.5 ppm (s, 1H): This downfield singlet corresponds to the aldehyde proton (-CHO), deshielded by the electron-withdrawing carbonyl group.

    • δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.

    • δ ~7.5 ppm (dd, 1H): Aromatic proton meta to the aldehyde and ortho to the chlorine.

    • δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

    • δ ~4.8 ppm (d, 2H): Methylene protons (-O-CH₂-C≡), showing coupling to the acetylenic proton.

    • δ ~2.5 ppm (t, 1H): The terminal acetylenic proton (-C≡CH), with its characteristic triplet splitting due to coupling with the methylene protons.

  • ¹³C NMR Spectroscopy (CDCl₃, 101 MHz):

    • δ ~189 ppm: Aldehyde carbonyl carbon.

    • δ ~159 ppm: Aromatic carbon attached to the ether oxygen.

    • δ ~125-136 ppm: Four distinct signals for the other aromatic carbons.

    • δ ~78 ppm & ~76 ppm: The two sp-hybridized carbons of the alkyne group.

    • δ ~56 ppm: Methylene carbon (-O-CH₂-).

Core Application: A Gateway to Molecular Complexity via Click Chemistry

The primary value of this compound in research and drug discovery stems from its terminal alkyne group, which is a key substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[8][9]

The Principle of Click Chemistry:

Click chemistry refers to reactions that are high-yielding, wide in scope, create no (or inoffensive) byproducts, and are stereospecific.[9] The CuAAC reaction perfectly embodies these principles, allowing for the covalent ligation of an alkyne-containing molecule (like our title compound) to an azide-containing molecule with exceptional efficiency and specificity.[8] This forms a stable 1,2,3-triazole ring, which acts as a robust linker.

Role in Drug Discovery:

This compound serves as a versatile scaffold. The aldehyde can be used to attach the molecule to a protein of interest or another molecular fragment, while the alkyne is reserved for a highly specific "click" conjugation. This strategy is frequently employed in:

  • Synthesis of Novel Bioactive Compounds: Rapidly creating libraries of complex molecules for screening by clicking on various azide-modified fragments.[10]

  • Development of PROTACs (Proteolysis Targeting Chimeras): The triazole linker formed via click chemistry is often used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

  • Bioconjugation: Attaching the molecule to biomolecules like peptides or proteins for imaging or diagnostic purposes.

CuAAC Application Workflow:

G A 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde C Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) A->C B Azide-containing Molecule (R-N₃) B->C D 1,2,3-Triazole Linked Product C->D Click Reaction

Caption: CuAAC reaction using the title compound as the alkyne source.

Safety and Handling

Proper handling is crucial for laboratory safety. While a specific safety data sheet for this exact compound is not universally available, data from analogous structures like 2-chlorobenzaldehyde and other propargyl ethers provide a strong basis for safe handling protocols.[11][12][13][14]

  • General Hazards: May be harmful if swallowed or inhaled.[11] Causes skin and serious eye irritation.[12] May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store at the recommended 2-8°C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its straightforward synthesis and the powerful, orthogonal reactivity of its aldehyde and alkyne functionalities provide a reliable platform for constructing complex, high-value molecules. Understanding the principles behind its synthesis and the strategic application of its alkyne handle in click chemistry is key to unlocking its full potential in the laboratory.

References

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • Supporting Information, Royal Society of Chemistry. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

  • PubChem. 5-Chloro-salicylaldehyde. [Link]

  • ResearchGate. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-chloro- (CAS 89-98-5). [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • Academic Journals and Conferences. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • Wikipedia. Benzaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • PubChem. 5-Chloro-2-isopropoxybenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a chlorinated benzaldehyde scaffold appended with a propargyl ether group, presents a versatile platform for the synthesis of more complex molecules. The presence of the terminal alkyne functionality, in particular, opens avenues for its use in "click chemistry" reactions, a powerful tool for forging new molecular linkages in drug development and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed synthesis protocol, and an exploration of its relevance in modern research.

Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in experimental settings. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 224317-64-0[1]
Molecular Formula C₁₀H₇ClO₂[1]
Molecular Weight 194.61 g/mol [1]
Melting Point 74-76 °C[2]
Boiling Point 316.2 ± 32.0 °C (Predicted)[2]
Appearance Not explicitly stated, but likely a solid at room temperature given the melting point.
Solubility No data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Synthetic Pathway

The synthesis starts from the readily available 5-chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde). The phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This intermediate then reacts with propargyl bromide to yield the target compound.

Synthesis_of_this compound reactant1 5-Chloro-2-hydroxybenzaldehyde reagent K₂CO₃, Acetone reactant1->reagent reactant2 Propargyl Bromide reactant2->reagent product This compound reagent->product Reflux

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of a similar compound, 4-(2-propynyloxy)benzaldehyde, and should be optimized for the specific synthesis of the title compound.[3]

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Diethyl ether

Procedure:

  • To a stirred suspension of 5-chloro-2-hydroxybenzaldehyde and an excess of anhydrous potassium carbonate in anhydrous acetone, add propargyl bromide dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess potassium carbonate and any inorganic salts.

  • Wash the collected solids with acetone and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure this compound.

Self-Validation: The success of the synthesis should be confirmed by spectroscopic analysis. The disappearance of the phenolic hydroxyl proton signal and the appearance of the characteristic signals for the propargyl group in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the formation of the desired product.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around δ 10.0 ppm. The aromatic protons will appear in the range of δ 7.0-8.0 ppm with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons of the propargyl group (O-CH₂-C≡CH) are expected to appear as a doublet around δ 4.7 ppm, and the acetylenic proton (C≡C-H) as a triplet around δ 2.5 ppm.[4][5]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the aldehydic carbonyl carbon significantly downfield (δ > 180 ppm). The aromatic carbons will resonate in the typical region of δ 110-160 ppm. The carbons of the propargyl group are expected at approximately δ 56 ppm (O-CH₂), δ 76 ppm (C≡CH), and δ 78 ppm (C≡CH).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1700 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch, and a weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch are also expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

Relevance in Drug Development

The structural motifs present in this compound are of significant interest in drug discovery. The benzaldehyde moiety is a common scaffold in many biologically active compounds. The propargyl group, as a terminal alkyne, is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent linking of the benzaldehyde scaffold to other molecules, such as biomolecules or other drug fragments, that have been functionalized with an azide group.

This "click" chemistry handle makes this compound a valuable building block for:

  • Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment that can be linked to other fragments to build more potent drug candidates.

  • Target Identification and Validation: The alkyne group can be used to attach probes, such as fluorescent dyes or biotin tags, to the molecule. These tagged molecules can then be used to identify and validate biological targets.

  • Synthesis of Triazole-Containing Compounds: The cycloaddition reaction with azides produces 1,2,3-triazoles, a class of heterocycles known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The chlorinated phenyl ring can also contribute to the pharmacological profile of molecules derived from this scaffold, potentially enhancing binding affinity to target proteins or modifying metabolic stability.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry and drug discovery. Its well-defined physical properties and the reactivity of its functional groups, particularly the terminal alkyne, make it a versatile tool for the construction of novel and complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis, which will be of benefit to researchers and scientists working at the forefront of chemical and pharmaceutical research. Further experimental investigation into its solubility and full spectroscopic characterization will undoubtedly enhance its utility as a building block for the next generation of therapeutic agents.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • (12) United States Patent (10) Patent No.: US 8,815,875 B2. (1998, February 19). Retrieved January 18, 2026, from [Link]

  • (12) United States Patent (10) Patent No.: US 9,340,541 B2. (2016, May 17). Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-(2-propynyloxy) benzaldehyde - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES - European Patent Office - EP 3237394 B1. (2015, April 29). Retrieved January 18, 2026, from [Link]

  • (12) United States Patent. (2016, March 15). Retrieved January 18, 2026, from [Link]

  • (12) United States Patent. (2016, June 10). Retrieved January 18, 2026, from [Link]

  • 5-Chloro-2-(2-propen-1-yloxy)benzaldehyde - AOBChem USA. (n.d.). Retrieved January 18, 2026, from [Link]

  • US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents. (n.d.).
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. (n.d.).
  • Benzaldehyde, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. (n.d.).
  • US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents. (n.d.).

Sources

A Comprehensive Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a versatile bifunctional molecule increasingly relevant in medicinal chemistry and materials science. We will explore its core physicochemical properties, provide a validated synthesis protocol, and discuss its primary applications, with a focus on its role as a key building block in contemporary drug discovery.

Physicochemical Properties and Core Data

This compound, also known as 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, is a substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core with a chlorine atom at the 5-position and a propargyl ether group (a terminal alkyne connected via an ether linkage) at the 2-position. This unique combination of functional groups—an aldehyde, a halogen, and a terminal alkyne—makes it a highly valuable reagent for organic synthesis.

The aldehyde group is a versatile handle for forming imines, and oximes, or participating in various condensation and oxidation/reduction reactions. The terminal alkyne is primed for participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The chloro-substituent modifies the electronic properties of the benzene ring and offers a potential site for cross-coupling reactions.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Weight 194.61 g/mol [2]
Molecular Formula C₁₀H₇ClO₂[2]
CAS Number 224317-64-0[2][3]
MDL Number MFCD03001306[2]
SMILES Code O=CC1=CC(Cl)=CC=C1OCC#C[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of a commercially available substituted phenol, 5-chlorosalicylaldehyde, with propargyl bromide in the presence of a weak base.

Causality and Experimental Rationale
  • Starting Materials : 5-Chlorosalicylaldehyde serves as the phenolic precursor, providing the core benzaldehyde structure[4][5]. Propargyl bromide is the source of the propargyl group, which contains the essential terminal alkyne for subsequent click chemistry applications.

  • Base : Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base. Its function is to deprotonate the acidic phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide intermediate. This negatively charged phenoxide is a potent nucleophile, ready to attack the electrophilic carbon of propargyl bromide.

  • Solvent : A polar aprotic solvent like acetone or acetonitrile is ideal for this Sₙ2 reaction. It effectively dissolves the reactants but does not participate in the reaction, allowing the nucleophilic attack to proceed efficiently.

  • Reaction Conditions : Refluxing the mixture ensures a sufficient reaction rate to drive the synthesis to completion within a reasonable timeframe, typically 8-12 hours[6].

  • Purification : Post-reaction workup with an extraction separates the organic product from inorganic salts. Column chromatography is the definitive method for isolating the pure product from unreacted starting materials and any minor byproducts.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • 5-Chlorosalicylaldehyde (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Hexanes and Ethyl Acetate for chromatography eluent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add propargyl bromide to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (indicated by the consumption of 5-chlorosalicylaldehyde), cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 5-Chlorosalicylaldehyde Reaction Williamson Ether Synthesis (Reflux, 8-12h) SM1->Reaction SM2 Propargyl Bromide SM2->Reaction Reagents K₂CO₃, Acetone Reagents->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 5-Chloro-2-(2-propynyloxy)- benzenecarbaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Discovery

The primary utility of this compound stems from its propargyl group, which is a key functional group for click chemistry[1]. This powerful conjugation strategy is widely used for creating complex molecular architectures.

  • Linker and Building Block in Medicinal Chemistry : The compound serves as a critical building block for synthesizing more complex molecules. The alkyne can be "clicked" onto an azide-modified biomolecule, scaffold, or another synthetic component to form a stable triazole linkage[1]. This has been used in the synthesis of novel anticancer agents and other bioactive compounds[7]. The aldehyde can then be used for further derivatization.

  • Development of PROTACs : In the field of targeted protein degradation, this molecule can act as a component of a PROTAC (Proteolysis Targeting Chimera) linker. The alkyne allows for the convenient connection of a warhead (which binds to the target protein) to an E3 ligase-binding ligand.

  • Synthesis of Fluorescent Probes : The ability to conjugate this molecule to fluorophores or other reporter tags via click chemistry makes it useful in the development of chemical probes for biological imaging and diagnostics[8].

Click Chemistry Application Diagram

ClickChemistry cluster_reactants Reactants Alkyne 5-Chloro-2-(2-propynyloxy)- benzenecarbaldehyde (Terminal Alkyne) Product Conjugated Product (Stable Triazole Linkage) Alkyne->Product Azide Molecule-N₃ (e.g., Biomolecule, Drug Scaffold) (Azide Group) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Product [CuAAC Reaction]

Caption: General scheme of a CuAAC "click" reaction involving the title compound.

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its distinct functional groups. With a molecular weight of 194.61 g/mol , it is readily prepared and purified using standard laboratory techniques. Its primary role as a "clickable" building block ensures its continued application in the innovative fields of drug discovery, targeted therapeutics, and advanced materials science, offering researchers a reliable tool for molecular construction.

References

  • PubChem. 5-Chloro-2-isopropoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Organic Syntheses. N-BENZOYL PYRROLIDINE. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available at: [Link]

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  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • J&K Scientific. 4-(Propargyloxy)benzaldehyde | 5651-86-5. Available at: [Link]

  • Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

  • Pochampalli, P. et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a bifunctional aromatic building block with significant potential in medicinal chemistry, drug discovery, and materials science. Its unique structure, featuring a reactive aldehyde and a terminal alkyne, positions it as a valuable precursor for the synthesis of complex molecular architectures and novel heterocyclic compounds.

Introduction: The Strategic Importance of Bifunctionality

This compound (C₁₀H₇ClO₂) is a crystalline solid with a melting point of 74-76°C and a molecular weight of 194.61 g/mol [1]. The strategic value of this molecule lies in the orthogonal reactivity of its two functional groups: the aldehyde and the propargyl ether.

  • The aldehyde group is a cornerstone in organic synthesis, readily participating in a myriad of transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to various heterocyclic systems.

  • The terminal alkyne of the propargyl group is a key participant in the Nobel Prize-winning "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and highly regioselective formation of stable 1,2,3-triazole rings, which are prevalent scaffolds in many biologically active compounds[2][3][4][5][6].

The presence of a chlorine atom on the benzene ring further modulates the electronic properties of the molecule and provides an additional site for potential modification, a common strategy in drug design to enhance pharmacological properties[7].

Synthesis and Mechanism: A Reliable Path to a Key Intermediate

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable and scalable route to the target molecule.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 reaction mechanism. In this case, the phenoxide ion of 5-chlorosalicylaldehyde, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion to form the desired ether linkage. The choice of a suitable base and solvent is crucial for maximizing the reaction yield and minimizing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic. Potassium carbonate is a commonly used base for this transformation due to its moderate basicity and good solubility in DMF upon heating.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde Phenoxide Phenoxide Intermediate 5-chlorosalicylaldehyde->Phenoxide Deprotonation K2CO3 K₂CO₃ (Base) Phenoxide_2 Phenoxide Intermediate Propargyl_bromide Propargyl Bromide Product This compound Propargyl_bromide->Product Phenoxide_2->Product Sₙ2 Attack

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted 2-(prop-2-yn-1-yloxy)benzaldehyde[8].

Materials:

  • 5-Chlorosalicylaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-chlorosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization: Confirming the Molecular Structure

Property Value
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol [1]
Melting Point 74-76 °C[1]
Appearance Crystalline solid

Table 1: Physical and Chemical Properties.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, methylene, and acetylenic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)10.3 - 10.5Singlet1H
Aromatic (H-6)7.8 - 7.9Doublet1H
Aromatic (H-4)7.5 - 7.6Doublet of doublets1H
Aromatic (H-3)7.1 - 7.2Doublet1H
Methylene (-OCH₂-)4.8 - 4.9Doublet2H
Acetylenic (-C≡CH)2.5 - 2.6Triplet1H

Table 2: Predicted ¹H NMR Data (in CDCl₃).

The downfield shift of the aldehyde proton is characteristic. The aromatic protons will exhibit splitting patterns consistent with their coupling to adjacent protons. The methylene protons will appear as a doublet due to coupling with the acetylenic proton, which in turn will be a triplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 190
Aromatic (C-2)158 - 160
Aromatic (C-4)135 - 137
Aromatic (C-6)128 - 130
Aromatic (C-5)126 - 128
Aromatic (C-1)124 - 126
Aromatic (C-3)114 - 116
Acetylenic (-C ≡CH)78 - 80
Acetylenic (-C≡C H)75 - 77
Methylene (-OCH₂-)56 - 58

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C≡C-H stretch (alkyne)~3300
C-H stretch (aldehyde)~2850 and ~2750
C=O stretch (aldehyde)~1690
C=C stretch (aromatic)~1600 and ~1480
C-O-C stretch (ether)~1250

Table 4: Predicted FT-IR Data.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak [M]⁺ at m/z 194 and a characteristic [M+2]⁺ peak at m/z 196 with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Reactivity and Applications: A Gateway to Molecular Diversity

The dual functionality of this compound makes it a highly valuable synthon for the construction of a wide array of complex molecules.

The Power of "Click Chemistry"

The terminal alkyne functionality is primed for participation in CuAAC reactions with various azide-containing molecules. This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer[3][4][5][6].

G Start This compound CuAAC Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Start->CuAAC Azide Azide (R-N₃) Azide->CuAAC Triazole 1,2,3-Triazole Derivative CuAAC->Triazole

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization data.

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classic and robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide.

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 5-chloro-2-hydroxybenzaldehyde attacks the carbon atom bearing the halogen in propargyl bromide. This concerted mechanism involves a backside attack, leading to the inversion of stereochemistry if the electrophilic carbon were chiral. The choice of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The selection of an appropriate solvent is also crucial; polar aprotic solvents like acetone or dimethylformamide (DMF) are often employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Experimental Protocol

The following protocol is a representative and effective procedure for the synthesis of this compound, adapted from established methodologies for the O-propargylation of substituted salicylaldehydes.[1]

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Propargyl Bromide: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in ethyl acetate and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (equivalent)
5-Chloro-2-hydroxybenzaldehydeC₇H₅ClO₂156.571.0
Propargyl bromideC₃H₃Br118.961.2
Potassium CarbonateK₂CO₃138.212.0
This compoundC₁₀H₇ClO₂194.61-

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (SN2) 5-Chloro-2-hydroxybenzaldehyde->Reaction Propargyl bromide Propargyl bromide Propargyl bromide->Reaction K2CO3 K2CO3 K2CO3->Reaction Base Acetone Acetone Acetone->Reaction Solvent Reflux Reflux Reflux->Reaction Heat This compound This compound Reaction->this compound Yield: High

Caption: Williamson ether synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

  • Molecular Formula: C₁₀H₇ClO₂[2][3]

  • Molecular Weight: 194.61 g/mol [2][3]

  • Appearance: Expected to be a solid at room temperature.

  • Storage: Should be stored in a dry, sealed container at 2-8°C.[2][3]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~10.5 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), the methylene protons of the propargyl group (doublet, ~4.8 ppm), and the acetylenic proton (triplet, ~2.5 ppm).

  • ¹³C NMR (CDCl₃): The carbon nuclear magnetic resonance spectrum should display signals for the carbonyl carbon (~188 ppm), the aromatic carbons (~120-160 ppm), the acetylenic carbons (~75-80 ppm), and the methylene carbon (~56 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), the ≡C-H stretch (~3290 cm⁻¹), and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 194 and a characteristic isotopic pattern for the presence of a chlorine atom [M+2]⁺ at m/z 196 in an approximate 3:1 ratio.

Safety Considerations

  • 5-Chloro-2-hydroxybenzaldehyde: May cause skin and eye irritation.

  • Propargyl bromide: Is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

  • Potassium Carbonate: Is an irritant.

  • Acetone: Is a flammable liquid.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during the synthesis. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for their applications in drug discovery and materials science. The versatility of the propargyl group ensures that this compound will continue to be a key building block in the development of novel chemical entities.

References

  • Chhowala, T. N., & Patel, N. B. (2015). Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes. Arkivoc, 2015(5), 226-234.
  • Crysdot LLC. 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

  • PubChem. 5-Chloro-2-hydroxybenzaldehyde. [Link]

  • PubChem. 2-(Propargyloxy)benzaldehyde. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Molecules. 2020 Mar; 25(6): 1345.
  • Thakuria, H., & Das, G. (2007). An efficient one-pot synthesis of O-propargylated benzaldehydes and their conversion to chromenes. Tetrahedron Letters, 48(27), 4755-4758.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry. 2019; 16(11):883-890.

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a compound of interest in contemporary chemical research. In the absence of extensive published solubility data for this specific molecule, this document furnishes a robust framework for researchers to predict, experimentally determine, and interpret its solubility profile. This approach is grounded in fundamental chemical principles and established laboratory practices, ensuring a reliable methodology for handling this compound in a research and development setting.

Introduction to this compound

This compound is an aromatic aldehyde featuring a chlorinated benzene ring and a propargyl ether substituent. Its chemical structure suggests a molecule with moderate polarity, influencing its interactions with various solvents. Understanding its solubility is a critical first step in a multitude of applications, including reaction chemistry, purification, formulation development, and biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇ClO₂[1]
Molecular Weight 194.61 g/mol [1]
Melting Point 74-76 °C[1]
Appearance Solid (at room temperature)Implied from melting point

Theoretical Prediction of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar regions, which will dictate its solubility behavior.

  • Polar Moieties: The aldehyde (-CHO) and ether (-O-) functionalities are polar and capable of forming dipole-dipole interactions and potentially hydrogen bonds with protic solvents.

  • Non-polar Moieties: The benzene ring and the alkyne group are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

  • Effect of Chlorine: The chloro-substituent is electron-withdrawing and adds to the overall polarity of the molecule, but also contributes to its molecular size.

Based on these structural features, we can predict the following solubility trends:

  • Aqueous Solubility: The presence of a relatively large aromatic ring and a hydrocarbon chain from the propargyl group suggests that the solubility in water will be low. While the aldehyde and ether groups can interact with water, the overall hydrophobic character of the molecule is likely to dominate.[2][3][4]

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for this compound. They can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also likely to be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting with the ether and aldehyde oxygens.

  • Non-polar Solvents: Solvents like hexanes and toluene may show some ability to dissolve the compound due to the aromatic ring and alkyne group, but the polarity of the aldehyde and ether groups might limit high solubility. Dichloromethane and chloroform, being weakly polar, are expected to be good solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a systematic approach to experimentally determine the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment
  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexanes, DMSO, DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the general workflow for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Compound B Add Solvent A->B C Vortex/Shake at Constant Temperature B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate Concentration G->H

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining after equilibration.

    • Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.

    • Accurately weigh the filtered solution.

    • Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume of the filtered supernatant with a suitable solvent.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the remaining solid. The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

    • Instrumental Analysis (HPLC/UV-Vis): Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL, g/L, or molarity (mol/L), at a specified temperature.

Table 2: Example Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Water25HPLC
Methanol25HPLC
Dichloromethane25Gravimetric
Hexanes25Gravimetric
DMSO25HPLC

It is also beneficial to classify the solubility qualitatively based on established pharmaceutical standards (e.g., from the United States Pharmacopeia - USP).

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Key Building Block for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in modern medicinal chemistry and materials science. Its strategic value lies in the bifunctional nature of the molecule: an aldehyde group amenable to a wide range of classical chemical transformations, and a terminal alkyne (propargyl group) poised for participation in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery.

Commercial Availability and Sourcing

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and high-throughput screening applications.

Table 1: Commercial Supplier Information

SupplierCAS NumberPurityAvailable Quantities
BLDpharm224317-64-0≥95%1g, 5g, 10g
Crysdot LLC224317-64-0InquireCustom
Accela ChemBio Inc.224317-64-0>95%1g, bulk

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) with propargyl bromide in the presence of a suitable base.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products cluster_solvent Solvent R1 5-Chloro-2-hydroxybenzaldehyde P1 This compound R1->P1 Williamson Ether Synthesis R2 Propargyl Bromide R2->P1 Base Base (e.g., K₃PO₄, K₂CO₃) Base->R1 Salt Salt Byproduct (e.g., KBr) Solvent DMF or Acetone Solvent->R1

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from a general method for the synthesis of substituted o-propargylsalicylaldehydes, which has been successfully applied to this specific compound. [1] Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Propargyl bromide

  • Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1 mmol).

  • Add dimethylformamide (5 mL) to dissolve the starting material.

  • To the stirred solution, add anhydrous potassium phosphate (1.1 mmol).

  • Slowly add propargyl bromide (1.2 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 22-24 hours), pour the reaction mixture into ice-cold water.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash thoroughly with water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain this compound.

Yield and Purity: This reaction typically proceeds in high yield, with reported yields of up to 92%. [1]The product can be further purified by recrystallization if necessary.

Physicochemical Properties and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 224317-64-0
Molecular Formula C₁₀H₇ClO₂
Molecular Weight 194.61 g/mol
Appearance Solid
Melting Point 74-75 °C [1]
¹H NMR Expected signals include aromatic protons, a singlet for the aldehyde proton, a doublet for the methylene protons of the propargyl group, and a triplet for the acetylenic proton.
¹³C NMR Expected signals include aromatic carbons, a carbonyl carbon, and carbons of the propargyl group.
IR (Infrared) Expected characteristic peaks for C-H (alkyne), C≡C (alkyne), C=O (aldehyde), and C-O (ether) bonds.
MS (Mass Spec.) Expected molecular ion peak corresponding to the molecular weight.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through "click chemistry."

"Click Chemistry" and the Synthesis of 1,2,3-Triazoles

The terminal alkyne functionality of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with an organic azide. The resulting triazole-containing molecules are of significant interest in drug discovery as they can act as bioisosteres for other functional groups and can serve as rigid linkers in more complex molecular constructs.

G cluster_reactants Reactants cluster_product Product R1 This compound P1 1,2,3-Triazole Derivative R1->P1 CuAAC 'Click' Reaction R2 Organic Azide (R-N₃) R2->P1 Catalyst Cu(I) Catalyst Catalyst->R1

Caption: CuAAC "Click" Reaction utilizing the target compound.

Further Functionalization

The aldehyde group provides an additional site for chemical modification, both before and after the click reaction. It can be converted into a variety of other functional groups, including:

  • Alcohols: via reduction.

  • Carboxylic acids: via oxidation.

  • Imines and Schiff bases: through condensation with primary amines.

  • Heterocycles: by participating in various cyclization reactions.

This dual functionality allows for the rapid generation of diverse molecular libraries for screening in drug discovery programs. For instance, novel heterocyclic systems with potential biological activity can be synthesized.

Conclusion

This compound is a commercially available and readily synthesizable chemical intermediate of significant value to the research and drug development community. Its key attributes, the reactive aldehyde and the "clickable" terminal alkyne, make it an ideal building block for the construction of complex and diverse molecular architectures. The ability to efficiently generate novel 1,2,3-triazole-containing compounds through CuAAC chemistry positions this molecule as a valuable tool in the ongoing quest for new therapeutic agents and functional materials.

References

  • Chhowala, T. N., & Patel, D. R. (2025). Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes. Arkivoc, 2025(5), 202412326. [Link]

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introduction to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Bifunctional Probe for Covalent Ligand Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional chemical probe. By integrating a reactive aldehyde warhead with a terminal alkyne bioorthogonal handle, this molecule offers a powerful tool for activity-based protein profiling (ABPP) and covalent ligand discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in complex biological systems, and discuss its potential for identifying and validating novel drug targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage next-generation chemical probes for accelerated discovery programs.

Introduction: The Imperative for Covalent Probes in Drug Discovery

The landscape of drug discovery is increasingly focused on developing highly selective and potent therapeutics. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a promising class of drugs, offering advantages in terms of prolonged duration of action and high potency. A critical step in the development of such inhibitors is the identification and validation of suitable protein targets. This is where chemical probes, like this compound, play a pivotal role.

This compound is a strategically designed molecule that combines two key chemical functionalities:

  • An electrophilic benzenecarbaldehyde moiety: This "warhead" is designed to react with nucleophilic amino acid residues on proteins, leading to the formation of a stable covalent bond. The presence of a chlorine atom at the 5-position can modulate the reactivity of the aldehyde group through electronic effects.

  • A terminal alkyne group: This "handle" serves as a bioorthogonal reporter. It remains inert within the complex biological milieu until it is selectively reacted with an azide-containing tag in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the subsequent visualization, enrichment, and identification of probe-labeled proteins.

This dual functionality enables a powerful experimental workflow for identifying the cellular targets of a small molecule, a process often referred to as activity-based protein profiling (ABPP).

Mechanism of Action: A Two-Step Approach to Target Identification

The utility of this compound as a chemical probe is rooted in a two-step mechanism that first allows for covalent labeling of protein targets within a biological system, followed by the selective attachment of a reporter tag for downstream analysis.

Step 1: Covalent Target Engagement

The aldehyde group of this compound is an electrophile that can react with nucleophilic residues on a protein surface. The most likely target for this reaction is the ε-amino group of a lysine residue, which can form a Schiff base (imine) upon condensation with the aldehyde. This reaction is often reversible, but the local protein environment can stabilize the linkage, leading to effective covalent labeling. The chlorine substituent on the aromatic ring can influence the electrophilicity of the aldehyde, potentially fine-tuning its reactivity profile.

Step 2: Bioorthogonal Ligation via Click Chemistry

Following the covalent labeling of target proteins, the terminal alkyne handle of the probe is utilized for bioorthogonal ligation. The most common and robust method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In this reaction, the alkyne-labeled proteins are treated with an azide-containing reporter tag (e.g., a fluorophore for imaging or biotin for enrichment) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, effectively "clicking" the reporter tag onto the protein of interest.

Diagram: General Workflow for Target Identification

ABPP_Workflow cluster_Cellular Cellular Environment cluster_Lysis Cell Lysis & Proteome Extraction cluster_Click Bioorthogonal Ligation cluster_Analysis Downstream Analysis Probe 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde LabeledProtein Covalently Labeled Protein Probe->LabeledProtein Covalent Modification (Schiff Base Formation) Protein Target Protein (with nucleophilic Lysine) Protein->LabeledProtein Lysate Cell Lysate containing Labeled Proteome TaggedProtein Tagged Protein Lysate->TaggedProtein AzideTag Azide-Reporter Tag (e.g., Azide-Biotin) AzideTag->TaggedProtein CuAAC 'Click' Chemistry Enrichment Affinity Purification (Streptavidin Beads) TaggedProtein->Enrichment MS LC-MS/MS Analysis (Protein Identification) Enrichment->MS

Caption: Workflow for Activity-Based Protein Profiling.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing this compound in a typical ABPP experiment. Optimization of concentrations, incubation times, and specific reagents may be necessary depending on the biological system under investigation.

Protocol for In-Cellular Protein Labeling
  • Cell Culture: Plate cells of interest (e.g., HEK293T, HeLa) in a suitable format (e.g., 10 cm dishes) and grow to 70-80% confluency.

  • Probe Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 1-100 µM).

  • Incubation: Remove the existing media from the cells and replace it with the probe-containing media. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Proteome Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the labeled proteome. Determine the protein concentration using a standard assay (e.g., BCA assay).

Protocol for CuAAC-Mediated Biotinylation of Labeled Proteins
  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Labeled proteome (e.g., 1 mg of total protein)

    • Azide-PEG3-Biotin (e.g., final concentration of 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., final concentration of 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., final concentration of 100 µM)

    • Copper(II) sulfate (CuSO4) (e.g., final concentration of 1 mM)

  • Reaction Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 10 minutes to pellet the proteins.

  • Washing: Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.

Protocol for Enrichment and On-Bead Digestion of Biotinylated Proteins
  • Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea in PBS).

  • Affinity Purification: Add high-capacity streptavidin agarose beads to the resuspended protein solution. Incubate for 2 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 6 M urea, 2 M urea, PBS).

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide). Finally, add a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides. Perform additional washes of the beads to ensure complete peptide recovery.

Protocol for LC-MS/MS Analysis and Data Interpretation
  • Sample Preparation: Desalt the collected peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were covalently labeled by the probe.

Data Interpretation and Target Validation

The output of the LC-MS/MS analysis will be a list of proteins identified from the enriched sample. It is crucial to distinguish between specific, high-confidence targets and non-specific background binders. A common approach is to perform a competitive labeling experiment.

Competitive Labeling Workflow
  • Pre-incubation with a Putative Ligand: Before treating the cells with this compound, pre-incubate a parallel sample of cells with an excess of a non-alkyne-containing small molecule that is hypothesized to bind to the same target.

  • Probe Labeling and Analysis: Proceed with the standard labeling, enrichment, and LC-MS/MS workflow for both the competed and non-competed samples.

  • Quantitative Comparison: Use quantitative proteomics techniques (e.g., label-free quantification, SILAC) to compare the abundance of identified proteins between the two samples. A true target of the competitor compound will show a significant reduction in signal in the competed sample.

Diagram: Competitive Profiling for Target Validation

Competitive_Profiling cluster_Control Control Experiment cluster_Competition Competition Experiment Control_Cells Cells Control_Probe Add Alkyne Probe Control_Cells->Control_Probe Control_Analysis LC-MS/MS Analysis Control_Probe->Control_Analysis Control_Result High Signal for Target Protein Control_Analysis->Control_Result Comp_Result Reduced Signal for Target Protein Comp_Cells Cells Comp_Ligand Pre-incubate with Excess Competitor Ligand Comp_Cells->Comp_Ligand Comp_Probe Add Alkyne Probe Comp_Ligand->Comp_Probe Comp_Analysis LC-MS/MS Analysis Comp_Probe->Comp_Analysis Comp_Analysis->Comp_Result

Caption: Competitive profiling workflow for target validation.

Quantitative Data Summary

Parameter Typical Range Notes
Probe Concentration 1 - 100 µMOptimal concentration should be determined empirically.
Incubation Time 1 - 4 hoursLonger times may increase labeling but also off-target effects.
Proteome Amount 1 - 5 mgSufficient for identification of moderately abundant proteins.
Azide-Biotin Conc. 50 - 200 µMEnsure a molar excess over the estimated amount of labeled protein.
Cu(I) Catalyst Conc. 0.5 - 2 mMHigher concentrations can lead to protein precipitation.

Conclusion and Future Perspectives

This compound represents a valuable tool for the chemical biology and drug discovery community. Its bifunctional nature allows for the covalent capture of protein targets and their subsequent identification through bioorthogonal chemistry. The protocols and workflows outlined in this guide provide a robust starting point for researchers seeking to employ this probe for target identification and validation studies. Future applications could involve the development of more complex probes based on this scaffold, incorporating different reactive warheads or alternative bioorthogonal handles to expand the scope of discoverable targets.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.[Link]

  • Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH.[Link]

  • Click chemistry and its application to proteomics. G-Biosciences.[Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI.[Link]

  • A Proteome-Wide Atlas of Lysine-Reactive Chemistry. PMC - NIH.[Link]

  • The reaction mechanism of lysine residues with acetaldehyde, in the absence (A) and presence (B) of a reducing agent NaBH3(CN). ResearchGate.[Link]

  • Global profiling of lysine reactivity and ligandability in the human proteome. PMC - NIH.[Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]

  • Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. PubMed.[Link]

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, an aromatic aldehyde, and a chlorinated phenyl ring, offering multiple points for chemical modification. This guide provides an in-depth technical analysis of the reactivity centered on the terminal alkyne group. We will explore the principal reaction pathways—metal-catalyzed cross-coupling, cycloaddition, and C-H functionalization—elucidating the mechanistic underpinnings and providing field-proven experimental protocols. The influence of the aromatic substituents on the alkyne's reactivity will be a central theme, offering researchers and drug development professionals a comprehensive framework for leveraging this molecule in complex synthetic applications.

Molecular Profile and Electronic Considerations

This compound, with a molecular formula of C10H7ClO2, possesses a unique electronic architecture that dictates its chemical behavior. The key to understanding its reactivity lies in analyzing the interplay between its three core functional groups.

  • The Terminal Alkyne (Propargyl Group): This is the primary focus of our guide. The sp-hybridized carbons of the alkyne create a region of high electron density, making it a potent nucleophile in many reactions.[1] Furthermore, the terminal proton exhibits notable acidity (pKa ≈ 25) compared to protons on sp2 or sp3 carbons, allowing for its removal by a strong base to form a highly reactive acetylide anion.[2][3][4]

  • The Benzenecarbaldehyde Moiety: The aldehyde group is a moderate electron-withdrawing group, influencing the aromatic ring's electron density. Its presence is critical when considering chemoselectivity, as it can participate in its own set of reactions (e.g., Wittig, condensation, reduction). However, it is generally tolerant of the conditions used for the primary alkyne transformations discussed herein.[5]

  • The Chloro-Substituted Phenyl Ring: The chlorine atom at the 5-position and the ether linkage at the 2-position are electron-withdrawing and electron-donating, respectively, through inductive and resonance effects. These substituents modulate the overall electronic environment and can influence the rates and outcomes of catalytic reactions. Studies have shown that electron-withdrawing groups can impact the stability and reactivity of unsaturated systems.[6][7]

This combination of features makes the molecule an excellent scaffold for building complex molecular architectures through sequential and orthogonal chemical transformations.

Core Reactivity Pathways of the Alkyne Moiety

The terminal alkyne is a gateway to a vast array of chemical transformations. We will focus on three of the most powerful and widely utilized pathways in modern organic synthesis.

Pathway A: Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the direct linkage of a terminal alkyne with an aryl or vinyl halide.[8][9][10] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[5][8]

Causality and Mechanism: The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[10]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.[11]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.

The amine base serves to quench the HX produced and maintain the catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)(L)₂-X Pd0->Pd_Complex Oxidative Addition (Ar-X) Product_Complex R-Pd(II)(L)₂-C≡CR' Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product (Ar-C≡CR') Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_Acetylide->Pd_Complex Transfers Acetylide caption Sonogashira Catalytic Cycle

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add a suitable anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionPurpose/Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for oxidative addition.
Copper Co-catalyst CuI, CuBrActivates the alkyne by forming the copper acetylide.
Base Triethylamine, DiisopropylamineNeutralizes HX by-product, facilitates catalyst regeneration.
Solvent THF, DMF, AcetonitrileSolubilizes reactants and catalysts.
Temperature Room Temp to 60 °CBalances reaction rate with catalyst stability.
Atmosphere Inert (Ar, N₂)Prevents oxidative homocoupling (Glaser coupling) of the alkyne.[9]
Pathway B: Cycloaddition: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles.[12][13] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[12][]

Causality and Mechanism: Unlike the uncatalyzed Huisgen cycloaddition which requires high temperatures and yields mixtures of regioisomers, the copper(I)-catalyzed version is highly specific and proceeds rapidly under mild conditions.[12] The mechanism is thought to involve the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[11][15] This process dramatically accelerates the reaction by orders of magnitude compared to the thermal equivalent and exclusively yields the 1,4-regioisomer.[12][13]

CuAAC_Workflow Start Reactants: - this compound - Organic Azide (R-N₃) Reaction Reaction at RT Start->Reaction Catalyst Catalyst System: - Cu(I) Source (e.g., CuSO₄/Na Ascorbate) - Solvent (e.g., tBuOH/H₂O) Catalyst->Reaction Product Product: 1,4-Disubstituted Triazole Reaction->Product caption CuAAC Reaction Workflow

Caption: A simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a mixture of t-butanol and water (1:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of copper(II) sulfate pentahydrate (0.05 eq) in water. The active Cu(I) catalyst is generated in situ.[12]

  • Stir the resulting suspension vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The product can often be isolated in high purity by simple filtration or may be purified by column chromatography if necessary.

ParameterTypical ConditionPurpose/Rationale
Copper Source CuSO₄·5H₂OPrecursor for the active Cu(I) catalyst.
Reducing Agent Sodium AscorbateReduces Cu(II) to the catalytically active Cu(I) state in situ.[12]
Azide Partner Various (Alkyl, Aryl, etc.)The complementary "click" partner for the alkyne.
Solvent t-Butanol/H₂O, DMSOAqueous solvent systems are common and environmentally friendly.[12]
Temperature Room TemperatureHighlights the mildness and efficiency of the "click" reaction.
Pathway C: Reactions at the Acidic C-H Bond: Acetylide Formation

The acidity of the terminal alkyne proton allows for its easy removal by a strong base, forming a potent carbon nucleophile known as an acetylide (or alkynide) ion.[2][3][16] This is a fundamental transformation that opens the door to a host of carbon-carbon bond-forming reactions.[17][18]

Causality and Mechanism: The high s-character (50%) of the sp-hybridized orbital stabilizes the negative charge of the resulting acetylide anion, making the terminal proton significantly more acidic (pKa ≈ 25) than those in alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[2][3][19] Strong bases like sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi) are required for complete deprotonation.[16][20] The resulting acetylide is a strong base and an excellent nucleophile, readily participating in Sɴ2 reactions with primary alkyl halides or additions to carbonyl compounds.[3][16][18]

Acetylide_Reaction Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Acetylide Anion (R-C≡C:⁻) Alkyne->Acetylide Deprotonation Base Strong Base (e.g., NaNH₂) Base->Alkyne Product Substituted Product (e.g., R-C≡C-R') Acetylide->Product Nucleophilic Attack Electrophile Electrophile (e.g., R'-X, R'₂C=O) Electrophile->Acetylide caption General workflow for acetylide formation and reaction.

Caption: General workflow for acetylide formation and reaction.

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the lithium acetylide.

  • Add a solution of a primary alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting internal alkyne by column chromatography.

Note on Chemoselectivity: While the acetylide is a strong nucleophile, the aldehyde group in the starting material can also react with it. This can be a competing pathway. Performing the reaction at low temperatures (-78 °C) and using the acetylide to react with a more reactive external electrophile (like an alkyl halide) generally favors the desired pathway over self-condensation.

Summary and Outlook

The terminal alkyne group in this compound is a remarkably versatile functional handle. We have detailed its three primary modes of reactivity:

  • Sonogashira Coupling: For the synthesis of aryl- and vinyl-substituted alkynes.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the efficient construction of 1,2,3-triazoles.

  • Acetylide Formation and Reaction: For C-C bond formation via nucleophilic substitution or addition.

The electronic properties of the chloro and aldehyde substituents are generally compatible with these transformations, allowing for a high degree of chemoselectivity under carefully chosen conditions. For researchers in drug development and materials science, this molecule represents a powerful building block, enabling rapid diversification and the construction of complex, functional molecular systems. Future work may explore less common but equally potent alkyne transformations, such as hydroamination, cycloisomerization, or alkyne metathesis, to further expand the synthetic utility of this valuable intermediate.

References

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  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, December 23). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. DOI:10.1039/C9SC04507D
  • Filo. (2025, July 28). Are alkynes electron-withdrawing compounds or do they primarily undergo addition reactions? Retrieved from [Link]

  • University of California, Davis. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Alkynes: Alkylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.8. Substitution with acetylides. Organic Chemistry 1: An open textbook. Retrieved from [Link]

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  • Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • YouTube. (2019, October 18). deprotonation of alkynes to make acetylides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, October 17). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. PubMed. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Linker for Advanced Bioconjugation and Material Science

In the ever-evolving landscape of chemical biology and materials science, the demand for precise and efficient molecular construction tools is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a leading strategy for the rapid and reliable formation of triazole linkages.[1][2][3] This reaction's high efficiency, broad functional group tolerance, and mild reaction conditions have cemented its role in a myriad of applications, from drug discovery and development to the synthesis of complex polymers and functional materials.

This document provides a comprehensive guide to the use of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde , a versatile bifunctional molecule, in CuAAC reactions. This compound uniquely features a terminal alkyne for click conjugation and an aromatic aldehyde for subsequent derivatization or immobilization. The electron-withdrawing nature of the chloro and aldehyde substituents on the benzene ring can influence the reactivity of the alkyne, making a well-defined protocol essential for successful and reproducible outcomes.

These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for the synthesis of novel conjugates, probes, and materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₂[4]
Molecular Weight 194.61 g/mol [4]
Appearance White to off-white solid---
Melting Point 74-76 °C[4]
Boiling Point (Predicted) 316.2 ± 32.0 °C[4]
CAS Number 224317-64-0---

Core Principles of the CuAAC Reaction

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][5] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate.

A common and highly effective method for generating the active Cu(I) catalyst in situ is the reduction of copper(II) sulfate (CuSO₄) with a mild reducing agent, most notably sodium ascorbate.[2] This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts.

Diagram of the Catalytic Cycle

CuAAC_Cycle cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + R₂-N₃ Triazole_Product->Alkyne Releases Cu(I)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC Reaction with this compound

This protocol provides a robust starting point for the click reaction of this compound with an azide-containing molecule. Optimization of reaction time, temperature, and solvent may be necessary depending on the specific azide substrate.

Materials and Reagents
  • This compound

  • Azide-containing substrate (e.g., benzyl azide as a model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) is a good starting point. Other solvent systems such as DMF/water or DMSO/water can also be effective.

  • Deionized water

  • tert-Butanol

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional but recommended)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the azide substrate (1.05 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1). The concentration should typically be in the range of 0.1-0.5 M.

    • Rationale: Using a slight excess of the azide can help drive the reaction to completion. The choice of solvent should ensure the solubility of all reactants.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare fresh stock solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M in deionized water) and sodium ascorbate (e.g., 1 M in deionized water).

    • Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).

    • Subsequently, add the sodium ascorbate solution (typically 5-10 mol%). The solution should turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

    • Rationale: Freshly prepared solutions of the catalyst components are crucial for optimal activity. Sodium ascorbate is used in excess to ensure the complete reduction of Cu(II) and to maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand to clearly separate the starting materials from the triazole product.

    • The reaction is typically complete within 1-4 hours, although some less reactive substrates may require longer reaction times or gentle heating (e.g., 40-50 °C).

    • Rationale: TLC is a simple and effective method to track the consumption of the limiting reagent and the formation of the product, allowing for the determination of the reaction endpoint.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

    • Rationale: The work-up procedure is designed to separate the desired triazole product from the reaction medium, unreacted starting materials, and the copper catalyst. Purification is essential to obtain the final product in high purity.

Experimental Workflow Diagram

Workflow A 1. Dissolve Alkyne and Azide in t-BuOH/H₂O B 2. Add CuSO₄ Solution A->B C 3. Add Sodium Ascorbate Solution B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate I->J K 11. Purify by Recrystallization or Column Chromatography J->K

Caption: A typical experimental workflow for the CuAAC reaction.

Characterization of the Triazole Product

The structure and purity of the synthesized triazole can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The formation of the triazole ring will result in a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm for the triazole proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and azide stretch (around 2100 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete reaction - Inactive catalyst- Poor solubility of reactants- Sterically hindered substrates- Use freshly prepared catalyst solutions.- Try a different solvent system (e.g., DMF/water, DMSO/water).- Increase the reaction temperature to 40-50 °C.- Increase the catalyst loading.
Formation of side products - Oxidation of the alkyne (Glaser coupling)- Ensure an adequate excess of sodium ascorbate.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in purification - Co-elution of product and starting materials- Presence of copper salts in the product- Optimize the mobile phase for column chromatography.- Wash the crude product with a dilute ammonia solution to remove copper salts.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. Based on analogous structures like 2-chlorobenzaldehyde, this compound may cause skin and eye irritation.[7]

  • Organic azides can be energetic compounds and should be handled with care, especially on a large scale. Avoid heating neat azide compounds.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[8][9][10]

Conclusion

This compound is a valuable building block for the synthesis of complex molecules and materials using click chemistry. The protocol outlined in these application notes provides a reliable and efficient method for its use in CuAAC reactions. The bifunctional nature of this molecule opens up a wide range of possibilities for subsequent chemical transformations, making it a powerful tool for researchers in diverse scientific disciplines.

References

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Erdmann, F., et al. (2017). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (128), 56412.
  • Cahiers Magellanes-NS. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS, 06(2).
  • Pineda-Castañeda, L. G., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • ResearchGate. (2018). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • ResearchGate. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • PubMed. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine-Chalcone Hybrids. Molecules, 29(2), 481.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-chloro- (CAS 89-98-5). Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12.
  • ACS Omega. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 16035–16046.
  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-isopropoxybenzaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde for Live-Cell Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Bioorthogonal Probe

Introduction: Unveiling Cellular Proteomes with a Dual-Functionality Probe

The ability to visualize and identify proteins in their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a powerful chemical tool for activity-based protein profiling (ABPP) and imaging in living cells.

This molecule possesses two key functional groups: a salicylaldehyde and a terminal alkyne. This dual-functionality allows for a two-step "tag-and-modify" strategy. The salicylaldehyde moiety acts as a reactive "warhead" that covalently labels proteins within the cell, while the alkyne group serves as a bioorthogonal "handle" for subsequent detection and analysis via click chemistry.[3][4] This approach offers a significant advantage over traditional methods that rely on genetically encoded tags, as it allows for the labeling of endogenous proteins in their native state without the need for genetic manipulation.[5]

Mechanism of Action: Targeting Lysine Residues with Reversible Covalent Chemistry

The key to the protein labeling capability of this compound lies in the reactivity of the salicylaldehyde group with the primary amine of lysine residues on the surface of proteins. This reaction forms a Schiff base, also known as an imine.[3]

What makes salicylaldehydes particularly effective as protein labeling agents is the presence of the ortho-hydroxyl group. This hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, which significantly enhances the stability of the covalent linkage compared to imines formed from other aldehydes.[3] While the bond is more stable, it can still be reversible, allowing for the study of protein dynamics and residence times of the probe.[3]

For applications requiring a permanent label, such as in-gel fluorescence analysis or affinity purification for mass spectrometry, the imine linkage can be irreversibly stabilized by reduction with a mild reducing agent like sodium borohydride.[3]

cluster_0 Step 1: Imine Formation (in Live Cells) cluster_1 Step 2: Detection/Analysis (Post-Lysis) Probe This compound Protein Protein with accessible Lysine residue Probe->Protein Reaction with Lysine Probe_Protein Reversible Imine Adduct Protein->Probe_Protein Probe_Protein->Protein Reversibility Reduction Optional: Reduction with NaBH4 for permanent linkage Probe_Protein->Reduction Click_Reagent Azide-Fluorophore or Azide-Biotin Labeled_Protein Fluorescently Labeled or Biotinylated Protein Click_Reagent->Labeled_Protein Reduction->Click_Reagent CuAAC or SPAAC Click Chemistry

Diagram: Two-step protein labeling workflow.

Data Summary Table

ParameterRecommendationNotes
Probe Concentration 1-10 µMStart with a concentration titration to determine the optimal concentration for your cell type and experiment. Higher concentrations may lead to increased off-target effects and cytotoxicity.
Incubation Time 30 minutes - 2 hoursThe optimal incubation time will depend on the cell type, probe concentration, and the specific proteins of interest.
Washout Steps 2-3 washes with pre-warmed media or PBSThorough washing is crucial to remove unbound probe and reduce background signal.
Cell Density 70-90% confluencyEnsure cells are healthy and actively growing for optimal probe uptake and labeling.
Click Chemistry Copper-catalyzed (CuAAC) or Strain-promoted (SPAAC)CuAAC is generally faster but requires a copper catalyst which can be toxic to live cells. SPAAC is copper-free but may have slower kinetics. For post-lysis labeling, CuAAC is often preferred.[6]

Experimental Protocols

Protocol 1: Live-Cell Labeling for Fluorescence Microscopy

This protocol describes the general procedure for labeling proteins in live cells with this compound followed by fluorescent detection using click chemistry.

Materials and Reagents:

  • This compound (stored as a 10 mM stock in DMSO at -20°C)

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., from a commercial kit)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 70-90% confluency.

  • Probe Labeling: a. Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be determined by optimization, but a starting point of 2 µM is recommended.[3] b. Remove the existing medium from the cells and add the probe-containing medium. c. Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.

  • Wash: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.

  • Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. d. Wash the cells twice with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

  • Counterstaining and Mounting: a. Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei. b. Wash the cells twice with PBS. c. Mount the coverslips on a microscope slide using an appropriate mounting medium.

  • Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Start Seed Cells Label Label with Probe (1-10 µM, 30-120 min) Start->Label Wash1 Wash (3x) Label->Wash1 Fix Fix (4% PFA) Wash1->Fix Permeabilize Permeabilize (0.1% Triton X-100) Fix->Permeabilize Click Click Reaction with Azide-Fluorophore Permeabilize->Click Wash2 Wash (3x) Click->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mount Mount Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Diagram: Workflow for fluorescence microscopy.

Protocol 2: Protein Enrichment for Proteomic Analysis

This protocol outlines the steps for labeling proteins in live cells, followed by lysis, biotinylation via click chemistry, and enrichment for subsequent identification by mass spectrometry.

Materials and Reagents:

  • This compound

  • Cell culture reagents

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Sodium borohydride (NaBH4)

  • Click chemistry reagents

  • Azide-functionalized biotin (e.g., Biotin-PEG4-Azide)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Labeling: a. Grow cells in a T75 flask to 80-90% confluency. b. Treat the cells with this compound as described in Protocol 1 (Step 2). c. Wash the cells three times with ice-cold PBS.

  • Cell Lysis and Reduction: a. Lyse the cells in a buffer containing protease inhibitors and freshly prepared 10 mM sodium borohydride to stabilize the imine linkage.[3] b. Incubate on ice for 30 minutes. c. Clarify the lysate by centrifugation.

  • Click Reaction: a. Perform a copper-catalyzed click reaction by adding the azide-biotin, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA) to the cell lysate. b. Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins: a. Add pre-washed streptavidin magnetic beads to the lysate. b. Incubate for 1-2 hours at 4°C with rotation to allow for binding of biotinylated proteins. c. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating at 95°C for 5 minutes. b. The eluted proteins can then be separated by SDS-PAGE for in-gel digestion or subjected to in-solution digestion for analysis by LC-MS/MS.

Safety and Handling

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe or click reagents.Increase the number and duration of wash steps. Use a blocking agent (e.g., BSA) before the click reaction.
No/Weak Signal Inefficient labeling or click reaction.Optimize probe concentration and incubation time. Check the viability of your cells. Ensure the freshness and correct concentrations of click chemistry reagents.
Cell Death/Toxicity Probe concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe. Reduce the incubation time.
Non-specific Protein Enrichment Inadequate washing of streptavidin beads.Increase the stringency of the wash buffers (e.g., by adding detergents or increasing salt concentration).

References

  • Head, S. A., & Liu, J. O. (2022). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Zhang, T., et al. (2018). Reversible lysine-targeted probes reveal residence time-based kinase selectivity.
  • MT16-205: An activity-based protein profiling probe. (2021). RSC Publishing.
  • Yano, Y., & Matsuzaki, K. (2009). Tag–probe labeling methods for live-cell imaging of membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Chen, Y. C., et al. (2005). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Journal of Agricultural and Food Chemistry.
  • Metabolic labeling with an alkyne probe. (2021). PubMed.
  • Advances in chemical labeling of proteins in living cells. (2014). PMC.
  • Marks, K. M., & Nolan, G. P. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife. Available at: [Link]

  • 5-Chloro-salicylaldehyde. PubChem. Available at: [Link]

  • Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)
  • Tag–probe labeling methods for live-cell imaging of membrane proteins. (2009). ScienceDirect.
  • Click Chemistry with Cell-Permeable Fluorophores. (2021). MDPI.

Sources

Application Notes & Protocols for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Bifunctional Probe for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Covalent Ligation and Bioorthogonal Reporting in Proteomics

The interrogation of protein function within the complex cellular milieu demands tools that can capture dynamic states and covalent interactions. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to monitor the functional state of enzymes and other proteins directly in native biological systems.[1][2][3] A key component of ABPP is the design of chemical probes that can covalently label proteins of interest, often through an activity-dependent mechanism.[4]

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a heterobifunctional chemical probe engineered for modern chemical proteomics workflows. Its design incorporates two key functionalities:

  • An Electrophilic Aldehyde: The benzenecarbaldehyde moiety serves as a "warhead" or reactive group. Aldehydes are known to form covalent bonds with nucleophilic residues on proteins, such as the side chains of lysine or cysteine, or catalytically active residues within an enzyme's active site. This reactivity allows the probe to covalently label a subset of proteins within the proteome.

  • A Bioorthogonal Alkyne Handle: The 2-propynyloxy (propargyl) group is a terminal alkyne, a cornerstone of bioorthogonal chemistry.[5] This alkyne is chemically inert within the biological system but can undergo a highly specific and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction with an azide-containing reporter tag.[6][7]

This dual-functionality enables a powerful two-step experimental workflow: (1) covalent labeling of protein targets within a complex proteome, followed by (2) selective conjugation of a reporter molecule (e.g., a fluorophore for imaging or a biotin tag for enrichment and mass spectrometry-based identification).[4][8] This approach circumvents the need for bulky reporter groups on the initial probe, which can hinder cell permeability and target engagement.[1]

This document provides detailed application notes and protocols for the use of this compound in proteomics research, focusing on target identification and competitive profiling.

Mechanism of Action: Two-Step Target Labeling and Identification

The utility of this compound is rooted in its sequential reactivity. The aldehyde first acts as an electrophilic trap, covalently modifying nucleophilic residues on target proteins. The choice of target is dictated by the intrinsic reactivity and accessibility of protein nucleophiles. Following this labeling event, the latent alkyne handle is utilized for downstream detection and analysis via click chemistry.

G cluster_0 Step 1: Covalent Protein Labeling (in situ) cluster_1 Step 2: Bioorthogonal Detection (in vitro) Probe 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde LabeledProtein Covalently Labeled Protein (Schiff Base/Adduct) Probe->LabeledProtein Covalent Reaction Protein Target Protein (with Nucleophile, e.g., Lys-NH2) Protein->LabeledProtein DetectedProtein Detected Protein (Triazole Linkage) LabeledProtein->DetectedProtein CuAAC 'Click' Chemistry Proteome Complex Proteome AzideTag Azide Reporter Tag (e.g., Azide-Biotin) AzideTag->DetectedProtein Analysis Downstream Analysis (Enrichment, MS/MS, Imaging) DetectedProtein->Analysis G A 1. Treat Live Cells with Alkyne-Aldehyde Probe B 2. Harvest Cells & Lyse to Solubilize Proteome A->B C 3. Click Chemistry: Add Azide-Biotin & Cu(I) catalyst B->C D 4. Affinity Purification: Enrich Biotinylated Proteins (Streptavidin Beads) C->D E 5. On-Bead Digestion (e.g., with Trypsin) D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Protein Identification & Quantification F->G G cluster_0 Channel 1: Control cluster_1 Channel 2: Competition A1 Treat Cells with Vehicle (DMSO) A2 Add Alkyne-Aldehyde Probe A1->A2 A3 Lyse, Click, Enrich, Digest, LC-MS/MS A2->A3 Result Quantitative Comparison: Proteins with reduced signal in Channel 2 are potential targets of the inhibitor. A3->Result B1 Treat Cells with Unlabeled Inhibitor B2 Add Alkyne-Aldehyde Probe B1->B2 B3 Lyse, Click, Enrich, Digest, LC-MS/MS B2->B3 B3->Result

Sources

Application Notes and Protocols for Site-Specific Labeling of Biomolecules using 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Bioorthogonal Chemistry

In the dynamic fields of chemical biology and drug development, the ability to selectively label and visualize biomolecules within their native environment is paramount. 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde emerges as a powerful chemical probe for achieving this goal. This molecule incorporates two key functional groups: a terminal alkyne and an aldehyde. The terminal alkyne serves as a versatile handle for bioorthogonal ligation, most notably through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction's high specificity, efficiency, and biocompatibility allow for the precise attachment of reporter molecules, such as fluorophores or biotin, to azide-modified targets in complex biological systems.[1][4]

The aldehyde group, on the other hand, can be utilized for covalent linkage to biomolecules through reactions with primary amines or other nucleophiles, or it can be a part of a larger molecular scaffold designed for specific biological targeting. The chloro-substituent on the benzene ring can modulate the reactivity and spectroscopic properties of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for utilizing this compound in labeling applications, with a focus on protein labeling within a cellular context.

Core Principles: The Power of Click Chemistry

The primary application of this compound revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide group introduced into a target biomolecule.[1][2][5] The azide can be incorporated into proteins, nucleic acids, or glycans through metabolic labeling with azide-containing precursors or via site-specific enzymatic or chemical modification.[6]

The key to the CuAAC reaction's success in a biological setting is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate.[2][3] However, Cu(I) is unstable in aqueous environments and can be toxic to cells. To overcome these challenges, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. Furthermore, a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the Cu(I) from oxidation and to minimize cellular toxicity.[3][5][7]

Experimental Workflow Overview

The following diagram outlines the general workflow for labeling cellular proteins using this compound, assuming the target protein has been metabolically or otherwise labeled with an azide group.

G cluster_0 Cellular Preparation cluster_1 Click Chemistry Reaction cluster_2 Downstream Analysis cell_culture 1. Cell Culture & Azide Labeling cell_lysis 2. Cell Lysis cell_culture->cell_lysis lysate_prep 3. Lysate Preparation cell_lysis->lysate_prep click_reaction 4. CuAAC Reaction with This compound lysate_prep->click_reaction sample_prep 5. Sample Preparation for Analysis click_reaction->sample_prep analysis 6. Analysis (e.g., SDS-PAGE, Western Blot, MS) sample_prep->analysis

Caption: General workflow for labeling azide-modified proteins with this compound.

Detailed Protocols

PART 1: Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-azidohomoalanine (AHA)

  • Methionine-free medium

Protocol:

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency in complete culture medium at 37°C in a 5% CO₂ incubator.

  • Methionine Starvation: Gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1-2 hours. This step depletes the intracellular pool of methionine, enhancing the incorporation of AHA.

  • AHA Labeling: Replace the methionine-free medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-100 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. Incubate for 4-24 hours.

  • Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS. The cells can then be lysed immediately or stored at -80°C for future use.

PART 2: Cell Lysis and Protein Extraction

Materials:

  • RIPA buffer or other suitable lysis buffer (containing protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell culture plate.

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

PART 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol details the click chemistry reaction to label the azide-modified proteins in the cell lysate with this compound.

Materials:

  • Azide-labeled protein lysate (from Part 2)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

Stock Solutions:

  • This compound: 10 mM in DMSO

  • CuSO₄: 100 mM in deionized water

  • THPTA: 500 mM in deionized water

  • Sodium Ascorbate: 1 M in deionized water (prepare fresh)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

    • Azide-labeled protein lysate (50-100 µg of total protein)

    • PBS to a final volume of 90 µL

    • This compound stock solution (1 µL for a final concentration of 100 µM)

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

    • CuSO₄ stock solution (1 µL)

    • THPTA stock solution (5 µL)

    • Vortex briefly to mix. The THPTA ligand complexes with the copper, increasing its stability and catalytic efficiency while reducing its toxicity.[3][5]

  • Add Catalyst: Add 1 µL of the catalyst premix to the reaction tube.

  • Initiate Reaction: Add 1 µL of the freshly prepared sodium ascorbate stock solution to initiate the click reaction. The ascorbate reduces Cu(II) to the active Cu(I) state.[3][5]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding 10 mM EDTA to chelate the copper catalyst.

ReagentStock ConcentrationVolume per 100 µL ReactionFinal Concentration
Azide-Labeled Lysate1-5 mg/mLVariable50-100 µg
PBS, pH 7.4-To 90 µL-
This compound10 mM1 µL100 µM
CuSO₄100 mM0.5 µL0.5 mM
THPTA500 mM2.5 µL2.5 mM
Sodium Ascorbate1 M5 µL50 mM

Table 1: Typical Reagent Concentrations for CuAAC Labeling of Proteins in Lysate.

Downstream Analysis

Following the labeling reaction, the modified proteins can be analyzed by various techniques to confirm successful conjugation and to study their biological context.

SDS-PAGE and In-Gel Fluorescence Imaging

If a fluorescent azide or alkyne was used in the click reaction, the labeled proteins can be visualized directly in a polyacrylamide gel.

Protocol:

  • Sample Preparation: Add 4X SDS-PAGE loading buffer to the labeled protein lysate, and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the proteins on a polyacrylamide gel suitable for the molecular weight range of the target protein.[8][9]

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.

Western Blotting

If a biotinylated azide or alkyne was used, the labeled proteins can be detected by Western blotting using a streptavidin-HRP conjugate.

Protocol:

  • SDS-PAGE and Transfer: Separate the labeled proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Mass Spectrometry

Mass spectrometry can be used to confirm the precise site of labeling and to identify the labeled proteins.[10][11][12]

Protocol:

  • Sample Preparation: The labeled protein or protein mixture is typically purified and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the peptides and to pinpoint the mass shift corresponding to the addition of the this compound probe and the azide-containing reporter tag.

Troubleshooting

Problem Possible Cause Solution
Low or no labeling Inefficient metabolic labeling with the azide analog.Optimize the concentration of the azide analog and the labeling time. Ensure the use of amino acid-free medium during labeling.
Inactive catalyst.Prepare the sodium ascorbate solution fresh. Ensure the correct ratio of copper to ligand.
Degradation of the alkyne probe.Store the this compound stock solution at -20°C, protected from light.
High background signal Non-specific binding of the detection reagent.Increase the number and duration of wash steps. Include a detergent (e.g., Tween-20) in the wash buffers.
Excess copper catalyst causing protein aggregation.Optimize the copper concentration; lower concentrations may be sufficient. Ensure the presence of the stabilizing ligand.
Protein degradation Protease activity during lysis and labeling.Always use a protease inhibitor cocktail in the lysis buffer. Keep samples on ice throughout the procedure.
Reactive oxygen species generated by the copper catalyst.Ensure the use of a stabilizing ligand like THPTA to minimize the generation of reactive oxygen species.[7] Consider adding a radical scavenger like aminoguanidine to the reaction buffer.[7][13]

Conclusion

This compound is a valuable chemical tool for the bioorthogonal labeling of biomolecules. Its terminal alkyne functionality allows for efficient and specific conjugation to azide-modified targets via the CuAAC reaction. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their studies, enabling the visualization, identification, and functional characterization of proteins and other biomolecules in complex biological systems.

References

  • Creative Biolabs. (2024-09-23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Spectroscopy Online. (2024-03-18). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]

  • MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

  • eLife. (2016-12-09). Labeling proteins inside living cells using external fluorophores for microscopy. [Link]

  • National Institutes of Health (NIH). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. [Link]

  • National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • UK Centre for Tissue Engineering. (2025-04-03). Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Discovery. [Link]

  • National Institutes of Health (NIH). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. [Link]

  • National Institutes of Health (NIH). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. [Link]

  • ResearchGate. Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. [Link]

  • ACS Publications. (2019-06-03). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. [Link]

  • National Institutes of Health (NIH). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. [Link]

  • MavMatrix. (2024-12-16). bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. [Link]

  • Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]

  • Bio-Synthesis. Mass Spectrometry Analysis. [Link]

  • National Center for Biotechnology Information. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. [Link]

  • PubMed. Electrophoresis-related protein modification: alkylation of carboxy residues revealed by mass spectrometry. [Link]

  • ResearchGate. Bioorthogonal reactions for labeling of a protein of interest. CuAAC, copper-catalyzed azide alkyne cycloaddition. [Link]

  • Wikipedia. Gel electrophoresis. [Link]

  • Khan Academy. Gel electrophoresis. [Link]

  • Excedr. (2022-04-04). What Is Protein Gel Electrophoresis? Definition & Overview. [Link]

  • Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • R Discovery. (2025-05-26). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. [Link]

  • National Institutes of Health (NIH). (2020-12-21). Biosynthesis of alkyne-containing natural products. [Link]

  • ResearchGate. (2025-08-09). Click chemistry for labeling and detection of biomolecules. [Link]

  • National Institutes of Health (NIH). (2019-09-18). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. [Link]

  • PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

  • National Institutes of Health (NIH). Photoredox Propargylation of Aldehydes Catalytic in Titanium. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-chloro- (CAS 89-98-5). [Link]

  • Beilstein Journals. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. [Link]

  • PubChem. 5-Chloro-salicylaldehyde. [Link]

  • White Rose Research Online. A tale of two bioconjugations : pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catalyst-free aldol ligations. [Link]

  • Wikipedia. Benzaldehyde. [Link]

  • National Institutes of Health (NIH). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. [Link]

  • ResearchGate. (2023-11-08). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]

Sources

Technical Note: Identifying Post-Translational Modifications Using 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Abstract

The study of post-translational modifications (PTMs) is critical for understanding cellular signaling, protein function, and disease pathogenesis. However, the low stoichiometry and dynamic nature of many PTMs present significant analytical challenges. This guide details the application of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a bifunctional chemical probe, for the covalent labeling, enrichment, and subsequent identification of modified proteins. By leveraging a reactive aldehyde "warhead" and a bioorthogonal alkyne "handle," this probe offers a powerful tool for activity-based protein profiling (ABPP) and the discovery of novel drug targets. We provide the scientific rationale, detailed experimental protocols, and data interpretation strategies for its effective use in proteomics workflows.

Introduction: Overcoming the Challenges of PTM Analysis

Post-translational modifications are key to expanding the functional diversity of the proteome, regulating nearly all aspects of cell biology. Traditional methods for PTM analysis often struggle with detection due to their substoichiometric nature. Chemical probes equipped with bioorthogonal handles have emerged as indispensable tools to overcome these limitations.

This compound (herein referred to as CPA) is a chemical probe designed for this purpose. It belongs to a class of reagents that enable the selective tagging and enrichment of proteins based on the reactivity of specific amino acid residues. Its structure incorporates two key functionalities:

  • An Electrophilic Aldehyde: This "warhead" can covalently react with nucleophilic residues on proteins. Its reactivity can be tuned by the chloro- and propynyloxy- substituents on the benzene ring. This targeted reactivity is central to its utility in profiling specific protein subsets.

  • A Terminal Alkyne: This bioorthogonal "handle" does not react with any native cellular components. It serves as a specific ligation site for reporter tags (e.g., biotin, fluorophores) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

This dual functionality allows for a two-step workflow: first, the covalent labeling of target proteins in a complex biological sample, followed by the specific attachment of a reporter for downstream detection, enrichment, and identification.

Mechanism of Action and Experimental Rationale

The primary mechanism of CPA involves the reaction of its aldehyde group with a nucleophilic amino acid side chain. The most common target for aldehydes is the ε-amine of a lysine residue, forming a Schiff base. This initial reversible adduct can be stabilized via reduction with agents like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. The specificity of the probe can be influenced by the local microenvironment of the residue, including its pKa and accessibility.

The overall experimental strategy, depicted below, is a multi-step process designed for maximal specificity and yield.

G cluster_labeling Step 1: Covalent Labeling cluster_ligation Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_enrichment Step 3: Affinity Enrichment cluster_analysis Step 4: Analysis p Protein Lysate or Live Cells cpa CPA Probe (this compound) p->cpa Incubation labeled_p CPA-Labeled Proteome cpa->labeled_p Covalent Reaction azide Reporter-Azide (e.g., Biotin-N₃) labeled_p->azide CuSO₄, Ligand, Reducing Agent tagged_p Biotinylated Proteome azide->tagged_p CuAAC Reaction beads Streptavidin Beads tagged_p->beads Binding enriched_p Enriched Target Proteins beads->enriched_p Pull-down & Wash ms LC-MS/MS Analysis (Protein ID & Site Mapping) enriched_p->ms On-Bead Digestion sds SDS-PAGE / Western Blot (Visualization & Validation) enriched_p->sds Elution

Caption: General workflow for identifying protein targets of CPA.

Detailed Protocols

Important Pre-experimental Considerations:

  • Reagent Purity: Ensure the CPA probe is of high purity. Prepare stock solutions in anhydrous DMSO and store at -80°C.

  • Controls are Critical: For every experiment, include a DMSO-only (vehicle) control and a no-catalyst control for the click reaction to identify non-specific binders.

  • Optimization: The optimal probe concentration and incubation time will vary depending on the biological system. We recommend performing a dose-response experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a time-course (e.g., 15 min, 30 min, 60 min) to determine the ideal conditions.

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a native proteome context.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • CPA Probe (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Protein Assay Kit (e.g., BCA)

Procedure:

  • Lysate Preparation: Harvest cells and lyse them using mechanical disruption (e.g., sonication) in ice-cold Lysis Buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA assay.

  • Normalization: Adjust the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • To 1 mL of lysate, add 10 µL of 10 mM CPA stock for a final concentration of 100 µM.

    • For the vehicle control, add 10 µL of DMSO.

  • Incubation: Incubate the reactions for 1 hour at 37°C with gentle rotation.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine, such as Tris buffer, or by proceeding immediately to the click reaction.

Protocol 2: Biotin Tagging via Click Chemistry (CuAAC)

This protocol attaches a biotin reporter to the alkyne handle of CPA-labeled proteins.

Materials:

  • CPA-labeled lysate (from Protocol 1)

  • Biotin-Azide (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

Procedure:

  • Prepare Click-&-Go™ Reagent Mix: In a microfuge tube, sequentially add the reagents in the following order to the 1 mL of labeled lysate. Vortex gently after each addition.

ReagentStock Conc.Volume to AddFinal Conc.Purpose
Biotin-Azide10 mM10 µL100 µMReporter Tag
TCEP50 mM20 µL1 mMReducing Agent (Cu²⁺ to Cu¹⁺)
TBTA10 mM10 µL100 µMCu¹⁺-stabilizing ligand
CuSO₄50 mM20 µL1 mMCopper Catalyst Source
  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.

  • Protein Precipitation: Precipitate the proteins to remove excess click reagents. Add 4 mL of ice-cold acetone, vortex, and incubate at -20°C for 1 hour. Centrifuge at 10,000 x g for 10 minutes, discard the supernatant, and wash the pellet with 1 mL of ice-cold methanol.

Protocol 3: Enrichment and Preparation for Mass Spectrometry

This protocol enriches the biotin-tagged proteins for identification.

Materials:

  • Protein pellet (from Protocol 2)

  • Urea Buffer (8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

  • Ammonium Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Resuspend: Resuspend the protein pellet in 1 mL of Urea Buffer containing 1% SDS. Sonicate briefly to fully solubilize.

  • Enrichment:

    • Add 50 µL of pre-washed streptavidin bead slurry to the solubilized proteins.

    • Incubate for 1.5 hours at room temperature with rotation.

  • Washing: Pellet the beads by centrifugation (1,500 x g for 1 min) and perform sequential washes to remove non-specific binders:

    • 2x with 1 mL of Wash Buffer 1.

    • 1x with 1 mL of Wash Buffer 2.

    • 3x with 1 mL of Wash Buffer 3.

  • On-Bead Digestion:

    • Resuspend the washed beads in 200 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (reduction).

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes (alkylation).

    • Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 100 µL of water and combine the supernatants.

  • Sample Cleanup: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Interpretation and Validation

Mass Spectrometry Analysis: The resulting peptide mixture can be analyzed by high-resolution LC-MS/MS. The data should be searched against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.

  • Identifying Targets: Proteins that are significantly enriched in the CPA-treated sample compared to the DMSO control are considered primary candidates.

  • Site of Modification: The covalent modification by CPA adds a specific mass remnant to the modified peptide. This mass shift can be included as a variable modification in the database search to pinpoint the exact site of labeling.

Validation: It is essential to validate key findings. Once a high-confidence target is identified, its interaction with CPA can be confirmed by Western blot analysis of the enriched fraction using an antibody specific to that protein.

Self-Validating Systems & Trustworthiness

To ensure the reliability of your results, incorporate the following controls:

  • Vehicle Control (DMSO): This is the most critical control. Proteins identified in this sample represent non-specific binders to the streptavidin beads and should be excluded from the analysis.

  • Competition Assay: To confirm that CPA is binding to a specific site, pre-incubate the lysate with a known ligand or an excess of a non-alkyne-containing analogue of the probe. A significant reduction in labeling of a target protein suggests specific binding.

  • Orthogonal Validation: Use a fluorescent azide tag instead of biotin-azide. Successful labeling can be visualized directly by in-gel fluorescence, providing a rapid readout of probe reactivity before committing to the full MS workflow.

G cluster_steps cluster_results exp Experimental Sample (Lysate + CPA) click Click Reaction (Biotin-Azide) exp->click ctrl1 Negative Control 1 (Lysate + DMSO) ctrl1->click ctrl2 Competition Control (Lysate + Competitor, then CPA) ctrl2->click enrich Streptavidin Pull-down click->enrich ms LC-MS/MS Analysis enrich->ms res_exp Specific Targets + Non-specific Binders ms->res_exp from Exp res_ctrl1 Non-specific Binders Only ms->res_ctrl1 from Ctrl 1 res_ctrl2 Reduced Signal for Specific Targets ms->res_ctrl2 from Ctrl 2

Caption: Logic diagram for experimental controls.

Conclusion

This compound is a versatile chemical probe for exploring protein modifications and function. Its aldehyde warhead allows for covalent capture of proteins with reactive nucleophilic residues, while its alkyne handle enables robust and specific downstream analysis via click chemistry. The protocols and validation strategies outlined in this guide provide a comprehensive framework for researchers to successfully employ this and similar probes in their proteomic investigations, ultimately leading to a deeper understanding of PTMs in health and disease.

References

  • Title: A Step-by-Step Guide to CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Source: Nature Protocols URL: [Link]

  • Title: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences. Source: Pharmaceutical Research URL: [Link]

Application Notes and Protocols: Fluorescent Tagging of Biomolecules using 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biology with Precision

Fluorescent labeling is a cornerstone of modern life sciences, enabling the visualization and quantification of biomolecules in complex systems.[1][][3] Traditional labeling methods, however, can suffer from a lack of specificity and may interfere with the biological function of the molecule under investigation.[4] Bioorthogonal chemistry has emerged as a powerful solution, offering a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[5][6][7]

This application note introduces 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde , a versatile chemical probe for the fluorescent tagging of biomolecules. This compound features a terminal alkyne group, a key player in bioorthogonal "click chemistry," which allows for the highly specific and efficient covalent attachment of fluorescent dyes.[5][8][9] The aldehyde functionality provides a reactive handle for initial conjugation to biomolecules, particularly at primary amines. This guide will provide a comprehensive overview of the principles, protocols, and best practices for utilizing this reagent in your research.

Principle of the Technology: Two-Step Bioorthogonal Labeling

The core of this methodology lies in a two-step labeling strategy. First, the biomolecule of interest (e.g., a protein) is functionalized with this compound. The aldehyde group of the reagent can react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a Schiff base, which can be further stabilized by reduction. This introduces a terminal alkyne "handle" onto the biomolecule.

The second step involves the highly specific reaction of this alkyne handle with an azide-modified fluorescent dye via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry.[5][8][10] This reaction is exceptionally fast, selective, and biocompatible, proceeding with high efficiency in aqueous environments and across a wide pH range.[8]

Alternatively, the terminal alkyne can participate in Palladium-catalyzed Sonogashira cross-coupling reactions with aryl halides, offering another avenue for bioconjugation, though this is less commonly employed in cellular environments due to the potential toxicity of the catalyst.[11][12][13][14]

Visualizing the Workflow: From Biomolecule to Fluorescent Signal

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Fluorescent Labeling (Click Chemistry) cluster_2 Downstream Applications Biomolecule Biomolecule (e.g., Protein with -NH2) Functionalized_Biomolecule Alkyne-Modified Biomolecule Biomolecule->Functionalized_Biomolecule Schiff Base Formation & Reduction Reagent This compound Reagent->Functionalized_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Functionalized_Biomolecule->Labeled_Biomolecule Cu(I) Catalyst Azide_Dye Azide-Fluorescent Dye Azide_Dye->Labeled_Biomolecule Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Spectroscopy Fluorescence Spectroscopy Labeled_Biomolecule->Spectroscopy Flow_Cytometry Flow Cytometry Labeled_Biomolecule->Flow_Cytometry

Figure 1. Experimental workflow for fluorescent labeling.

Materials and Reagents

Reagents
  • This compound

  • Biomolecule of interest (e.g., purified protein, peptide)

  • Azide-functionalized fluorescent dye (e.g., AZDye™ 594 Azide, Rhodamine-N3)[15][16]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer free of primary amines (e.g., HEPES).

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification resins (e.g., size-exclusion chromatography columns)

  • Organic solvent (e.g., DMSO, DMF) for dissolving reagents

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis spectrophotometer

  • Fluorometer or fluorescence plate reader

  • SDS-PAGE system

  • Fluorescence gel imager

  • Chromatography system for purification

Experimental Protocols

Protocol 1: Functionalization of a Protein with this compound

This protocol describes the labeling of a protein via Schiff base formation and subsequent reduction.

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the aldehyde reagent to the protein solution. The final concentration of the organic solvent should not exceed 5% to avoid protein denaturation.[17]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Reduction: Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 0.1 M NaOH. Add the reducing agent to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Continue the incubation overnight at 4°C with gentle stirring.

  • Purification: Remove the excess unreacted aldehyde and reducing agent by size-exclusion chromatography or dialysis against the desired storage buffer.

  • Characterization: Confirm the incorporation of the alkyne handle by mass spectrometry.

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the "clicking" of an azide-functionalized fluorescent dye onto the alkyne-modified protein.

  • Reagent Preparation:

    • Copper Catalyst: Prepare a 100 mM solution of CuSO₄·5H₂O in water.

    • Reducing Agent: Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

    • Ligand (optional but recommended): Prepare a 10 mM solution of TBTA in DMSO.

    • Azide-Dye: Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

  • Reaction Setup: In a reaction vial, combine the following in order:

    • Alkyne-modified protein (from Protocol 1) in an appropriate buffer.

    • Azide-fluorescent dye (1.5 to 5-fold molar excess over the protein).

    • TCEP to a final concentration of 1 mM (to prevent oxidation of the catalyst).

    • TBTA (if used) to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 50 µM.

    • Sodium ascorbate to a final concentration of 500 µM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using size-exclusion chromatography.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the Beer-Lambert law.

    • SDS-PAGE Analysis: Confirm covalent labeling by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using a gel imager.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Labeling Efficiency Inefficient Schiff base formation or reduction.Optimize the pH of the reaction buffer (pH 7.0-8.5 is generally optimal for amine reactivity).[18] Increase the molar excess of the aldehyde reagent or the incubation time. Ensure the freshness of the reducing agent.
Inefficient click reaction.Ensure the sodium ascorbate solution is freshly prepared. Consider using a copper-coordinating ligand like TBTA to improve catalyst stability and efficiency. Degas the reaction buffer to minimize oxidation of the copper(I) catalyst.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 5%.[17]
Over-labeling with a hydrophobic dye.Reduce the molar excess of the fluorescent dye in the click reaction.
High Background Fluorescence Inadequate removal of unreacted fluorescent dye.Ensure thorough purification of the labeled protein using an appropriate size-exclusion column or extensive dialysis.[19]
Non-specific binding of the dye to the protein.Include a blocking agent like BSA during purification if non-specific interactions are suspected.

Data Analysis and Interpretation

The Degree of Labeling (DOL) is a critical parameter to determine the efficiency of the labeling reaction. It is calculated using the following formula:

DOL = (A_dye × ε_protein) / [(A_protein - CF × A_dye) × ε_dye]

Where:

  • A_dye = Absorbance of the dye at its maximum absorption wavelength.

  • A_protein = Absorbance of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its λmax.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • CF = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).

Successful labeling will be further confirmed by a fluorescent band corresponding to the molecular weight of the protein on an SDS-PAGE gel.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules. Its aldehyde functionality allows for the initial introduction of a bioorthogonal alkyne handle, which can then be specifically and efficiently labeled with a fluorescent probe via click chemistry. This two-step approach provides a high degree of control and specificity, minimizing interference with the biomolecule's function. The protocols and guidelines presented here offer a solid foundation for researchers to implement this powerful technology in their studies, paving the way for new discoveries in cellular biology and drug development.

References

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. [Link]

  • Click Chemistry - Med Chem 101. [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry - PMC - NIH. [Link]

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications. [Link]

  • Constructing new bioorthogonal reagents and reactions - PMC - NIH. [Link]

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications. [Link]

  • Click Chemistry Reagents for Biomolecule Labeling. - LICORbio™. [Link]

  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction - ResearchGate. [Link]

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  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we delve into the nuances of its synthesis, offering in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory.

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This classic S(_N)2 reaction involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde) with a propargyl halide, such as propargyl bromide.[1][3] While the reaction appears straightforward, achieving a high yield of pure product requires careful control of reaction conditions to mitigate potential side reactions.[1][4]

This guide is structured to provide a comprehensive understanding of the reaction, from the fundamental mechanism to advanced troubleshooting, ensuring you can optimize your synthetic route for the best possible outcomes.

Reaction Overview

The core of this synthesis is the reaction between the phenoxide ion of 5-chlorosalicylaldehyde and propargyl bromide. A base is used to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide, which then attacks the electrophilic carbon of propargyl bromide in an S(_N)2 fashion.[1][5][6]

Reaction Scheme:

Simplified representation of the Williamson ether synthesis for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common frustration but can often be rectified by systematically evaluating several key parameters.[7]

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction cannot proceed without the formation of the phenoxide nucleophile.

    • Insight: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation. Weaker bases like potassium carbonate (K(_2)CO(_3)) are often preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential side reactions involving the aldehyde group.[4] However, the quality and dryness of the base are paramount.

    • Solution:

      • Use an excess of a suitable base: Employ 1.5 to 2.0 equivalents of finely powdered, anhydrous potassium carbonate to ensure the reaction equilibrium is driven towards the phenoxide.[8]

      • Consider a stronger base if necessary: If incomplete reaction persists, a stronger base like sodium hydride (NaH) can be used, although with caution due to its reactivity and the need for an anhydrous, aprotic solvent.[4][9]

  • Suboptimal Reaction Temperature: The S(_N)2 reaction has a specific activation energy that must be overcome.

    • Insight: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[1] Room temperature reactions may be too sluggish to go to completion in a reasonable timeframe.

    • Solution:

      • Increase the reaction temperature: Refluxing the reaction in a suitable solvent like acetone or acetonitrile is a common practice.[1] Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased.[8]

  • Poor Solvent Choice: The solvent plays a critical role in an S(_N)2 reaction by solvating the ions and influencing the nucleophilicity of the phenoxide.

    • Insight: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Williamson ether synthesis.[1][4] They effectively solvate the cation (e.g., K

      
      ), leaving a more "naked" and highly reactive phenoxide anion.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1][10]
      
    • Solution:

      • Switch to a polar aprotic solvent: If you are using a solvent like ethanol, consider switching to anhydrous acetone, acetonitrile, or DMF.[1][4][8]

ParameterRecommendationRationale
Base Anhydrous K(_2)CO(_3) (1.5-2.0 eq.)Sufficiently basic for phenol deprotonation, minimizes side reactions.[4][8]
Temperature 50-100 °C (reflux)Overcomes activation energy for the S(_N)2 reaction.[1]
Solvent Polar aprotic (Acetone, Acetonitrile, DMF)Enhances nucleophilicity of the phenoxide anion.[1][4]
Q2: My TLC analysis shows multiple spots, including unreacted starting material and a significant new spot that isn't my product. What could this be?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Potential Side Reactions & Solutions:

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (usually at the ortho or para positions).[4][10]

    • Insight: C-alkylation is a competing reaction that can be favored under certain conditions.[4] The choice of solvent is a major determining factor.[10][11]

    • Solution:

      • Favor O-alkylation with polar aprotic solvents: As mentioned previously, solvents like DMF and DMSO promote O-alkylation by leaving the oxygen atom more nucleophilic.[4][10]

      • Avoid protic solvents: Protic solvents can solvate the oxygen atom, making the ring carbons more relatively nucleophilic and increasing the likelihood of C-alkylation.[10]

  • Elimination of Propargyl Bromide: While less common with primary halides, the basic conditions can promote the E2 elimination of HBr from propargyl bromide, especially at higher temperatures.[4][12]

    • Insight: This side reaction consumes your alkylating agent and can lead to the formation of allene or other degradation products.

    • Solution:

      • Control the temperature: Avoid excessively high temperatures. Use the lowest temperature at which the reaction proceeds at a reasonable rate.[4]

      • Slow addition of the alkylating agent: Adding the propargyl bromide dropwise to the heated solution of the phenoxide can help to maintain a low concentration of the halide, disfavoring elimination.[7]

Q3: The reaction seems to work, but my final product is a dark, oily substance that is difficult to purify. How can I obtain a clean, crystalline product?

Product purity is as important as yield. A dark, oily product often indicates the presence of impurities or polymeric material.

Purification Strategies:

  • Effective Work-up: The initial work-up procedure is crucial for removing the bulk of impurities.

    • Solution:

      • Aqueous Wash: After the reaction is complete, cool the mixture and quench with water. This will dissolve the potassium salts (e.g., KBr, excess K(_2)CO(_3)).

      • Base Wash: Wash the organic layer with a dilute NaOH solution (e.g., 5% NaOH) to remove any unreacted 5-chlorosalicylaldehyde as its water-soluble sodium salt.[2]

      • Brine Wash: A final wash with saturated NaCl solution (brine) will help to remove residual water from the organic layer before drying.[2]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Insight: The goal is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Solution:

      • Solvent Screening: Test various solvents and solvent pairs. Common choices for compounds of this type include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a powerful alternative.

    • Solution:

      • Solvent System: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your product and the impurities (aim for an R(_f) of ~0.3 for your product).

      • Execution: Run the column, collect the fractions containing your pure product, and evaporate the solvent.

Logical Troubleshooting Workflow

Below is a DOT language script for a Graphviz diagram that illustrates a logical workflow for troubleshooting common issues in this synthesis.

G cluster_start cluster_yield cluster_purity cluster_troubleshoot_yield cluster_troubleshoot_purity cluster_end Start Reaction Complete (TLC Analysis) Yield Is Yield > 80%? Start->Yield Purity Is Product Clean? Yield->Purity Yes CheckBase Check Base: - Anhydrous? - Finely Powdered? - Sufficient Excess? Yield->CheckBase No SideProducts Multiple Spots on TLC? Purity->SideProducts No Success High Yield, Pure Product Purity->Success Yes CheckTemp Check Temperature: - Refluxing? - In 50-100°C range? CheckBase->CheckTemp CheckSolvent Check Solvent: - Polar Aprotic? - Anhydrous? CheckTemp->CheckSolvent Failure Re-evaluate Strategy CheckSolvent->Failure Workup Improve Workup: - NaOH wash to remove phenol - Brine wash SideProducts->Workup Yes Purify Purification: - Recrystallization - Column Chromatography SideProducts->Purify No Workup->Purify Purify->Success

Caption: Troubleshooting workflow for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use propargyl chloride instead of propargyl bromide? A: Yes, but the reaction will likely be slower. Bromides are generally better leaving groups than chlorides, making them more reactive in S(_N)2 reactions.[1] If you use propargyl chloride, you may need to use higher temperatures or longer reaction times to achieve a comparable yield. The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction through the Finkelstein reaction, which generates the more reactive propargyl iodide in situ.[1]

Q: What is the role of potassium carbonate? Why not use a stronger base like NaOH? A: Potassium carbonate is a moderately weak base that is strong enough to deprotonate the acidic phenol but generally not basic enough to promote unwanted side reactions with the aldehyde functional group, such as a Cannizzaro reaction or aldol condensation.[4][5][13] Stronger bases like NaOH could potentially lead to these and other side reactions, reducing the overall yield of the desired product.

Q: How do I know when the reaction is complete? A: The best way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (5-chlorosalicylaldehyde) on a TLC plate. The reaction is complete when the spot corresponding to the starting material has completely disappeared and has been replaced by a new spot for the product.

Q: What are the safety precautions for this reaction? A: Propargyl bromide is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used (acetone, DMF, acetonitrile) are flammable and should be handled away from ignition sources.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Propargyl bromide (80% solution in toluene is common)

  • Anhydrous potassium carbonate (finely powdered)

  • Anhydrous acetone (or acetonitrile/DMF)

  • Ethyl acetate

  • Hexanes

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (enough to make a ~0.5 M solution).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (for acetone, this is ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 5% NaOH (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure this compound.

References
  • Williamson ether synthesis - Wikipedia. [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Vedantu. [Link]

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]

  • Williamson Ether Synthesis - Edubirdie. [Link]

  • Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01272K. [Link]

  • Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH. [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • Borane-catalysed ortho-propargylation of para-substituted phenols with... - ResearchGate. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. [Link]

  • Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. [Link]

  • Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde - PrepChem.com. [Link]

  • Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions | Academic Journals and Conferences. [Link]

  • Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole - ResearchGate. [Link]

  • US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google P
  • (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions - ResearchGate. [Link]

  • CA1132612A - Process for the purification of benzaldehyde - Google P
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google P

Sources

Technical Support Center: Purification Strategies for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde (CAS 224317-64-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.

It is important to note that while this specific molecule is commercially available, detailed peer-reviewed purification protocols are not extensively published. Therefore, this guide synthesizes established chemical principles, data from structurally analogous compounds, and field-proven laboratory techniques to provide a robust framework for your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis is the Williamson ether synthesis, reacting 5-chlorosalicylaldehyde with propargyl bromide or chloride in the presence of a base.

Potential impurities include:

  • Unreacted Starting Materials: 5-chlorosalicylaldehyde and propargyl bromide/chloride.

  • Base and Salts: Residual inorganic base (e.g., K₂CO₃, NaH) and the resulting halide salts (e.g., KBr, NaCl).

  • Solvent: Residual reaction solvent (e.g., acetone, DMF, acetonitrile).

  • By-products: Small amounts of over-alkylated products or products from side reactions involving the alkyne or aldehyde functional groups.

Q2: My crude material is a dark oil/solid. What is the best first step?

A2: Before attempting any large-scale purification, your first step should always be a small-scale analysis.

  • Assess Solubility: Test the solubility of a small amount of crude material in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). This will be invaluable for choosing a method.

  • Thin-Layer Chromatography (TLC): Run a TLC plate with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to visualize the number of components and determine a suitable solvent system for column chromatography. Spot your crude material alongside the starting materials if they are available.

Q3: Should I use column chromatography or recrystallization?

A3: The choice depends on the nature of your crude material.

  • Column Chromatography is the most versatile and generally the recommended first approach, especially for oily or complex mixtures with multiple impurities.

  • Recrystallization is ideal if your product is a solid and the impurities have different solubility profiles. It can be an excellent final purification step after chromatography to obtain highly pure, crystalline material. A patent for a related compound, 5-bromo-2-chloro-4'-ethoxy benzophenone, details a final recrystallization step using a mixed solvent system of ethanol and water[1].

Q4: How can I specifically remove unreacted 5-chlorosalicylaldehyde?

A4: The phenolic hydroxyl group of 5-chlorosalicylaldehyde is acidic. You can exploit this by performing an aqueous wash. Dissolve your crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., 1M NaHCO₃ or dilute NaOH solution). The 5-chlorosalicylaldehyde will be deprotonated to its water-soluble phenoxide salt and move to the aqueous layer, while your desired product remains in the organic layer. Caution: Strong base and prolonged exposure can potentially damage the aldehyde group, so perform this wash quickly and at a low temperature.

Q5: The alkyne group in my compound is reactive. Are there any stability concerns during purification?

A5: Terminal alkynes can be sensitive, particularly to certain metals, and can undergo decomposition or polymerization under harsh conditions (e.g., strong acid/base, high heat). It is advisable to:

  • Use moderate temperatures during solvent removal (rotary evaporation).

  • Avoid unnecessarily strong acids or bases.

  • Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is often recommended for related compounds)[2].

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (spots overlap) 1. Inappropriate solvent system (eluent is too polar).2. Column is overloaded with crude material.3. Column was packed improperly (channels, cracks).1. Develop a better solvent system using TLC (aim for a target Rf of ~0.25-0.35).2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).3. Ensure a well-packed, homogenous column. The slurry method is often reliable[3].
Compound is "streaking" on TLC/Column 1. Compound is highly polar or acidic/basic.2. Compound is not fully dissolving in the mobile phase.3. Sample is degrading on the silica.1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.2. Ensure the chosen eluent is a good solvent for your compound.3. Run the column more quickly or consider using a different stationary phase like alumina.
Product will not elute from the column 1. Eluent is not polar enough.2. Compound is irreversibly binding to or reacting with the silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase (e.g., neutral alumina) or a reverse-phase column.
Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
"Oiling Out" (product separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated.3. Insoluble impurities are present.1. Use a lower-boiling point solvent.2. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly.3. Hot filter the solution to remove insoluble material before cooling.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated.2. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and cool again.2. Try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.3. Scratch the inside of the flask with a glass rod or add a seed crystal.
Very Low Recovery of Product 1. Too much solvent was used.2. The product has significant solubility in the cold solvent.3. Premature crystallization during a hot filtration step.1. Concentrate the mother liquor and cool to recover more product.2. Ensure the solution is cooled thoroughly (ice bath) before filtering.3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The exact solvent system must be optimized by TLC first.

  • TLC Analysis:

    • Dissolve a small sample of crude material in dichloromethane.

    • Spot on a TLC plate and elute with solvent systems of increasing polarity (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).

    • The ideal system will show good separation with the desired product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the "slurry method" with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane). Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor them by TLC to track the elution of your product.

    • If necessary, gradually increase the polarity of the eluent to wash out more polar impurities.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40°C)[4].

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold.

    • Test small amounts in various solvents. A mixed solvent system is often effective. For a molecule of this polarity, consider pairs like Ethanol/Water, Isopropanol/Water, or Ethyl Acetate/Hexane.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling solvent (e.g., ethanol) to just dissolve the solid.

    • If using a mixed system, dissolve in the "good" solvent first, then add the "poor" solvent (e.g., water) dropwise at boiling until a persistent cloudiness appears. Add a drop or two of the "good" solvent to re-clarify.

    • Allow the flask to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow

Purification Strategy Decision Tree

G start Crude Product (this compound) tlc_analysis Perform TLC Analysis & Solubility Tests start->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid is_complex Complex Mixture? (>2 spots on TLC) is_solid->is_complex Yes recrystallize Attempt Recrystallization is_solid->recrystallize No column_chrom Flash Column Chromatography is_complex->column_chrom Yes is_complex->recrystallize No final_purity Is Purity Sufficient? column_chrom->final_purity recrystallize->final_purity finished Pure Product final_purity->finished Yes re_purify Secondary Purification (e.g., Re-crystallization or preparative HPLC) final_purity->re_purify No re_purify->finished

Caption: Workflow for troubleshooting column chromatography.

References

  • SIELC. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]

  • Google Patents.
  • Journal of Visualized Experiments. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary Information - General procedure for Table 2. [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • YouTube. Column Chromatography. [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • PubChem. 5-Chloro-salicylaldehyde. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for labeling reactions utilizing this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Understanding the Reagent: Key Chemical Features

This compound is a unique labeling reagent possessing two key reactive functional groups: a terminal alkyne (propargyl group) and an aromatic aldehyde. This dual functionality allows for a variety of conjugation strategies.

  • The Terminal Alkyne: This group is primed for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules. It can also participate in Sonogashashira coupling reactions with aryl or vinyl halides.

  • The Benzenecarbaldehyde: The aldehyde group can form Schiff bases with primary amines, a common feature on proteins and other biomolecules. This reaction is reversible, but the resulting imine can be stabilized by reduction to a secondary amine. The aldehyde can also undergo other classical carbonyl chemistries.[1][2] The electron-withdrawing nature of the chlorine and the ortho-propargyloxy group can influence the reactivity of the aldehyde.[3][4]

The stability of the propargyl ether linkage is generally good under neutral and mildly acidic or basic conditions. However, harsh conditions should be avoided to prevent potential side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This reagent is ideal for two-step labeling strategies. For instance, you can first conjugate the aldehyde to a primary amine on a target molecule and then use the alkyne handle for a subsequent click reaction with an azide-functionalized reporter molecule (e.g., a fluorophore, biotin, or affinity tag).[6] This "bioorthogonal" approach allows for the labeling of biomolecules in complex biological systems.

Q2: Which reaction should I perform first, the aldehyde conjugation or the alkyne reaction?

A2: The optimal order of reactions depends on your specific application and the nature of your target molecule.

  • Aldehyde-first approach: This is often preferred when working with biomolecules in their native environment. The aldehyde can react with accessible primary amines (like lysine residues on proteins). The subsequent click reaction can then be performed under biocompatible conditions.

  • Alkyne-first approach: If your azide-containing molecule is sensitive to the conditions required for Schiff base formation and reduction, it may be better to perform the click reaction first, followed by conjugation of the aldehyde.

Q3: How can I confirm the successful incorporation of the label?

A3: A multi-pronged approach is recommended.

  • Mass Spectrometry (MS): This is the most direct method to confirm the mass increase corresponding to the addition of the label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, ¹H and ¹³C NMR can confirm the presence of the characteristic peaks for the propargyl group and the aromatic protons of the label.

  • Western Blot or Gel-based analysis: If you have labeled a protein with a reporter tag (e.g., biotin or a fluorescent dye) via the alkyne handle, you can visualize the labeled protein using streptavidin-HRP or fluorescence imaging, respectively.

Troubleshooting Guide: Common Issues and Solutions

Low Labeling Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or no formation of the triazole product, as determined by MS or other analytical methods.

Workflow for Troubleshooting Low CuAAC Efficiency

G start Low CuAAC Yield reagent_quality Check Reagent Quality (Alkyne, Azide, Copper Source, Reducing Agent) start->reagent_quality Start Here catalyst_prep Optimize Catalyst Preparation (Pre-complex Cu(I) with ligand) reagent_quality->catalyst_prep Reagents OK ligand_choice Evaluate Cu(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) catalyst_prep->ligand_choice Preparation Optimized reaction_params Adjust Reaction Parameters (Concentration, Temperature, Time) ligand_choice->reaction_params Ligand Suitable quenching Consider Quenching Agents (e.g., aminoguanidine for cell labeling) reaction_params->quenching Parameters Adjusted purification Optimize Purification (Remove excess copper) quenching->purification Quenching Considered success Successful Labeling purification->success Purification Optimized G start Sonogashira Side Reactions/ Low Yield degassing Ensure Rigorous Degassing (Solvents, Reagents, Inert Atmosphere) start->degassing Start Here catalyst_check Check Catalyst & Ligand Integrity (Pd(0) source, Phosphine ligand) degassing->catalyst_check System is Oxygen-Free base_choice Evaluate Amine Base (Purity, Steric Hindrance) catalyst_check->base_choice Catalyst is Active copper_effect Address Homocoupling (Slow alkyne addition, Copper-free conditions) base_choice->copper_effect Base is Pure & Suitable halide_reactivity Consider Aryl/Vinyl Halide Reactivity (I > Br > Cl) copper_effect->halide_reactivity Homocoupling Minimized temp_optimization Optimize Reaction Temperature halide_reactivity->temp_optimization Halide is Reactive success Successful Coupling temp_optimization->success Temperature Optimized

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Detailed Solutions:

Possible Cause Explanation & Solution
Oxygen Contamination The presence of oxygen promotes the oxidative homocoupling of the terminal alkyne, a major side reaction. [7]The Pd(0) catalyst is also sensitive to air. [8]Solution: Rigorously de-gas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. [8]
Catalyst Deactivation The phosphine ligands can oxidize, and the active Pd(0) can decompose to palladium black. [8]Solution: Use fresh, high-purity catalysts and ligands. Ensure your amine base is pure, as impurities can poison the catalyst. [9]
Excessive Homocoupling High concentrations of the copper acetylide intermediate can lead to dimerization. [7]Solution: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. [8]Alternatively, consider a copper-free Sonogashira protocol. [8][10]
Unreactive Aryl/Vinyl Halide The reactivity order for the halide is I > Br >> Cl. Aryl chlorides are particularly challenging and often require specialized, bulky phosphine ligands and higher temperatures. [8]
Challenges with Aldehyde-Amine Conjugation (Schiff Base Formation)

Problem: Low efficiency of Schiff base formation or instability of the resulting imine linkage.

Detailed Solutions:

Possible Cause Explanation & Solution
Unfavorable pH Schiff base formation is pH-dependent. The reaction requires protonation of the carbonyl oxygen but also a sufficient concentration of the unprotonated amine nucleophile. Solution: The optimal pH is typically between 4 and 5 for the reaction with the aldehyde. However, for biomolecules, a physiological pH of around 7.4 is often used, which may require longer reaction times or higher concentrations.
Reversibility of Imine Formation The imine bond is susceptible to hydrolysis, especially at acidic pH. Solution: For a stable linkage, the imine should be reduced to a secondary amine immediately after its formation. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this purpose as it is selective for the imine over the aldehyde at neutral to slightly acidic pH.
Steric Hindrance If the primary amine on the target molecule is sterically hindered, the reaction with the aldehyde may be slow or inefficient. Solution: Increase the reaction time and/or the concentration of the labeling reagent. Gentle heating (e.g., 37°C) may also improve the reaction rate, provided your target molecule is stable at that temperature.

Experimental Protocols

General Protocol for CuAAC Labeling of a Protein in Solution

This protocol is a starting point and should be optimized for your specific protein and azide-modified reporter.

  • Prepare Stock Solutions:

    • Protein Solution: Prepare your alkyne-labeled protein (conjugated with this compound) at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Azide Reporter: Prepare a 1-10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in water. [11] * THPTA Ligand: Prepare a 100 mM stock solution in water. [12][11] * Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be freshly made. [12]

  • Reaction Assembly:

    • In a microfuge tube, combine the following in order:

      • 50 µL of your alkyne-labeled protein solution.

      • 100 µL of PBS buffer.

      • An appropriate volume of the azide reporter stock solution to achieve a final concentration of 20-50 µM. [11] * 10 µL of 100 mM THPTA solution. Vortex briefly. [12][11] * 10 µL of 20 mM CuSO₄ solution. Vortex briefly. [12][11]

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly. [12]

  • Incubation:

    • Protect the reaction from light (especially if using a fluorescent reporter) and incubate for 30-60 minutes at room temperature. [11]

  • Purification:

    • Remove excess reagents and copper catalyst. This is critical to prevent protein precipitation and interference with downstream applications. Options include:

      • Size-Exclusion Chromatography (e.g., spin desalting columns): Effective for removing small molecule reagents.

      • Dialysis: Suitable for larger volumes.

      • Affinity Purification: If your reporter is a tag like biotin, you can use streptavidin-coated beads. [6][13]Specialized purification beads designed to sequester copper and excess reagents are also commercially available. [14][15]

References

  • Lunn, D. J., et al. (2017). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Q., et al. (2007). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Chemical Biology. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Lunn, D. J., et al. (2017). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship, University of California. Retrieved from [Link]

  • Dieterich, D. C., et al. (2006). Purification of AHA-labeled proteins after azide-alkyne ligation with a... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • Wang, Q., et al. (2007). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC - NIH. Retrieved from [Link]

  • da Silva, F. C., et al. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal/Brønsted Acid Cooperative Catalysis. Chemical Science. Retrieved from [Link]

  • da Silva, F. C., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

  • Wiggins, K. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wiggins, K. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-chloro- (CAS 89-98-5). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

  • Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

Sources

troubleshooting low labeling efficiency with 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low labeling efficiency and other common issues encountered during bioconjugation experiments using this versatile terminal alkyne labeling reagent.

The core utility of this compound lies in its terminal alkyne group, which readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3][4] This reaction forms a stable triazole linkage with an azide-modified biomolecule. The aldehyde functionality on the benzene ring offers a secondary reactive handle for subsequent orthogonal chemistries, if desired.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: What is the primary application of this compound?

A1: Its primary application is as a labeling reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1][2] The terminal alkyne group reacts with an azide-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable covalent bond.[2] The chloro and aldehyde groups on the aromatic ring can be used for further modifications or to modulate the reagent's properties.

Q2: How should I store this compound?

A2: Based on its chemical structure, which includes a reactive aldehyde and an alkyne, it is best stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and potential side reactions of the alkyne. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What solvents are suitable for dissolving this compound?

A3: This compound is predicted to be soluble in a range of organic solvents. For biological applications, it is typically dissolved in a water-miscible organic solvent like DMSO or DMF at a high concentration to create a stock solution.[2] This stock solution is then added to the aqueous reaction buffer, ensuring the final solvent concentration is compatible with the biomolecules of interest.

Q4: Can the aldehyde group interfere with the CuAAC reaction?

A4: Under standard CuAAC conditions, the aldehyde group is generally orthogonal to the azide-alkyne cycloaddition. However, in the presence of primary amines in your sample (e.g., lysine residues on a protein), there is a potential for Schiff base formation between the aldehyde and the amine. This is typically a reversible reaction, but it's a factor to consider in experimental design and purification.

Part 2: Troubleshooting Guide for Low Labeling Efficiency

Low labeling efficiency is the most common issue encountered. The following Q&A guide provides a systematic approach to identifying and resolving the root cause.

Catalyst System and Reaction Conditions

Q5: My labeling reaction has failed or shows very low yield. What is the most likely cause?

A5: The most critical component of a CuAAC reaction is the catalyst system.[5] The active catalyst is the Copper(I) ion (Cu⁺).[6] Low efficiency is often due to insufficient Cu⁺ concentration, which can result from oxidation to the inactive Cu²⁺ state or chelation by components in your sample.[6][7]

Troubleshooting Steps:

  • Ensure Proper Catalyst Preparation: The Cu⁺ catalyst is typically generated in situ from a Cu²⁺ salt (like CuSO₄) using a reducing agent.[8][9] Sodium ascorbate is the most common and effective reducing agent for this purpose.[8][9]

  • Oxygen Sensitivity: The Cu⁺ ion is highly sensitive to oxygen and can be readily oxidized to Cu²⁺.[8] It is crucial to degas your reaction buffer and other solutions before adding the catalyst components.[2] Performing the reaction under an inert atmosphere (argon or nitrogen) can also significantly improve yields.[10]

  • Use of a Stabilizing Ligand: A copper-chelating ligand is essential to protect the Cu⁺ ion from oxidation and disproportionation, and to increase its catalytic activity.[1][5][6] Commonly used ligands include THPTA, BTTAA, and TBTA.[1][6] The choice of ligand can significantly impact reaction kinetics and biocompatibility.[6][11]

Workflow for Catalyst System Preparation

cluster_0 Step 1: Prepare Solutions cluster_1 Step 2: Assemble Reaction cluster_2 Step 3: Prepare Catalyst Premix cluster_3 Step 4: Initiate Reaction A Degassed Buffer D Combine A, B, and C A->D B Biomolecule-Azide B->D C Alkyne Reagent Stock (in DMSO) C->D E CuSO4 Solution G Premix E and F E->G F Ligand Solution (e.g., THPTA) F->G H Add G to D G->H J Add I to initiate H->J I Sodium Ascorbate Solution I->J

Caption: Recommended order of addition for CuAAC reaction components.

Q6: I'm working with a complex biological sample (e.g., cell lysate). Could something be inhibiting the reaction?

A6: Yes, complex biological mixtures can contain molecules that interfere with the CuAAC reaction.

  • Chelating Agents: Buffers containing chelators like EDTA or citrate will sequester copper ions, rendering the catalyst inactive. Ensure your buffers are free from such agents.

  • Thiols: High concentrations of free thiols, such as from glutathione in cell lysates or cysteine residues in proteins, can coordinate with copper and inhibit catalysis.[12]

  • His-tags: Proteins with hexahistidine tags can also chelate copper and reduce the effective catalyst concentration.[8][9]

Solutions:

  • Increase Catalyst Concentration: For samples with known inhibitors, increasing the concentration of the copper-ligand complex may be necessary.[8][9] A titration experiment is recommended to find the optimal concentration.

  • Use a More Robust Ligand: Ligands like BTTAA have been shown to have higher activity and can be more effective in complex environments.[6][11]

  • Sample Purification: If possible, partially purifying your target biomolecule before labeling can remove many common inhibitors.

Table 1: Comparison of Common CuAAC Accelerating Ligands

LigandKey FeaturesRecommended Applications
THPTA High water solubility, moderate reaction kinetics.[6]General in vitro labeling, aqueous synthesis.[6]
BTTAA Very high reaction kinetics, very low cytotoxicity.[6][11]In vivo and in vitro labeling, applications requiring high biocompatibility.[6]
TBTA Very high reaction kinetics, but low water solubility and higher cytotoxicity.[6]Primarily for organic synthesis; less suitable for biological applications.[6]
Reagent Quality and Side Reactions

Q7: I've optimized my catalyst system, but the efficiency is still low. What else should I check?

A7: Reagent integrity and potential side reactions are the next logical areas to investigate.

  • Alkyne Reagent Stability: Ensure your stock solution of this compound has not degraded. The terminal alkyne can be susceptible to oxidative homocoupling (Glaser coupling), forming a diyne byproduct, especially in the presence of oxygen and copper.[13] This side reaction consumes your alkyne reagent.

  • Azide Reagent Stability: While generally stable, azide-modified biomolecules can be sensitive to reducing agents. Avoid strong reducing agents like DTT in your sample preparation, as they can reduce the azide group.

  • pH of the Reaction: CuAAC reactions are generally robust across a pH range of 4-11.[2] However, the optimal pH is typically between 7 and 8 for most bioconjugation reactions.

Q8: Could the terminal alkyne be reacting with my protein in a non-specific way?

A8: While the primary reactivity of the terminal alkyne is in the CuAAC reaction, some side reactions have been reported, particularly with cysteine residues.[14] In some specific enzymatic contexts, terminal alkynes have been shown to react with active-site cysteine nucleophiles.[15] However, for general protein labeling, this is less common than catalyst-related issues. If you suspect non-specific labeling, a control experiment without the azide partner can help diagnose this.

Experimental Protocol and Purification

Q9: Can you provide a general protocol for protein labeling using this compound?

A9: The following is a starting point protocol for labeling an azide-modified protein. It should be optimized for your specific system.

Detailed Protocol: In Vitro Protein Labeling

  • Prepare Stock Solutions:

    • Protein-Azide: Prepare a solution of your azide-modified protein in a non-chelating buffer (e.g., PBS, pH 7.4).

    • Alkyne Reagent: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (to a final concentration of 10-50 µM).

      • Buffer to reach the desired final volume.

      • This compound stock solution (to a final concentration of 100-500 µM; typically a 5-10 fold excess over the protein).

    • Vortex gently to mix.

  • Catalyst Addition and Initiation:

    • In a separate tube, premix the CuSO₄ and ligand solutions. For every 1 µL of CuSO₄, add 5 µL of the ligand solution. This creates a 5:1 ligand-to-copper ratio.

    • Add the copper/ligand premix to the reaction tube to a final copper concentration of 50-100 µM.[8][9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For difficult conjugations, incubation can be extended or performed at 37°C.[8][9]

  • Quenching and Purification:

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification if a tag is present.[16][17]

Troubleshooting Logic Flow

start Low Labeling Efficiency cat_check Is the Catalyst System Optimized? start->cat_check reagent_check Are Reagents and Biomolecules of High Quality? cat_check->reagent_check Yes cat_sol 1. Degas buffers. 2. Use fresh Sodium Ascorbate. 3. Add a stabilizing ligand (e.g., THPTA). 4. Increase catalyst concentration. cat_check->cat_sol No protocol_check Is the Protocol Followed Correctly? reagent_check->protocol_check Yes reagent_sol 1. Use fresh alkyne stock solution. 2. Verify azide incorporation. 3. Check for inhibitors (thiols, EDTA). reagent_check->reagent_sol No success Successful Labeling protocol_check->success Yes protocol_sol 1. Check order of addition. 2. Optimize reagent stoichiometry. 3. Increase reaction time/temperature. protocol_check->protocol_sol No cat_sol->start reagent_sol->start protocol_sol->start

Caption: A systematic approach to troubleshooting low labeling efficiency.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Uttamapinant, C., Howe, T. S., Granados, J. C., & Ting, A. Y. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(9), 1647–1659. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hong, V., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioconjugate Chemistry, 23(10), 1957-1965. [Link]

  • Kuhl, T., et al. (2016). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (118), 54897. [Link]

  • ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Retrieved from [Link]

  • Jiang, H., et al. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic Chemistry, 53(19), 10560-10571. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Kennedy, D. C., et al. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 51(86), 15674-15686. [Link]

  • MDPI. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 27(21), 7291. [Link]

  • Google Patents. (2018). Method for concentration and purification of alkyne-containing molecules.
  • PNAS. (2021). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Proceedings of the National Academy of Sciences, 118(13), e2025345118. [Link]

  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. Retrieved from [Link]

  • American Chemical Society. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 140(42), 13846-13853. [Link]

  • National Institutes of Health. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • National Institutes of Health. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • American Chemical Society. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1858-1870. [Link]

  • ResearchGate. (n.d.). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag. Retrieved from [Link]

  • ResearchGate. (2018). Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(11), 1279. [Link]

  • American Chemical Society. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2931-2934. [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Scribd. (n.d.). Click Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. Retrieved from [Link]

Sources

stability of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?

This compound possesses two primary functional groups that influence its stability in aqueous media: an aromatic aldehyde and an aryl propargyl ether. While the molecule is generally stable for short-term experiments under controlled conditions, its long-term stability can be compromised depending on the pH, temperature, and presence of certain reagents. The primary concerns are the cleavage of the propargyl ether linkage and the oxidation of the benzaldehyde group.

Q2: What are the primary degradation pathways I should be aware of?

There are two main potential degradation pathways in aqueous buffers:

  • Oxidation of the Aldehyde: The benzenecarbaldehyde group is susceptible to oxidation, which converts it into the corresponding benzoic acid derivative, 5-Chloro-2-(2-propynyloxy)benzoic acid. This process can be accelerated by the presence of dissolved oxygen, elevated temperatures, or certain metal ions.[1][2]

  • Cleavage of the Propargyl Ether: The C-O bond of the aryl propargyl ether can be cleaved under specific conditions.[3][4] While this is often catalyzed by transition metals like palladium or low-valent titanium, prolonged incubation in harsh acidic or basic conditions could potentially lead to slow hydrolysis, yielding 5-chloro-2-hydroxybenzaldehyde.[3][5]

The diagram below illustrates these potential degradation routes.

cluster_main This compound cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Ether Cleavage main_mol Parent Compound benzoic_acid 5-Chloro-2-(2-propynyloxy)benzoic acid main_mol->benzoic_acid O2, light, metal ions phenol 5-Chloro-2-hydroxybenzaldehyde main_mol->phenol Harsh pH, temp., transition metals

Caption: Potential degradation pathways for the target compound.

Q3: Which pH range is recommended for working with this compound?

For optimal stability, we recommend using buffers in the neutral to slightly acidic range (pH 6.0 - 7.5).

  • Acidic Conditions (pH < 6.0): The ether linkage is generally stable, but strong acidic conditions should be avoided as they can catalyze hydrolysis over long periods.

  • Basic Conditions (pH > 8.0): Alkaline conditions should be approached with caution. The terminal proton of the propargyl group is weakly acidic (pKa of propargyl alcohol is ~13.6) and can be abstracted by strong bases, potentially leading to side reactions.[6] Furthermore, benzaldehydes can undergo reactions like the Cannizzaro reaction under strongly basic conditions, although this is less likely with this substituted structure.

Q4: How should I prepare and store stock solutions?

We recommend preparing high-concentration stock solutions in an anhydrous organic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. For experiments, dilute the stock solution into your aqueous buffer immediately before use. Avoid preparing large quantities of buffered working solutions that will be stored for extended periods.

Troubleshooting Guide
Problem: My experimental results are inconsistent or show a loss of activity over time.

This is a common indicator of compound instability in the assay medium.

  • Probable Cause: The compound is likely degrading during the course of your experiment. This is especially probable if your assay involves long incubation times (>4-6 hours), elevated temperatures (e.g., 37°C), or buffers outside the optimal pH 6.0-7.5 range.

  • Troubleshooting Steps:

    • Run a Time-Zero Control: Compare the activity of the compound added at the beginning of the experiment to the activity of the compound added at the very end. A significant difference points to degradation.

    • Perform a Stability Study: Use the protocol outlined below ("Protocol for Assessing Compound Stability") to quantify the compound's stability in your specific assay buffer and under your exact experimental conditions (time, temperature).

    • Minimize Incubation Time: If possible, modify your experimental protocol to reduce the time the compound spends in the aqueous buffer.

Problem: I observe a new peak in my HPLC/LC-MS analysis of an aged sample.

The appearance of new peaks is a direct sign of degradation.

  • Probable Cause & Identification:

    • Oxidation Product: If the new peak has a mass increase of 16 Da (M+16), it is almost certainly the benzoic acid derivative from aldehyde oxidation.[1][2]

    • Hydrolysis Product: If you observe a peak corresponding to the mass of 5-chloro-2-hydroxybenzaldehyde, this indicates cleavage of the ether bond.[3][5]

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry, confirm the mass of the new peak to identify the degradation product. This will inform your strategy for mitigation.

    • De-gas Buffers: If oxidation is the issue, de-gassing your buffers with nitrogen or argon before use can help. You may also consider adding a small amount of an antioxidant, but you must first validate that it does not interfere with your assay.

    • Re-evaluate Buffer Choice: If hydrolysis is occurring, confirm the pH of your buffer and consider using one closer to neutral pH.

Protocols & Methodologies
Protocol for Assessing Compound Stability in an Aqueous Buffer

This protocol uses HPLC-UV to quantify the percentage of the parent compound remaining over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your chosen aqueous buffer to a final concentration of 100 µM. Vortex gently to mix.

  • Time Point Zero (T=0): Immediately remove an aliquot (e.g., 100 µL), mix it 1:1 with ACN to precipitate buffer salts and stop degradation, and place it in an HPLC vial. This is your 100% reference sample.

  • Incubation: Place the remaining buffered solution in an incubator at the desired temperature (e.g., 25°C or 37°C).

  • Sample Collection: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove another 100 µL aliquot, mix 1:1 with ACN, and place in a new HPLC vial.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC. Monitor the peak area of the parent compound at its λmax.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

The workflow for this stability assessment is visualized below.

cluster_sampling Time Points start Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffer start->dilute t0 Sample T=0 (Quench with ACN) dilute->t0 incubate Incubate at Desired Temperature (e.g., 37°C) dilute->incubate analyze Analyze All Samples by HPLC-UV t0->analyze t2 Sample T=2h incubate->t2 t8 Sample T=8h t2->t8 t2->analyze t24 Sample T=24h t8->t24 t8->analyze t24->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing compound stability.

Data Interpretation Summary

The following table summarizes the expected stability and potential issues based on the chemical properties of the functional groups.

Buffer pH RangeTemperatureExpected StabilityPotential Issues & Recommendations
4.0 - 6.04 - 25°CGoodLow Risk. Monitor for slow hydrolysis in long-term storage (> 1 week).
6.0 - 7.54 - 37°COptimal Very Low Risk. This is the recommended range for most applications.
7.5 - 9.025 - 37°CModerate to PoorMedium Risk. Increased risk of aldehyde oxidation.[1][2] Potential for slow base-catalyzed side reactions. Use freshly prepared solutions.
> 9.0> 25°CPoorHigh Risk. Not recommended. Significant potential for multiple degradation pathways.
References
  • Mandal, S., et al. (2002). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters, 4(25), 4483–4485. Available from: [Link]

  • Tanaka, R., et al. (2001). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 3(12), 1809–1811. Available from: [Link]

  • Wu, J., et al. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. Organic Letters, 23(22), 8823–8827. Available from: [Link]

  • Yao, Q., & Lin, Q. (2018). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Accounts of Chemical Research, 51(9), 2037–2047. Available from: [Link]

  • Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 73-77. Available from: [Link]

  • Al-Harrasi, A., et al. (2017). Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species. Organic & Biomolecular Chemistry, 15(3), 675-684. Available from: [Link]

  • Tanaka, R., et al. (2001). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Request PDF. Available from: [Link]

  • Frank, S., et al. (2020). Model studies on benzene formation from benzaldehyde. ResearchGate. Available from: [Link]

  • Kumar, P., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 213-221. Available from: [Link]

  • Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. Available from: [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Liu, L., et al. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 134(48), 19544–19547. Available from: [Link]

  • Zhu, L., et al. (2009). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 131(32), 11286–11287. Available from: [Link]

  • Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl ether. In PubChem. Retrieved January 18, 2026, from [Link]

  • Zhang, Y., et al. (2022). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Foods, 11(3), 459. Available from: [Link]

  • ChemAnalyst. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available from: [Link]

  • Chem-Impex. (n.d.). Propargyl ether. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Available from: [Link]

  • Escorihuela, J., et al. (2021). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[7]pyrrole Cavitands as Ligands. Inorganic Chemistry, 60(23), 17878–17889. Available from: [Link]

Sources

minimizing off-target labeling with 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Labeling for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve highly specific and efficient labeling in your experiments. By understanding the reactivity of this bifunctional linker, you can minimize off-target effects and ensure the reliability of your results.

Understanding the Reagent: A Bifunctional Labeling Strategy

This compound is a versatile chemical probe featuring two key functional groups: an aromatic aldehyde and a propargyl ether . This unique structure allows for a two-step labeling strategy. The aldehyde group enables covalent conjugation to biomolecules, primarily through reaction with primary amines, while the terminal alkyne of the propargyl group provides a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This dual functionality makes it a powerful tool for various applications, including activity-based protein profiling (ABPP) and the development of antibody-drug conjugates (ADCs). However, the reactivity of the aldehyde group can also lead to off-target labeling if not properly controlled. This guide will walk you through the principles and practical steps to mitigate these undesired reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the aldehyde group on proteins?

The primary target of the aldehyde group is the ε-amino group of lysine residues on the protein surface.[1][2] The reaction proceeds through the formation of a Schiff base, which is a reversible covalent bond.[1][3] For stable conjugation, this imine bond must be subsequently reduced to a secondary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN).[1][3]

Q2: Can the aldehyde group react with other amino acid residues?

While lysine is the primary target, the aldehyde group can potentially react with other nucleophilic amino acid side chains, although generally to a lesser extent and under specific conditions. The N-terminal α-amino group of a protein is also a potential site for reaction.[1] Cysteine residues, with their nucleophilic thiol groups, can also react with aldehydes, but this is less common than with α,β-unsaturated aldehydes. The reactivity is highly dependent on the local microenvironment, including pH and the accessibility of the residue.

Q3: Is the propargyl ether group reactive towards amino acids?

Under typical biological labeling conditions (neutral to slightly basic pH), the propargyl ether group is generally considered stable and non-reactive towards amino acid side chains.[4][5][6] Its primary utility lies in its ability to participate in highly specific click chemistry reactions with azide-containing molecules.[5] However, it's important to be aware that ethers can be cleaved under strong acidic conditions, which are not typically employed in protein labeling experiments.[6]

Q4: What are the main causes of off-target labeling with this reagent?

Off-target labeling primarily arises from two sources:

  • Non-specific reactions of the aldehyde: The electrophilic nature of the aldehyde can lead to reactions with unintended nucleophiles on the protein or other components in the reaction mixture.

  • Hydrophobic interactions: The aromatic nature of the benzenecarbaldehyde core can lead to non-covalent, hydrophobic interactions with proteins, causing the probe to associate non-specifically with certain regions.

Troubleshooting Guide: Minimizing Off-Target Labeling

This section provides a systematic approach to troubleshooting and minimizing non-specific labeling in your experiments.

Issue 1: High Background Signal or Non-Specific Labeling

High background can obscure your specific signal and lead to false-positive results. Here’s how to address it:

Potential Cause Recommended Solution & Rationale
Excessive Reagent Concentration Titrate the concentration of this compound. Start with a lower concentration and incrementally increase it to find the optimal balance between specific labeling and background. Excess reagent can drive non-specific reactions.
Suboptimal pH of Reaction Buffer Optimize the pH of your reaction buffer. The formation of the Schiff base with lysine is pH-dependent. A pH range of 7.0-8.5 is generally recommended. At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the stability of the aldehyde can be compromised.
Presence of Interfering Substances in the Buffer Ensure your protein sample is in a compatible buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the aldehyde and should be avoided.[1] Opt for buffers like PBS or HEPES.
Non-specific Hydrophobic Interactions Incorporate a non-ionic surfactant or blocking agent. Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help disrupt non-specific hydrophobic interactions.[5] Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can also saturate non-specific binding sites.[5]
Inefficient Removal of Unbound Reagent Increase the number and stringency of washing steps. After the labeling reaction, thorough washing is crucial to remove any unbound or non-covalently associated probe. Consider using a buffer containing a mild surfactant during the initial washes.
Issue 2: Low Labeling Efficiency

If you are not observing sufficient labeling of your target protein, consider the following:

Potential Cause Recommended Solution & Rationale
Inefficient Schiff Base Formation Optimize reaction time and temperature. While longer incubation times can increase labeling, they can also contribute to background. A typical starting point is 1-2 hours at room temperature. You may need to optimize this for your specific protein.
Ineffective Reduction of the Schiff Base Ensure the freshness and appropriate concentration of the reducing agent (e.g., NaBH₃CN). Sodium cyanoborohydride is moisture-sensitive and should be stored in a desiccated environment. A 10-20 fold molar excess over the aldehyde is a good starting point.
Inaccessibility of Target Lysine Residues Consider partial denaturation of your protein (if compatible with your downstream application). In some cases, the target lysine residues may be buried within the protein's three-dimensional structure. Mild denaturation can expose these sites. This should be approached with caution as it may affect protein function.
Degradation of the Reagent Use fresh, high-quality this compound. Ensure proper storage of the reagent according to the manufacturer's instructions to prevent degradation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a starting point for labeling a purified protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 100 mM in water, freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Ensure your protein of interest is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (start with a 10-20 fold molar excess over the protein).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Reduction of Schiff Base:

    • Add the freshly prepared NaBH₃CN solution to the reaction mixture (a 10-20 fold molar excess over the aldehyde).

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Subsequent Click Chemistry Reaction

After successful labeling with this compound, the propargyl group can be used for click chemistry.

Materials:

  • Propargyl-labeled protein

  • Azide-containing reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

Procedure:

  • Prepare the Click Chemistry Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-labeled protein, the azide-containing reporter molecule (typically in a 2-5 fold molar excess over the protein), and the copper-chelating ligand.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to the mixture, followed immediately by the freshly prepared sodium ascorbate solution. The final concentrations should be optimized, but a starting point is typically 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification:

    • Purify the dual-labeled protein using a desalting column or dialysis to remove the click chemistry reagents.

Visualizing the Workflow and Logic

Workflow for Minimizing Off-Target Labeling

workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction Processing P Purified Protein in Amine-Free Buffer Opt Optimize: - Reagent Concentration - pH (7.0-8.5) - Time & Temperature P->Opt R Fresh 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde R->Opt Add Add Blocking Agent/ Surfactant (Optional) Opt->Add Red Reduce Schiff Base (Fresh NaBH3CN) Opt->Red Add->Red Q Quench Reaction (e.g., Tris buffer) Red->Q W Wash Thoroughly Q->W Pur Purify Labeled Protein W->Pur

Caption: A logical workflow for minimizing off-target labeling.

Decision Tree for Troubleshooting High Background

troubleshooting Start High Background Signal? Conc Decrease Reagent Concentration Start->Conc Yes pH Optimize Buffer pH (7.0-8.5) Conc->pH Buffer Use Amine-Free Buffer (PBS, HEPES) pH->Buffer Block Add Blocking Agent (BSA) or Surfactant Buffer->Block Wash Increase Washing Steps/Stringency Block->Wash Result Reduced Background Wash->Result

Caption: A decision tree for troubleshooting high background signal.

References

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics,

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. National Institutes of Health,

  • Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Benchchem,

  • Applications of propargyl esters of amino acids in solution-phase Peptide synthesis. Hindawi,

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI,

  • Preparation of propargyl esters of amino acids. ResearchGate,

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. National Institutes of Health,

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Semantic Scholar,

  • Effects of benzaldehyde on protein metabolism-of human cells cultivated in vitro. PubMed,

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health,

  • Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?. Chemistry Stack Exchange,

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis,

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Quora,

  • Propargyl ether. PubChem,

  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific,

  • An Overview of the Chemistry and Biology of Reactive Aldehydes. National Institutes of Health,

  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific,

  • Propargyl ether 98 6921-27-3. Sigma-Aldrich,

  • Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Royal Society of Chemistry,

  • Good's buffers (biological buffers). Interchim,

Sources

Technical Support Center: Purification of Propargylated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of propargylated aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Introduction to the Challenges

Propargylated aromatic aldehydes are versatile building blocks in organic synthesis, finding applications in pharmaceuticals, materials science, and fragrance industries. The presence of both a reactive aldehyde and a terminal alkyne (propargyl group) within the same molecule presents a unique set of purification challenges. These functional groups can be sensitive to various conditions, leading to side reactions, degradation, and the formation of hard-to-remove impurities. Common issues include the compound's instability, potential for oligomerization, and the presence of closely related byproducts from the propargylation reaction.

This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of propargylated aromatic aldehydes, offering probable causes and actionable solutions.

Problem 1: Low Recovery After Column Chromatography

Observation: You experience a significant loss of your target compound after performing silica gel column chromatography.

Probable Causes:

  • On-Column Degradation: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive aldehydes or the propargyl group. This can manifest as streaking on the TLC plate or the elution of multiple, unexpected colored bands.

  • Irreversible Adsorption: The polar aldehyde and the π-system of the alkyne can interact strongly with the silanol groups of the silica gel, leading to irreversible binding.

  • Inappropriate Solvent System: An improperly chosen solvent system may not provide sufficient elution strength to recover the compound, or it may be too polar, causing co-elution with highly polar impurities.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then evaporating the solvent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol- or cyano-bonded).

  • Optimize the Solvent System:

    • Conduct a thorough TLC analysis using a range of solvent systems with varying polarities.

    • A common starting point for these compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • A gradient elution, starting with a low polarity and gradually increasing it, can help in separating the desired product from less polar starting materials and more polar byproducts.

Solvent System Component Purpose Typical Ratio (v/v)
Hexanes / Petroleum EtherNon-polar mobile phase95:5 to 70:30
Ethyl Acetate / DichloromethanePolar mobile phase5:95 to 30:70
TriethylamineBase additive to prevent degradation0.1% - 1%

Table 1: Recommended Solvent Systems for Column Chromatography of Propargylated Aromatic Aldehydes.

Problem 2: Product Degradation During Solvent Removal

Observation: Your purified fractions appear clean by TLC, but after removing the solvent via rotary evaporation, you observe the formation of new impurities in the final product.

Probable Causes:

  • Thermal Instability: Propargylated aromatic aldehydes can be sensitive to heat. Prolonged exposure to elevated temperatures during solvent removal can lead to decomposition or polymerization. The presence of residual acidic or basic impurities can catalyze this degradation.

  • Oxidation: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods at elevated temperatures.

Solutions:

  • Low-Temperature Rotary Evaporation: Use a water bath with a controlled, lower temperature (e.g., 30-40 °C) for solvent removal. Avoid excessive heating.

  • Use of a High-Vacuum System: Employing a high-vacuum pump can facilitate solvent removal at lower temperatures.

  • Inert Atmosphere: If the compound is particularly sensitive, consider removing the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Azeotropic Removal of Solvents: For high-boiling point solvents, consider adding a lower-boiling point solvent that forms an azeotrope to facilitate removal at a lower temperature.

Problem 3: Co-elution with Starting Materials or Byproducts

Observation: The purified product is contaminated with either the starting aromatic aldehyde or byproducts from the propargylation reaction, such as allenyl isomers.

Probable Causes:

  • Similar Polarity: The desired product and certain impurities may have very similar polarities, making separation by standard chromatography challenging.

  • Isomerization: The propargyl group can sometimes rearrange to an allenyl group under the reaction or purification conditions.[1]

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.[2][3][4][5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

  • Chemical Purification (Bisulfite Adduct Formation): Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[6][7] The aldehyde can then be regenerated by treatment with a base.

Experimental Protocol: Purification via Bisulfite Adduct Formation [6][7]
  • Dissolve the crude mixture containing the propargylated aromatic aldehyde in a suitable organic solvent (e.g., methanol or DMF).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a charged bisulfite adduct, which is soluble in the aqueous layer.

  • Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and separate the layers. The non-aldehyde impurities will remain in the organic layer.

  • Wash the aqueous layer with the immiscible organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, carefully add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to the aqueous layer until the solution becomes basic. The bisulfite adduct will decompose, releasing the pure aldehyde.

  • Extract the regenerated aldehyde with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and carefully remove the solvent.

Frequently Asked Questions (FAQs)

Q1: My propargylated aromatic aldehyde is an oil. How can I effectively purify it if column chromatography is not giving satisfactory results?

A1: For oily products, several techniques can be employed:

  • Kugelrohr Distillation: If the compound is thermally stable and has a sufficiently low boiling point, short-path distillation using a Kugelrohr apparatus under high vacuum can be an excellent method for purification.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can provide better separation than column chromatography.

  • Conversion to a Crystalline Derivative: Consider temporarily converting the aldehyde to a crystalline derivative (e.g., a hydrazone or an oxime), which can be purified by recrystallization. The aldehyde can then be regenerated under mild conditions.

Q2: I am observing a new spot on my TLC plate after letting the purified compound sit on the bench for a few hours. What is happening?

A2: This is likely due to decomposition or oxidation. Propargylated aromatic aldehydes can be unstable, especially when exposed to light and air. The aldehyde group is prone to oxidation to a carboxylic acid. To mitigate this:

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Keep it in a sealed container in a refrigerator or freezer.

  • Protect it from light by using an amber-colored vial or wrapping the container in aluminum foil.

Q3: Can I use reverse-phase chromatography for the purification of these compounds?

A3: Yes, reverse-phase chromatography can be a very effective technique, especially for more polar propargylated aromatic aldehydes. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice. This method separates compounds based on their hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography and may resolve difficult-to-separate impurities.

Q4: Are there any specific safety precautions I should take when working with propargylated compounds?

A4: The propargyl group can be energetic, and some propargyl compounds can be unstable. While propargylated aromatic aldehydes are generally stable under normal laboratory conditions, it is always prudent to:

  • Avoid heating the compound to high temperatures, especially in a closed system.

  • Be aware of potential incompatibilities with strong oxidizing or reducing agents.

  • Always consult the Safety Data Sheet (SDS) for the specific compound and handle it in a well-ventilated fume hood. Propargyl alcohol, a related compound, is known to be irritating to the eyes and respiratory tract.[8]

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for a propargylated aromatic aldehyde.

Purification_Workflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Recrystallization Failed is_pure_after_column Is the product pure? recrystallize->is_pure_after_column Crystals Obtained recrystallization_success Pure Solid Product column_chromatography->is_pure_after_column pure_product Pure Product is_pure_after_column->pure_product Yes further_purification Further Purification Needed is_pure_after_column->further_purification No prep_hplc Preparative HPLC further_purification->prep_hplc bisulfite_adduct Bisulfite Adduct Formation further_purification->bisulfite_adduct kugelrohr Kugelrohr Distillation (for oils) further_purification->kugelrohr prep_hplc->pure_product bisulfite_adduct->pure_product kugelrohr->pure_product

Caption: Decision workflow for purifying propargylated aromatic aldehydes.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for devising a successful purification strategy. The following diagram illustrates some common degradation routes for propargylated aromatic aldehydes.

Degradation_Pathways start Propargylated Aromatic Aldehyde oxidation Oxidation (e.g., air, heat) start->oxidation O2 polymerization Polymerization (e.g., heat, acid/base) start->polymerization Δ or H+/OH- isomerization Isomerization (e.g., base) start->isomerization Base hydrolysis Hydrolysis of Ether Linkage (if applicable, acid/base) start->hydrolysis H+/OH- product_oxidation Aromatic Carboxylic Acid oxidation->product_oxidation product_polymerization Oligomers/Polymers polymerization->product_polymerization product_isomerization Allenyl Aldehyde isomerization->product_isomerization product_hydrolysis Hydroxy Aromatic Aldehyde hydrolysis->product_hydrolysis

Caption: Common degradation pathways for propargylated aromatic aldehydes.

References

  • Corpet, M., et al. (2016). A practical and effective photoredox propargylation of aldehydes promoted by 10 mol % of [Cp2TiCl2]. The Journal of Organic Chemistry, 81(17), 7543-7549. Available at: [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57337. Available at: [Link]

  • Ma, X., et al. (2019). One-Pot, Regioselective Synthesis of Homopropargyl Alcohols using Propargyl Bromide and Carbonyl Compound by the Mg-mediated Reaction under Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Couto, T. R., et al. (2015). Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate. Thieme Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Propargyl Alcohol: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Halalkalibacterium halodurans. Available at: [Link]

  • Akiyama, T., et al. (2010). Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. Angewandte Chemie International Edition, 49(26), 4453-4455. Available at: [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]

  • Le, T. T., & Prather, K. L. J. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. DSpace@MIT. Available at: [Link]

  • Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500. Available at: [Link]

  • Sivasankaran, P., et al. (2016). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 6(92), 89191-89201. Available at: [Link]

  • Arens, J. F., & van Dorp, D. A. (1946). U.S. Patent No. 2,295,760. Washington, DC: U.S. Patent and Trademark Office.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Silvi, M., et al. (2018). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 57(40), 13204-13208. Available at: [Link]

  • Escayola, S., et al. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[2]pyrrole Cavitands as Ligands. Inorganic Chemistry, 62(47), 19138-19148. Available at: [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Environmental Science and Pollution Research, 26(29), 29699-29710. Available at: [Link]

  • LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • de Figueiredo, R. M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6563. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 52. Available at: [Link]

  • Manabe, S., & Ito, Y. (2005). 2-O-propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for Beta-Mannosyl Donors. Organic Letters, 7(11), 2277-2280. Available at: [Link]

  • Evans, A. M., et al. (2018). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 9(11), 2937-2942. Available at: [Link]

  • Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Available at: [Link]

  • Hjelm, A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(12), 1389-1402. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Toste, F. D., & Toste, M. F. (2004). Rhenium-catalyzed aromatic propargylation. Organic Letters, 6(8), 1325-1327. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]

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Technical Support Center: Storage and Handling of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent degradation during storage.

Introduction

This compound is a multifunctional molecule featuring a chlorinated aromatic ring, an aldehyde group, and a propargyl ether. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis, particularly in applications like click chemistry. However, the inherent reactivity of the aldehyde and propargyl ether moieties also renders the compound susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation pathways and the best practices to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that you may encounter during the storage and use of this compound.

Question 1: I suspect my sample of this compound has degraded. What are the likely degradation products and how can I detect them?

Answer:

Degradation of this compound can occur through two primary pathways: oxidation of the aldehyde group and cleavage of the propargyl ether.

  • Aldehyde Oxidation: The most common degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[1] In the presence of atmospheric oxygen, this can occur via a free-radical autoxidation mechanism. The primary degradation product would be 5-chloro-2-(2-propynyloxy)benzoic acid .

  • Propargyl Ether Cleavage: While generally stable, the propargyl ether can be susceptible to cleavage under strong acidic conditions, leading to the formation of 5-chloro-2-hydroxybenzaldehyde and propargyl alcohol.[2] Thermal stress may also contribute to the decomposition of the propargyl ether moiety.[3]

Detection Methods:

You can use standard analytical techniques to detect these potential impurities:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of your sample. The carboxylic acid degradation product will likely have a different retention factor (Rf) than the starting material, often appearing as a more polar spot that may streak.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A well-resolved chromatogram will show distinct peaks for the parent compound and any degradation products.

  • Mass Spectrometry (MS): Can be used to identify the mass of the degradation products, confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be particularly informative. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) would indicate oxidation. Cleavage of the ether would result in the appearance of a phenolic proton signal.

Question 2: My once white/off-white solid has developed a yellowish or brownish tint. Is this a sign of degradation?

Answer:

Yes, a change in color is often an indicator of chemical degradation. For aromatic aldehydes, discoloration can be a result of oxidation or polymerization. The formation of conjugated polymeric impurities can lead to the absorption of visible light, resulting in a yellowish or brownish appearance. It is highly recommended to re-analyze the material to assess its purity before use.

Question 3: I have been storing my compound at room temperature. Is this appropriate?

Answer:

While short-term storage at room temperature may be acceptable for highly pure material, it is not recommended for long-term storage. The rate of chemical reactions, including degradation, generally increases with temperature. For long-term stability, it is crucial to store this compound under controlled, cooler conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C[4][5]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[6][7]Prevents oxidation of the aldehyde group by excluding atmospheric oxygen.
Light Protected from light (Amber vial)[8]Light can catalyze free-radical mediated degradation pathways.
Container Tightly sealed, appropriate containerPrevents exposure to moisture and atmospheric oxygen.

Q2: How does the presence of impurities affect the stability of the compound?

A2: Impurities can significantly impact the stability of this compound. Trace amounts of acids or bases can catalyze the cleavage of the propargyl ether.[2] Metal ions can also promote oxidation of the aldehyde.[6] It is therefore crucial to use high-purity material and to handle it in a clean environment.

Q3: Is it necessary to handle this compound in a fume hood?

A3: Yes, it is recommended to handle this compound in a chemical fume hood.[9] This is a general good laboratory practice for handling any chemical, especially those with potential respiratory irritation.[10][11]

Q4: What is the expected shelf-life of this compound under ideal storage conditions?

A4: The shelf-life of this compound will depend on its initial purity and the strictness of adherence to the recommended storage conditions. When stored properly at 2-8 °C under an inert atmosphere and protected from light, the compound should remain stable for an extended period. However, it is always a good practice to re-analyze the material if it has been in storage for a long time or if there are any visual signs of degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receiving the compound, if it is a large quantity, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Place the aliquots in a desiccator or glove box under an inert atmosphere of argon or nitrogen.

  • Seal: Tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps.

  • Protect from Light: Place the sealed vials in a labeled, light-blocking secondary container.

  • Refrigerate: Store the secondary container in a refrigerator at 2-8 °C.

Protocol 2: Purity Assessment by TLC
  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Dissolve a small amount of your stored compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate.

  • Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light.

  • Analysis: A pure sample should show a single spot. The presence of additional spots, particularly a more polar one, may indicate degradation.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_cleavage Ether Cleavage A This compound B 5-Chloro-2-(2-propynyloxy)benzoic acid A->B O2 (Air) Light, Heat C 5-Chloro-2-hydroxybenzaldehyde A->C Strong Acid Heat

Sources

impact of copper catalyst on protein integrity in labeling with 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Impact of Copper Catalysts on Protein Integrity in Bioconjugation

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing copper-catalyzed click chemistry for protein labeling, with a specific focus on challenges encountered when using bifunctional reagents like 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. Our goal is to equip you with the foundational knowledge, troubleshooting strategies, and preventative measures necessary to ensure the integrity of your protein during bioconjugation.

Section 1: Understanding the Challenge: The Mechanism of Copper-Mediated Protein Damage

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioconjugation due to its high efficiency and specificity[1]. The reaction requires the cuprous (Cu+) oxidation state to catalyze the formation of a stable triazole linkage between an alkyne (like the one on this compound) and an azide-modified protein[2].

However, the very properties that make copper an effective catalyst also pose a significant risk to protein integrity. The primary issue is the copper-mediated formation of reactive oxygen species (ROS), which can lead to the oxidative degradation of proteins[3].

The Core Problem: Reactive Oxygen Species (ROS) Generation

In typical protocols, the necessary Cu(I) is generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate[2]. This process, while convenient, can participate in Fenton-like reactions with residual oxygen in the buffer to produce highly damaging ROS, such as hydroxyl radicals (•OH).

These ROS can indiscriminately oxidize amino acid side chains, with residues like methionine, cysteine, tryptophan, tyrosine, and histidine being particularly vulnerable. The consequences of this oxidative damage can range from subtle conformational changes to complete loss of function, aggregation, and fragmentation.

Section 2: Troubleshooting Guide for Protein Integrity Issues

This section addresses common problems encountered during copper-catalyzed labeling reactions in a direct question-and-answer format.

Q1: My protein precipitated out of solution during or after the labeling reaction. What is the likely cause and how can I fix it?

A: Protein precipitation is a common and frustrating issue, often stemming from oxidative damage or excessive labeling.

  • Causality:

    • Oxidative Cross-linking: ROS can induce the formation of intermolecular disulfide bonds or dityrosine cross-links, leading to insoluble high-molecular-weight aggregates.

    • Changes in Physicochemical Properties: Capping surface residues, particularly charged ones like lysine, with a bulky, hydrophobic label can alter the protein's isoelectric point (pI) and overall solubility, causing it to fall out of solution[4][5].

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Titrate down the concentrations of both the copper salt and the ascorbate to the lowest effective level.

    • Incorporate a Protective Ligand: Use a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA. Ligands stabilize the Cu(I) state, accelerate the click reaction (allowing for lower copper concentrations), and can act as sacrificial reductants, protecting the protein from ROS[2][6]. A 5:1 ligand-to-copper molar ratio is a robust starting point[2].

    • Degas Buffers Thoroughly: Minimize dissolved oxygen by sparging all buffers with argon or nitrogen before use.

    • Optimize Molar Excess of Label: An excessive molar ratio of the labeling reagent can lead to over-modification and precipitation[5]. Perform a titration to find the optimal balance between labeling efficiency and protein solubility.

    • Analytical Confirmation: Use Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to confirm the presence of aggregates in soluble fractions.

Q2: My protein's biological activity is significantly reduced or completely lost after labeling. What happened?

A: A loss of function is a clear indicator of damage to critical residues, likely within the protein's active site or binding interface.

  • Causality:

    • Active Site Oxidation: The primary cause is often the oxidation of catalytically essential or structurally important amino acid residues by ROS[3][7].

    • Steric Hindrance: If the label attaches at or near a functional site, it can physically block substrate binding or conformational changes necessary for activity.

  • Troubleshooting Steps:

    • Run a "Catalyst-Only" Control: Expose your protein to the complete catalyst system (copper, ligand, ascorbate) without the alkyne-aldehyde reagent. If activity is lost, the catalyst system is the definitive culprit.

    • Implement Protective Ligands: This is the most effective first step. Ligands can dramatically reduce oxidative damage to sensitive residues[2].

    • Reduce Reaction Time: Optimize the reaction to proceed as quickly as possible. Monitor the reaction progress and quench it as soon as a sufficient degree of labeling is achieved.

    • Consider a Copper-Free Alternative: If protein function remains compromised, the best solution is to switch to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction requires no catalyst and is therefore completely benign to the protein[7][8].

Q3: Mass spectrometry analysis of my labeled protein shows multiple unexpected mass additions (+16 Da, +32 Da). What are these?

A: These mass shifts are the classic signature of oxidative damage.

  • Causality:

    • A +16 Da shift corresponds to the addition of a single oxygen atom (e.g., methionine to methionine sulfoxide).

    • A +32 Da shift indicates the addition of two oxygen atoms.

    • This provides direct evidence that ROS generated by the copper catalyst are modifying your protein[3].

  • Troubleshooting Steps:

    • Quantitative Analysis: Use the mass spectrometry data to quantify the extent of oxidation under different conditions (e.g., with and without a ligand)[3]. This provides a direct readout for optimization.

    • Optimize Ligand-to-Copper Ratio: Increase the molar ratio of the protective ligand to copper (e.g., from 3:1 to 5:1 or even 10:1) to see if it reduces the oxidative adducts.

    • Include Additives: For reactions sensitive to ascorbate oxidation byproducts, consider adding aminoguanidine, which can suppress side reactions with residues like arginine[2].

Section 3: Proactive Strategies & Best Practices

Catalyst System Selection

The choice of copper source and, more importantly, the accelerating ligand, is critical for preserving protein integrity.

ComponentTypeProsCons / Risks to Protein
Copper Source CuSO₄, Cu(NO₃)₂Inexpensive, highly soluble in aqueous buffers.Requires a reducing agent (e.g., ascorbate), which is a primary source of ROS.
CuBr, CuIProvides Cu(I) directly, potentially reducing the need for excess reductant.Poorly soluble in aqueous buffers, can be difficult to handle.
Ligand TBTAThe first-generation ligand, effective at accelerating the reaction.Limited aqueous solubility, often requiring organic co-solvents[6].
THPTA Highly recommended. Excellent water solubility, significantly accelerates the reaction, and protects against ROS[2].-
BTTAAGood water solubility and accelerating properties[6].May be less protective than THPTA in some systems.

The Ultimate Solution: Copper-Free Click Chemistry

To completely eliminate the risk of copper-induced damage, the most robust strategy is to avoid copper altogether. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without any catalyst. The reaction rates are comparable to CuAAC, and it is fully bioorthogonal and non-toxic, making it the gold standard for sensitive proteins or in vivo applications[7][8][9].

Section 4: Key Experimental Protocols

Protocol 1: CuAAC Labeling Optimized for Protein Integrity

This protocol is designed to minimize oxidative damage.

  • Reagent Preparation:

    • Prepare all buffers and degas them thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 20 minutes.

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM Sodium Ascorbate in water. The ascorbate solution should be made immediately before use.

    • Dissolve the this compound in a minimal amount of a water-miscible solvent like DMSO to create a concentrated stock (e.g., 100 mM).

  • Reaction Setup (Example for 1 mL reaction):

    • In a microcentrifuge tube, add your azide-modified protein to its optimal buffer (e.g., 100 µL of a 10 mg/mL solution). Ensure the buffer does not contain strong chelators like EDTA.

    • Add the alkyne-aldehyde reagent to the desired final concentration (e.g., 10-fold molar excess).

    • Prepare the catalyst premix in a separate tube:

      • 2 µL of 50 mM CuSO₄ (Final: 100 µM)

      • 10 µL of 250 mM THPTA (Final: 2.5 mM)

      • Mix gently. The solution should be colorless.

    • Add 12 µL of the CuSO₄/THPTA premix to the protein solution.

    • Initiate the reaction by adding 10 µL of freshly prepared 500 mM Sodium Ascorbate (Final: 5 mM).

    • Incubate at room temperature or 4°C, protected from light. Monitor progress over time (e.g., 1-2 hours).

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using Size-Exclusion Chromatography (SEC), dialysis, or a desalting column.

Protocol 2: Assessing Protein Integrity Post-Labeling

  • SDS-PAGE Analysis:

    • Run non-reducing and reducing SDS-PAGE gels.

    • Compare the labeled protein to an unlabeled control and a "catalyst-only" control.

    • Look for:

      • High-molecular-weight smears/bands: Indicate aggregation.

      • Lower-molecular-weight bands: Indicate fragmentation.

      • Changes in band mobility: Can indicate significant modification.

  • Functional Assay:

    • Perform a validated activity assay (e.g., enzymatic assay, binding ELISA).

    • Measure the specific activity of the pre-labeled, post-labeled, and "catalyst-only" control samples. A significant drop in activity in the labeled and catalyst-only samples points to copper-mediated damage.

  • Mass Spectrometry:

    • Use LC-MS to determine the degree of labeling and to screen for oxidative mass adducts (+16 Da) on the protein.

Section 5: Visualization Workflow

Troubleshooting Workflow for Protein Integrity in CuAAC

G start Experiment Start: CuAAC Labeling problem Problem Observed? (Precipitation, Activity Loss) start->problem precip Precipitation / Aggregation problem->precip Yes, Precipitation activity_loss Loss of Function problem->activity_loss Yes, Activity Loss no_problem Success: Characterize Product problem->no_problem No sol_precip_1 1. Reduce [Cu]/[Ascorbate] 2. Add Ligand (THPTA) 3. Degas Buffers precip->sol_precip_1 sol_precip_2 Check Molar Excess of Labeling Reagent precip->sol_precip_2 sol_act_1 Run 'Catalyst-Only' Control activity_loss->sol_act_1 sol_precip_1->start Re-attempt sol_precip_2->start Re-attempt control_result Control Loses Activity? sol_act_1->control_result sol_act_2 1. Add/Optimize Ligand 2. Reduce Reaction Time control_result->sol_act_2 Yes sol_act_3 Switch to Copper-Free SPAAC Protocol control_result->sol_act_3 No (Label is the issue) sol_act_2->start Re-attempt sol_act_3->no_problem Implement

Section 6: Frequently Asked Questions (FAQs)

  • Can I use any buffer for my CuAAC reaction? No. Avoid buffers containing strong metal chelators like EDTA, as they will sequester the copper catalyst. Buffers with high concentrations of thiols (like DTT) can also interfere by reducing the azide or reacting with the alkyne. Phosphate and HEPES buffers at neutral pH are generally safe choices.

  • What is the ideal copper-to-ligand ratio? A molar excess of the ligand to copper is crucial for protection. A starting ratio of 5 equivalents of ligand to 1 equivalent of copper is highly recommended[2]. This can be optimized further if protein damage is still observed.

  • My labeling reagent, this compound, also has an aldehyde group. Could this cause side reactions? Yes, it's possible. Aldehydes can react with primary amines (like the epsilon-amino group of lysine) to form Schiff bases (imines). While this reaction is typically slower and reversible compared to CuAAC, it could lead to heterogeneous labeling. To test for this, run a control reaction with your protein and the labeling reagent without the copper catalyst and analyze the product by mass spectrometry.

  • How do I effectively remove the copper catalyst after the reaction is complete? Standard protein purification methods are effective. Size-Exclusion Chromatography (SEC) is excellent for separating the protein from all small molecule components. Dialysis against a buffer containing a mild chelator like 1 mM EDTA can also efficiently remove residual copper.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Gehret, T. K., et al. (2012). Covalent protein-oligonucleotide conjugates by copper-free click reaction. Bioconjugate chemistry, 23(6), 1235–1241. [Link]

  • Li, S., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(7), 1793–1801. [Link]

  • Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1515-1532. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Iessen, M. A., et al. (2015). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 20(6), 9777–9788. [Link]

  • Wikipedia. (2023). Click chemistry. [Link]

  • Yang, M., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science, 3(10), 3049-3054. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Methods in Enzymology, 491, 257-284. [Link]

  • Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of molecular interactions are paramount. Bioorthogonal chemistry provides a powerful toolkit for labeling and visualizing biomolecules in their native environments without interfering with biological processes.[1] This guide offers an in-depth comparison and validation of protein labeling using 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a versatile aldehyde-based probe, with a focus on mass spectrometry as the definitive analytical endpoint.

The core of this methodology lies in a two-step process: the introduction of a bioorthogonal functional group (a "chemical reporter") into a target protein, followed by its selective ligation with a complementary probe.[1] this compound serves as a unique probe, combining an aldehyde group for initial protein conjugation with a terminal alkyne for subsequent "click" chemistry. This dual functionality allows for the targeted enrichment and identification of modified proteins.

The Principle of Aldehyde-Based Labeling and Bioorthogonal Click Chemistry

The aldehyde functional group of this compound can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a Schiff base. This initial covalent linkage, while reversible, can be stabilized by reduction. The key feature of this probe is the propargyl ether (2-propynyloxy) group, which introduces a terminal alkyne. This alkyne serves as a handle for bioorthogonal ligation, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3]

The CuAAC reaction is highly efficient and specific, forming a stable triazole linkage between the alkyne-tagged protein and an azide-containing reporter molecule, such as biotin-azide for affinity purification or a fluorescent azide for imaging.[2] This strategy allows for the selective enrichment of labeled proteins from complex biological mixtures, a critical step for subsequent mass spectrometry analysis.[2][4]

Comparative Analysis with Alternative Labeling Strategies

While this compound offers a robust method for protein labeling, it is essential to consider alternative bioorthogonal chemistries, each with its own set of advantages.[5][6]

Labeling Strategy Reaction Key Advantages Considerations Typical Second-Order Rate Constant (k₂)
Aldehyde/Alkyne Probe CuAACHigh specificity and efficiency of the click reaction.[2]Requires a copper catalyst, which can be toxic to living cells.[3]10² - 10³ M⁻¹s⁻¹
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) SPAACCopper-free, making it suitable for live-cell imaging.[2]Generally slower kinetics than CuAAC.[7]10⁻³ - 1 M⁻¹s⁻¹
Inverse-Electron-Demand Diels-Alder (IEDDA) IEDDAExtremely fast kinetics, ideal for low concentration labeling.[7]Tetrazine probes can have limited stability in aqueous environments.[8]Up to 10⁶ M⁻¹s⁻¹
Staudinger Ligation Staudinger LigationOne of the first bioorthogonal reactions developed.Slower kinetics and potential for phosphine oxide side reactions.[7]~10⁻³ M⁻¹s⁻¹

The choice of labeling strategy is often a trade-off between reaction kinetics, biocompatibility, and the specific biological question being addressed. For in vitro labeling and proteomics applications where cell viability is not a concern, the high efficiency of CuAAC makes the aldehyde/alkyne probe an excellent choice.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with this compound

This protocol details the in vitro labeling of a purified protein.

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Probe Preparation: Prepare a 100 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent, such as DMSO.

  • Labeling Reaction: Add the probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the probe.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Reduction (Optional but Recommended): To stabilize the Schiff base, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM and incubate for an additional hour at room temperature.

  • Removal of Excess Probe: Remove unreacted probe by dialysis, size-exclusion chromatography, or using centrifugal ultrafiltration units.[9]

Protocol 2: Click Chemistry for Biotinylation and Enrichment

This protocol describes the biotinylation of the alkyne-labeled protein for subsequent enrichment.

  • Click Reaction Mixture: To the labeled protein solution, add the following reagents in order:

    • Biotin-azide (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[4]

  • Protein Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of buffers (e.g., high salt, detergent, and urea) to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

This protocol details the preparation of the enriched proteins for mass spectrometry.

  • Reduction and Alkylation: Resuspend the beads in a buffer containing dithiothreitol (DTT) to reduce disulfide bonds, followed by incubation with iodoacetamide to alkylate cysteine residues.[4]

  • Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.[4]

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer.[4] The mass spectrometer will fragment the peptides and the resulting MS/MS spectra are used to identify the peptide sequences.[10]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

G cluster_0 Protein Labeling cluster_1 Enrichment cluster_2 MS Analysis Target Protein Target Protein Schiff Base Formation Schiff Base Formation Target Protein->Schiff Base Formation + this compound Reduction (optional) Reduction (optional) Schiff Base Formation->Reduction (optional) + NaBH3CN Alkyne-Labeled Protein Alkyne-Labeled Protein Reduction (optional)->Alkyne-Labeled Protein Click Reaction Click Reaction Alkyne-Labeled Protein->Click Reaction + Biotin-Azide, Cu(I) Biotinylated Protein Biotinylated Protein Click Reaction->Biotinylated Protein Streptavidin Capture Streptavidin Capture Biotinylated Protein->Streptavidin Capture On-Bead Digestion On-Bead Digestion Streptavidin Capture->On-Bead Digestion + Trypsin Peptide Elution Peptide Elution On-Bead Digestion->Peptide Elution LC-MS/MS LC-MS/MS Peptide Elution->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

Caption: Workflow for labeling, enrichment, and mass spectrometry analysis.

Data Interpretation and Validation

The validation of labeling is confirmed by the identification of peptides containing the modification. The mass of the this compound adduct will result in a specific mass shift in the modified peptides. This mass shift is calculated as the mass of the probe minus the mass of a water molecule (due to the condensation reaction forming the Schiff base).

Data Analysis Steps:

  • Database Searching: The acquired MS/MS spectra are searched against a protein database using software such as Mascot or Sequest.[11] The search parameters must include the calculated mass shift as a variable modification on lysine residues and the protein N-terminus.

  • False Discovery Rate (FDR) Control: The identification results must be validated to control the false discovery rate, typically using a target-decoy database approach.[12]

  • Manual Spectral Validation: It is crucial to manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions that support the modification site.

Conclusion

This compound is a valuable tool for chemical proteomics, enabling the targeted labeling and enrichment of proteins for mass spectrometry-based identification. Its dual functionality allows for a robust workflow that combines the selectivity of aldehyde-amine chemistry with the efficiency of copper-catalyzed click chemistry. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently identify and characterize protein targets, advancing our understanding of complex biological systems.

References

  • Sun, N., Wang, Y., Wang, J., & Yang, J. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. ACS Omega, 5(21), 12345–12352. [Link]

  • Lee, W., Huang, Z., Am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Yang, B., Wu, Y. J., Zhu, M., Fan, S. B., Lin, D., & Liu, K. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Journal of Proteome Research, 10(8), 3461–3470. [Link]

  • Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (n.d.). Computer Science. Retrieved from [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of the American Chemical Society, 143(38), 15674–15683. [Link]

  • Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. (2011). ACS Publications. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 22(8), 1014–1026. [Link]

  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of MS/MS Identifications and Label-Free Quantification Using Proline. (2023). In Methods in Molecular Biology (Vol. 2591, pp. 45–66). [Link]

  • Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. (2025). Journal of Proteome Research. [Link]

  • Chapter 7 Mass spectrometry | Omics Data Analysis. (n.d.). GitHub Pages. Retrieved from [Link]

  • Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. (2019). Chemical Society Reviews, 48(22), 5567–5597. [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. (2010). Chemical Society Reviews, 39(6), 1955–1978. [Link]

  • Rogers, J. (2016, November 8). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry. YouTube. [Link]

  • Analysis of Mass Spectrometry Data in Proteomics | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 1(1), 532–540. [Link]

  • Click-MS: tagless protein enrichment using bioorthogonal chemistry for quantitative proteomics. (2016). Scientific Reports, 6(1), 33297. [Link]

  • Constructing new bioorthogonal reagents and reactions. (2014). Accounts of Chemical Research, 47(8), 2453–2463. [Link]

  • Sinha, A., & Mann, M. (2020). A beginner’s guide to mass spectrometry–based proteomics. The Biochemist, 42(5), 16–21. [Link]

  • Proteomics. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). Analytical Chemistry, 95(2), 586–603. [Link]

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  • Chemical isotope labeling for quantitative proteomics. (2020). Mass Spectrometry Reviews, 39(5-6), 499–518. [Link]

  • Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. (2023). Chemistry & Chemical Technology, 17(3), 532-541. [Link]

  • PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. (2010). Free Radical Biology and Medicine, 49(5), 639–650. [Link]

  • Synthesis of 4-(2-propynyloxy) benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

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Sources

A Technical Guide to Alkyne Probes in Biological Research: A Comparative Analysis Featuring 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug discovery, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, with alkyne-bearing probes emerging as a cornerstone for their versatility and compact size. This guide offers an in-depth comparison of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a terminal alkyne probe, with other commonly employed alkyne reporters. We will delve into the nuances of their reactivity, supported by experimental data for analogous compounds, and provide detailed protocols to empower researchers in their experimental design.

The Power of the Alkyne Handle: A Gateway to Bio-Labeling

Alkyne probes are small, metabolically incorporated, or chemically attached molecules that introduce a terminal alkyne functional group onto a biomolecule of interest. This "handle" is bioorthogonal, meaning it does not typically react with endogenous functional groups found in biological systems.[1][2] Its true power is unleashed when it is "clicked" to a reporter molecule, such as a fluorophore or a biotin tag, which also bears a complementary bioorthogonal functional group, most commonly an azide.

This highly specific and efficient reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the reporter to the biomolecule.[3][4] This two-step "tandem" labeling strategy offers significant advantages, including the use of small, cell-permeable probes that minimize perturbation of the biological system.[5]

Featured Probe: this compound

Structure and Inferred Properties

This compound is a terminal alkyne probe characterized by a benzaldehyde scaffold. Its key features include:

  • Terminal Alkyne: The reactive handle for CuAAC-mediated "click" chemistry.

  • Benzaldehyde Core: A rigid aromatic structure that can influence probe-protein interactions and cellular localization. The aldehyde group itself can potentially participate in other ligation chemistries, such as oxime or hydrazone formation, offering a dual-functional handle.[6]

  • Electron-Withdrawing Substituents: The chloro and formyl (aldehyde) groups are electron-withdrawing, which is predicted to increase the acidity of the terminal alkyne proton. This, in turn, is expected to enhance the rate of the CuAAC reaction, as the deprotonation of the alkyne is a key step in the catalytic cycle.[7]

While direct experimental data for this specific probe is limited in the public domain, we can infer its performance characteristics based on studies of structurally similar compounds.

Comparative Analysis with Alternative Alkyne Probes

The selection of an alkyne probe is a critical experimental parameter that can significantly impact the efficiency and specificity of labeling. Below, we compare this compound with other representative alkyne probes, highlighting their key differences.

Probe Structure Key Features Inferred Reactivity in CuAAC Potential Applications Considerations
This compound This compoundAromatic, electron-deficient, aldehyde functionalityHighActivity-Based Protein Profiling (ABPP), cellular imaging, dual-labeling strategiesPotential for off-target reactions of the aldehyde group.
Propargyl Ether Propargyl EtherSimple, sterically unhinderedModerateGeneral protein and biomolecule labelingBaseline reactivity, may require optimization of reaction conditions.
Phenyl Propargyl Ether Phenyl Propargyl EtherAromatic, less electron-deficient than the featured probeModerate to HighABPP, imagingIncreased hydrophobicity may affect solubility and cell permeability.
Propargylamine PropargylamineAmine functionality for further derivatizationModerateBuilding block for more complex probes, labeling of amine-reactive sitesPotential for side reactions at the amine group.

Data-Driven Insights into Reactivity

Studies on substituted phenyl propargyl ethers have shown that electron-withdrawing groups on the aromatic ring generally lead to faster CuAAC reaction rates.[8] For instance, the presence of a nitro group, a strong electron-withdrawing group, significantly accelerates the reaction compared to an unsubstituted phenyl ring. Based on this trend, the chloro and formyl substituents on this compound are anticipated to render it more reactive than a simple phenyl propargyl ether.

However, it is crucial to consider that the aldehyde group, while enhancing the alkyne's reactivity, can also be a source of non-specific labeling through reactions with nucleophilic residues on proteins, such as lysine.[9][10][11] Therefore, careful optimization and the use of appropriate controls are essential when employing this type of probe.

Experimental Protocols

General Workflow for Activity-Based Protein Profiling (ABPP) with Alkyne Probes

This protocol outlines a general procedure for labeling proteins in cell lysates using an alkyne probe and subsequent detection via CuAAC.

ABPP_Workflow cluster_labeling Probe Labeling cluster_click Click Chemistry cluster_analysis Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation alkyne_probe Alkyne Probe (e.g., this compound) alkyne_probe->incubation labeled_proteome Alkyne-Labeled Proteome incubation->labeled_proteome click_reaction CuAAC Reaction labeled_proteome->click_reaction azide_reporter Azide-Reporter (e.g., Azide-Biotin or Azide-Fluorophore) azide_reporter->click_reaction cu_catalyst Cu(I) Catalyst (CuSO4 + Reductant) cu_catalyst->click_reaction tagged_proteome Reporter-Tagged Proteome click_reaction->tagged_proteome sds_page SDS-PAGE tagged_proteome->sds_page mass_spec Mass Spectrometry (for identification) sds_page->mass_spec fluorescence In-gel Fluorescence Scanning sds_page->fluorescence

Caption: General workflow for ABPP using a terminal alkyne probe.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.[5]

  • Probe Labeling: Add the alkyne probe (e.g., this compound) to the proteome at a final concentration of 10-100 µM. Incubate for 1-2 hours at room temperature.

  • Click Reaction: To the labeled proteome, add the following "click" reagents in order:

    • Azide-reporter (e.g., azide-biotin or a fluorescent azide) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (to reduce Cu(II) to Cu(I)).

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to a final concentration of 100 µM (a copper-stabilizing ligand).

    • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

  • Incubation: Vortex the reaction mixture and incubate for 1 hour at room temperature.

  • Analysis: The tagged proteome is now ready for downstream analysis.

    • For biotin-tagged proteins: Perform streptavidin enrichment followed by on-bead digestion and mass spectrometry for protein identification.[12]

    • For fluorescently-tagged proteins: Separate proteins by SDS-PAGE and visualize labeled proteins using an appropriate fluorescence scanner.

In-Cell Protein Labeling with an Aldehyde-Alkyne Probe

This protocol describes the labeling of proteins within living cells, taking advantage of the cell permeability of small molecule probes.

InCell_Labeling_Workflow cluster_cell_treatment Cellular Treatment cluster_lysis_click Lysis and Click Reaction cluster_imaging_analysis Imaging and Analysis live_cells Live Cells in Culture probe_treatment Incubate with Aldehyde-Alkyne Probe live_cells->probe_treatment labeled_cells Cells with Labeled Proteins probe_treatment->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction CuAAC with Azide-Reporter lysis->click_reaction tagged_lysate Tagged Cell Lysate click_reaction->tagged_lysate microscopy Fluorescence Microscopy tagged_lysate->microscopy western_blot Western Blot (with Streptavidin-HRP) tagged_lysate->western_blot

Sources

The Alkyne Advantage: A Comparative Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde and Biotin-Based Probes in Modern Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

At a Glance: The Core Distinction

The fundamental difference between these two classes of probes lies in their conjugation chemistry. Biotin probes rely on the high-affinity, non-covalent interaction with streptavidin, while 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde utilizes a bioorthogonal covalent reaction known as "click chemistry." This distinction is the foundation for the significant advantages in specificity, versatility, and signal-to-noise ratio offered by the alkyne-based probe.

FeatureThis compound (Alkyne Probe)Biotin-Based Probes
Labeling Chemistry Bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)High-affinity non-covalent binding to streptavidin or avidin
Specificity Extremely high due to the absence of endogenous alkynes in biological systemsProne to background from endogenous biotin and biotinylated proteins[1]
Tag Size & Perturbation Minimal (small alkyne group), reducing steric hindrance[2]Bulky biotin tag can interfere with protein function and interactions[2][3]
Signal-to-Noise Ratio Generally high with low backgroundCan be low due to non-specific binding and endogenous biotin[1]
Versatility Wide range of azide-functionalized reporters (fluorophores, affinity tags, etc.) can be "clicked" on[2]Primarily limited to detection with streptavidin or avidin conjugates
Workflow Complexity Two-step process: probe labeling followed by click reactionCan be a simpler one-step labeling (if probe is pre-biotinylated)

The Shortcomings of a Classic: Why Biotin Falls Short in Demanding Applications

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, which has long been its primary advantage.[4] However, this strength can also be a significant drawback, and other inherent properties of the system create challenges in modern proteomics:

  • Endogenous Biotin Interference : Biotin is an essential vitamin present in all living cells and is a cofactor for several carboxylase enzymes.[1] This endogenous biotin leads to high background signals in sensitive applications like Western blotting and immunohistochemistry, as the streptavidin detection reagents bind to these non-target molecules.[1] This necessitates additional, and sometimes incomplete, blocking steps, complicating protocols and potentially obscuring results.[1]

  • Steric Hindrance : The biotin molecule itself is relatively small, but its detection partner, streptavidin, is a large tetrameric protein (~60 kDa). When a protein of interest is labeled with biotin, the subsequent binding of streptavidin can sterically hinder the protein's natural interactions, affect its function, or limit access for antibody binding in multiplexed assays.[2][3]

  • Irreversible Binding : The near-covalent strength of the biotin-streptavidin interaction makes the elution of biotinylated proteins from streptavidin affinity matrices difficult, often requiring harsh, denaturing conditions that can compromise downstream analyses like mass spectrometry or functional assays. While cleavable linkers have been developed, they add another layer of chemical complexity.[5][6]

The Rise of Bioorthogonality: The this compound Advantage

This compound represents a class of probes designed around the principles of bioorthogonal chemistry . This refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. The terminal alkyne group on the probe is the key to this advantage. It is essentially absent from the cellular environment, providing a unique chemical handle for exquisitely specific labeling.

G cluster_0 Alkyne Probe Workflow cluster_1 Biotin Probe Workflow Protein of Interest Protein of Interest Alkyne Probe 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde Labeled Protein Protein with Alkyne Tag Click Reaction CuAAC or SPAAC Azide Reporter Azide-Fluorophore Azide-Biotin ... Detected Protein Specifically Labeled Protein Protein of Interest_B Protein of Interest Biotin Probe Biotin Probe Biotinylated Protein Biotinylated Protein Streptavidin Conjugate Streptavidin-Fluorophore Streptavidin-HRP Detected Protein_B Labeled Protein Complex Endogenous Biotin Endogenous Biotinylated Proteins

The aldehyde group on this compound can be used to target specific sites on proteins, such as N-termini or lysine residues, through reductive amination. Once the protein is tagged with the alkyne, a secondary detection step using click chemistry provides numerous advantages:

  • Superior Specificity and Signal-to-Noise : The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly specific, reacting only the alkyne tag with an azide-functionalized reporter molecule.[7][8] Since neither functional group is naturally present in proteins or other biomolecules, background signal from non-specific labeling is virtually eliminated. This leads to a significantly higher signal-to-noise ratio, which is critical for detecting low-abundance proteins. Comparative studies have shown that click chemistry-based enrichment is superior to traditional biotin-streptavidin methods, particularly in reducing non-specifically bound proteins.[7]

  • Minimal Perturbation : The alkyne tag is exceptionally small, minimizing the potential for steric hindrance and preserving the native function and interactions of the target protein.[2] This is a stark contrast to the bulky biotin-streptavidin complex. This allows for more accurate studies of protein-protein interactions and cellular dynamics.

  • Unmatched Versatility : The two-step nature of the alkyne probe workflow decouples the labeling and detection steps. This means that once a protein is alkyne-tagged, it can be detected with a vast array of azide-functionalized reporters. Researchers can choose from a wide variety of fluorescent dyes for imaging, attach an azide-biotin for affinity purification, or link to other molecules for functional studies.[2] This modularity is a significant advantage over the biotin system, which is largely restricted to detection with streptavidin conjugates.

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences, here are generalized protocols for labeling cell surface proteins using either a biotin-based probe or this compound.

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol is a two-step procedure involving initial labeling of primary amines on cell surface proteins with the alkyne-aldehyde probe, followed by a click chemistry reaction with an azide-functionalized reporter.

Materials:

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS), ice-cold

  • Azide-functionalized reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide)

  • Click chemistry reaction buffer kit (containing a copper(I) catalyst, ligand, and reducing agent)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove media components.

  • Alkyne Labeling: Prepare a fresh solution of this compound and NaBH₃CN in ice-cold PBS. Incubate the cells with the labeling solution for 30 minutes at 4°C with gentle rocking to label primary amines on surface proteins via reductive amination.

  • Quenching and Washing: Quench the reaction by adding a quenching buffer (e.g., Tris-buffered saline). Wash the cells three times with ice-cold PBS to remove unreacted probe.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, ligand, reducing agent, and the chosen azide-functionalized reporter.

  • Detection: Incubate the alkyne-labeled cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.

  • Final Washes and Downstream Analysis: Wash the cells three times with PBS to remove excess click reagents. The cells are now ready for downstream analysis, such as cell lysis for affinity purification (if using azide-biotin) or fluorescence microscopy.

G Start Start Wash Cells Wash Cells with ice-cold PBS Start->Wash Cells Labeling Incubate with Alkyne Probe and NaBH3CN at 4°C Wash Cells->Labeling Quench Quench Reaction with Tris Buffer Labeling->Quench Wash Again Wash Cells with ice-cold PBS Quench->Wash Again Click Reaction Incubate with Click Cocktail (Cu+, Ligand, Azide-Reporter) Wash Again->Click Reaction Final Wash Final Wash with PBS Click Reaction->Final Wash Analysis Analysis Final Wash->Analysis

Protocol 2: Cell Surface Protein Biotinylation

This protocol uses a commercially available amine-reactive, membrane-impermeable biotinylation reagent.

Materials:

  • EZ-Link™ Sulfo-NHS-LC-Biotin or similar reagent[9]

  • Phosphate-buffered saline (PBS), ice-cold

  • Tris-buffered saline (TBS) or glycine solution for quenching

  • Streptavidin-conjugated beads for pulldown or fluorescent streptavidin for imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove amine-containing components from the culture medium.[9]

  • Biotinylation: Prepare a fresh solution of the Sulfo-NHS-biotin reagent in ice-cold PBS. Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.[9]

  • Quenching and Washing: Quench the reaction by adding ice-cold TBS or a glycine-containing buffer to react with any excess NHS-ester.[9] Wash the cells three times with ice-cold PBS.

  • Cell Lysis and Affinity Purification (for pulldown): Lyse the cells in a suitable lysis buffer. Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated surface proteins.[10][11]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins using a biotin-containing buffer or by boiling in SDS-PAGE sample buffer.

  • Detection (for imaging): If imaging, fix and permeabilize the cells as required. Incubate with a fluorescently labeled streptavidin conjugate. Wash to remove unbound streptavidin and proceed with imaging.

Conclusion: Choosing the Right Tool for High-Fidelity Proteomics

While biotin-based probes have been instrumental in biological research, their inherent limitations, particularly regarding specificity and potential for perturbation, make them less suitable for the increasingly sensitive and complex demands of modern proteomics. This compound, as a representative of alkyne-functionalized probes, offers a superior alternative rooted in the precision of bioorthogonal click chemistry. The resulting benefits of minimal background, reduced steric hindrance, and enhanced versatility empower researchers to generate cleaner, more reliable data. For applications requiring high signal-to-noise, preservation of protein function, and flexibility in detection strategies, the alkyne advantage is clear. Adopting these next-generation probes is a critical step towards achieving higher fidelity in the exploration of the proteome.

References

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  • Han, S., & Al-Hashimi, H. M. (2020). Proximity Labeling of Cell Surface Proteins via Cell Surface Remodeling. Methods in Molecular Biology, 2139, 149–162. Retrieved from [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100539. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Retrieved from [Link]

  • Wei, W., et al. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(4), 101863. Retrieved from [Link]

  • Dieterich, D. C., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 129(16), 5796–5803. Retrieved from [Link]

  • Yang, Z., et al. (2013). A biotin-streptavidin signal amplification strategy for highly sensitive chemiluminescent immunoassay of chicken interferon-γ. RSC Advances, 3(44), 21338-21344. Retrieved from [Link]

  • Wei, W., et al. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(4), 101863. Retrieved from [Link]

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A Comparative Guide to Mass Shift Analysis of Peptides Labeled with 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug discovery, the precise analysis of peptides through mass spectrometry is paramount. Chemical labeling of peptides introduces a specific mass shift, facilitating identification and quantification. This guide provides an in-depth technical comparison of peptide analysis using the heterobifunctional labeling reagent, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde. We will explore its chemical reactivity, detail a theoretical experimental workflow, and objectively compare its potential performance with established alternative labeling strategies, supported by foundational chemical principles.

Introduction to Heterobifunctional Peptide Labeling

Chemical labeling in mass spectrometry-based proteomics serves to introduce a known mass tag to peptides, simplifying their identification and enabling relative or absolute quantification. Heterobifunctional linkers, possessing two distinct reactive groups, offer a versatile approach to peptide modification. One group targets a specific functional moiety on the peptide, while the other provides a handle for further derivatization, such as the attachment of a reporter group or an affinity tag.

This compound is a prime example of such a reagent, featuring an aldehyde group for reaction with primary amines and a terminal alkyne for subsequent bioorthogonal "click" chemistry.

In-Depth Analysis of this compound

Chemical Properties and Reactivity

This compound has a molecular formula of C₁₀H₇ClO₂ and a molecular weight of 194.61 g/mol .[1] Its utility as a peptide labeling reagent stems from its two key functional groups:

  • Aldehyde Group: The benzaldehyde moiety reacts with primary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains, to form a Schiff base. This reaction is typically carried out under mildly acidic to neutral conditions. For enhanced stability, the resulting imine can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (reductive amination).

  • Alkyne Group: The terminal alkyne group is a bioorthogonal handle that does not react with endogenous functional groups in peptides and proteins.[2] It is specifically designed to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the highly efficient and specific attachment of an azide-containing molecule, such as a fluorescent dye, a biotin tag for enrichment, or an isotopically labeled reporter for quantification.[4]

Mass Shift Calculation

The initial reaction of this compound with a primary amine on a peptide via reductive amination results in the addition of a C₁₀H₈ClO moiety, leading to a specific mass shift.

Calculation of the Mass Shift:

  • Molecular formula of reagent: C₁₀H₇ClO₂

  • Atoms lost from peptide (H from amine) and reagent (O from aldehyde) during Schiff base formation and subsequent reduction: H₂O

  • Net addition to the peptide: C₁₀H₇ClO - H = C₁₀H₆ClO

  • Monoisotopic mass of the added moiety: (10 * 12.000000) + (6 * 1.007825) + (1 * 34.968853) + (1 * 15.994915) = 177.0159 Da

This calculated mass shift is a critical parameter for identifying labeled peptides in a mass spectrometry experiment.[5]

Theoretical Experimental Workflow

The following protocol outlines the theoretical steps for labeling peptides with this compound and subsequent analysis.

Experimental Protocol: Peptide Labeling with this compound

  • Peptide Preparation:

    • Ensure the peptide sample is desalted and dissolved in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

  • Labeling Reaction (Reductive Amination):

    • Add this compound to the peptide solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20 mM.

    • Continue the incubation for another 1-2 hours at room temperature.

  • Quenching and Clean-up:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

    • Remove excess reagent and by-products using a suitable method like C18 solid-phase extraction (SPE).

  • Click Chemistry (Optional Derivatization):

    • To the alkyne-labeled peptide, add an azide-functionalized reporter tag (e.g., biotin-azide, fluorescent dye-azide) in a 5-fold molar excess.

    • Prepare a fresh solution of copper(II) sulfate (100 mM) and a copper-chelating ligand like THPTA (500 mM).

    • Add a fresh solution of a reducing agent, such as sodium ascorbate (500 mM), to the reaction mixture, followed by the copper/ligand solution.

    • Incubate at room temperature for 1 hour.[2]

  • Final Clean-up and Mass Spectrometry Analysis:

    • Purify the final labeled peptide using C18 SPE.

    • Analyze the sample by LC-MS/MS to identify the peptide and confirm the mass shift.

Workflow Diagram

G cluster_0 Peptide Labeling cluster_1 Derivatization (Click Chemistry) cluster_2 Analysis Peptide Peptide Sample (N-terminus, Lysine) Reaction Reductive Amination (Schiff Base Formation + Reduction) Peptide->Reaction Reagent 5-Chloro-2-(2-propynyloxy) benzenecarbaldehyde Reagent->Reaction Labeled_Peptide Alkyne-Labeled Peptide (+177.0159 Da) Reaction->Labeled_Peptide Click_Reaction CuAAC Reaction (CuSO4, Ascorbate) Labeled_Peptide->Click_Reaction Azide_Tag Azide-Reporter (e.g., Biotin-Azide) Azide_Tag->Click_Reaction Final_Product Fully Labeled Peptide Click_Reaction->Final_Product LC_MS LC-MS/MS Analysis Final_Product->LC_MS Data_Analysis Data Analysis (Mass Shift Identification) LC_MS->Data_Analysis

Caption: Experimental workflow for peptide labeling and analysis.

Comparative Analysis with Alternative Labeling Reagents

The selection of a labeling reagent is critical and depends on the specific experimental goals, such as the target amino acid, desired reaction conditions, and the type of mass spectrometry analysis.[6]

Comparison with Amine-Reactive Reagents

N-Hydroxysuccinimide (NHS) Esters:

NHS esters are widely used to label primary amines.[7] They react under slightly basic conditions to form stable amide bonds.

  • Advantages over this compound: The reaction is a single-step process and does not require a reducing agent. A vast library of NHS esters with various functionalities (biotin, fluorophores, isotopic labels) is commercially available.

  • Disadvantages: NHS esters can have limited stability in aqueous solutions and may exhibit side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) at high concentrations or pH.[7] this compound offers the flexibility of a two-step labeling strategy, allowing for the introduction of a wider range of reporter groups via click chemistry.

Comparison with Thiol-Reactive Reagents

Iodoacetamide and Maleimides:

These reagents are highly specific for the thiol group of cysteine residues.[6] Iodoacetamide reacts via S-alkylation, while maleimides react through Michael addition.

  • Advantages: They offer high specificity for cysteine, which is often a less abundant amino acid, allowing for targeted labeling.

  • Disadvantages: Their use is limited to cysteine-containing peptides. This compound targets the more common primary amines, making it applicable to a broader range of peptides.

Comparison with other Alkyne-Containing Reagents

Various alkyne-containing reagents are available for introducing a click chemistry handle. These often differ in their peptide-reactive moiety.

  • Alkyne-NHS Esters: These combine the amine reactivity of NHS esters with the bioorthogonality of the alkyne group. They offer a more direct single-step reaction compared to the two-step reductive amination required for the benzaldehyde reagent.

  • Alkyne-Maleimides: These provide cysteine-specific labeling with an alkyne handle.

The choice between these reagents depends on the desired target residue (amines vs. thiols) and the preferred reaction chemistry.

Table 1: Comparison of Peptide Labeling Reagents

FeatureThis compoundNHS EstersIodoacetamide/Maleimides
Target Residue(s) N-terminus, LysineN-terminus, LysineCysteine
Reaction Chemistry Reductive AminationAcylationS-alkylation / Michael Addition
Reaction Steps Two (Schiff base formation, reduction)OneOne
Specificity Primary AminesPrimary Amines (potential side reactions)Thiols (High)
Flexibility High (alkyne for click chemistry)Moderate (depends on available esters)Moderate (depends on available reagents)
Stability of Linkage Stable secondary amineStable amideStable thioether

Conclusion

This compound presents a viable, albeit less documented, option for the mass shift analysis of peptides. Its strength lies in the combination of amine reactivity with the versatility of an alkyne handle for subsequent bioorthogonal derivatization via click chemistry. This two-step approach allows for a modular strategy in designing complex proteomics experiments.

However, researchers should consider the multi-step nature of the labeling process and the current lack of extensive literature on its specific performance characteristics. In contrast, well-established reagents like NHS esters and maleimides offer simpler, single-step labeling protocols for amines and cysteines, respectively, and are supported by a wealth of experimental data. The choice of labeling reagent should therefore be carefully weighed based on the specific requirements of the study, including the target amino acid, the need for downstream derivatization, and the desired experimental workflow.

References

  • A Comparative Guide to Mass Shift Analysis of Iodoacetonitrile-Labeled Peptides - Benchchem. (URL: )
  • Peptide Labeling Reagents - AxisPharm. (URL: [Link])

  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (URL: [Link])

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - Journal of Biomolecular Techniques. (URL: [Link])

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC - NIH. (URL: [Link])

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed. (URL: [Link])

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - ACS Publications. (URL: [Link])

  • Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC. (URL: [Link])

  • PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - NIH. (URL: [Link])

  • Covalent adducts arising from the decomposition products of lipid hydroperoxides in the presence of cytochrome C - PMC - NIH. (URL: [Link])

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts | Journal of Proteome Research - ACS Publications. (URL: [Link])

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options | Biotage. (URL: [Link])

  • University of Groningen Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry Abello, Ni. (URL: [Link])

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A Researcher's Guide to Assessing Covalent Probes: A Comparative Analysis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde and Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the potential of a novel probe, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, by comparing its structural features and predicted reactivity with well-established, highly specific covalent probes. As a Senior Application Scientist, my aim is to not only present a comparative analysis but also to provide a practical framework for the rigorous, self-validating experimental assessment of any new chemical probe.

The Principle of Covalent Probes: A Tale of Two Moieties

A typical covalent probe consists of two key functional components: a "warhead" that covalently reacts with a specific amino acid residue on a target protein, and a "reporter tag" or "handle" for downstream detection and analysis. The propargyl group (a terminal alkyne) on this compound serves as a versatile bioorthogonal handle.[1] This alkyne can be "clicked" to an azide-containing reporter molecule, such as a fluorophore or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC).[1][2] This two-step approach allows for the introduction of the reporter tag after the initial labeling event, minimizing potential steric hindrance from a bulky tag that might otherwise interfere with the probe's ability to interact with its target.[3]

The specificity of a covalent probe, however, is primarily dictated by its reactive group, or "warhead." It is this moiety that determines which amino acid residues the probe will modify. An ideal warhead exhibits high reactivity towards its intended target residue under physiological conditions while remaining inert to other nucleophiles within the complex cellular milieu.

Assessing the Specificity of this compound: A Hypothesis-Driven Approach

To date, the specific protein targets and cellular reactivity profile of this compound have not been extensively characterized in the scientific literature. However, we can infer its potential reactivity based on the electrophilic nature of its benzenecarbaldehyde functional group. Aldehydes are known to react with nucleophilic amino acid residues, primarily the ε-amino group of lysine and the thiol group of cysteine, through the formation of a Schiff base or a hemithioacetal, respectively.

The chloro substituent on the benzene ring may further enhance the electrophilicity of the aldehyde, potentially increasing its reactivity. The core question for a researcher is: how specific is this reactivity? Will this probe indiscriminately label any accessible lysine or cysteine, or does the overall structure of the molecule confer a degree of selectivity for a particular protein or class of proteins?

To rigorously assess its specificity, we must compare its performance against well-validated probes with known reactivity profiles.

Comparative Probes: The Gold Standards for Specificity

Two classes of widely used and well-characterized covalent probes serve as excellent benchmarks for assessing the specificity of a novel probe: iodoacetamide-based probes for cysteine targeting and fluorophosphonate-based probes for serine hydrolase targeting.

Iodoacetamide-Alkyne (IA-Alkyne): A Workhorse for Cysteine Profiling

Iodoacetamide-alkyne is a classic example of a cysteine-reactive probe.[4][5][6] Its warhead, the iodoacetamide group, is a mild electrophile that undergoes a specific SN2 reaction with the nucleophilic thiol group of cysteine residues, forming a stable thioether linkage.[7][8]

Mechanism of Action:

IA-Alkyne_Mechanism Probe Iodoacetamide-Alkyne TransitionState SN2 Transition State Probe->TransitionState Reaction with nucleophilic thiol Cysteine Protein-Cysteine (R-SH) Cysteine->TransitionState LabeledProtein Labeled Protein (R-S-CH2-C(O)NH-Alkyne) TransitionState->LabeledProtein Formation of stable thioether bond

Figure 1. Mechanism of Cysteine Labeling by Iodoacetamide-Alkyne.

Specificity and Applications: IA-alkyne probes are considered broadly reactive towards accessible, nucleophilic cysteine residues.[4][7][8] Their specificity is primarily driven by the hyper-reactivity of certain cysteine residues due to their unique microenvironment within a protein's structure. This property has made them invaluable tools for global profiling of cysteine reactivity and for identifying functionally important cysteines involved in catalysis, regulation, and drug binding.

Fluorophosphonate (FP) Probes: Precision Tools for Serine Hydrolases

Fluorophosphonate (FP) probes are a class of activity-based probes renowned for their exceptional specificity for serine hydrolases.[9][10][11][12][13] This large and diverse enzyme family plays crucial roles in a myriad of physiological processes.

Mechanism of Action: The fluorophosphonate warhead mimics the transition state of serine hydrolase catalysis. It forms a stable, covalent phosphonate ester with the catalytic serine residue in the enzyme's active site.[10][12] This reaction is mechanism-based, meaning the probe's reactivity is dependent on the catalytic activity of the target enzyme.

FP_Probe_Mechanism Probe Fluorophosphonate Probe CovalentComplex Stable Covalent Complex Probe->CovalentComplex Mechanism-based reaction with active site serine SerineHydrolase Active Serine Hydrolase SerineHydrolase->CovalentComplex

Figure 2. Mechanism of Serine Hydrolase Labeling by FP Probes.

Specificity and Applications: The exquisite specificity of FP probes for active serine hydrolases makes them powerful tools for functional proteomics.[9][11][12] They do not label other classes of proteins or inactive serine hydrolases, ensuring that the detected signals directly reflect the active enzyme population. This has enabled the discovery of novel enzymes, the characterization of enzyme function in disease, and the development of selective inhibitors.

Comparative Performance at a Glance

FeatureThis compound (Hypothesized)Iodoacetamide-Alkyne (Established)Fluorophosphonate Probes (Established)
Warhead BenzenecarbaldehydeIodoacetamideFluorophosphonate
Primary Target(s) Lysine, CysteineCysteineActive Site Serine
Reaction Mechanism Schiff base/Hemithioacetal formationSN2 reactionMechanism-based covalent modification
Specificity Potentially broad, requires experimental validationBroad for reactive cysteinesHighly specific for active serine hydrolases
Key Applications Potential for general protein labeling, requires further studyGlobal cysteine reactivity profiling, identifying functional cysteinesActivity-based profiling of serine hydrolases, inhibitor screening

Experimental Workflow for Assessing Probe Specificity

A rigorous assessment of a new probe's specificity is a multi-step process that should be self-validating. The following experimental workflow provides a robust framework for characterizing this compound and comparing its performance to established probes.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Labeling & Detection cluster_2 Target Identification A 1. Cell Culture B 2. Probe Incubation (Test Probe vs. Control Probes) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Attach Reporter Tag) C->D E 5. SDS-PAGE D->E F 6. In-gel Fluorescence Scanning E->F G 7. Affinity Purification (for biotin-tagged proteins) F->G H 8. Mass Spectrometry G->H I 9. Data Analysis H->I

Figure 3. Workflow for Assessing Covalent Probe Specificity.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HeLa, Jurkat) to ~80% confluency.

  • Treat cells with varying concentrations of this compound, IA-alkyne, and a negative control (e.g., a structurally similar molecule without the aldehyde warhead) for a defined period (e.g., 1-4 hours).

  • Rationale: This step introduces the probes to the complex proteome of a living cell, providing a native environment for assessing reactivity.

2. Cell Lysis:

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in an appropriate buffer (e.g., RIPA buffer with protease inhibitors).

  • Clarify the lysate by centrifugation.

  • Rationale: This step solubilizes the proteins for downstream analysis.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Rationale: Normalizing protein concentrations is crucial for accurate comparison of labeling intensity between different treatment groups.

4. Click Chemistry:

  • To a normalized amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail containing an azide-fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubate at room temperature for 1 hour.

  • Rationale: This step attaches a fluorescent reporter to the alkyne handle of the probe-labeled proteins, enabling their visualization.

5. SDS-PAGE and In-Gel Fluorescence Scanning:

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

  • Rationale: This allows for the visualization of the protein labeling profiles of each probe. A specific probe will show a distinct pattern of labeled bands, while a non-specific probe may result in a smear or a large number of bands.

6. Competition Assay for Target Validation:

  • Pre-incubate cells with a known inhibitor of a suspected target protein before treating with this compound.

  • Perform the labeling and detection workflow as described above.

  • Rationale: A reduction in the labeling of a specific band in the presence of the competitor inhibitor provides strong evidence that the protein is a genuine target of the probe.

7. Target Identification by Mass Spectrometry:

  • For large-scale target identification, use a biotin-azide reporter tag in the click chemistry step.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Rationale: This unbiased approach allows for the identification of the full spectrum of proteins that are labeled by the probe.

Conclusion and Future Outlook

While this compound presents an intriguing scaffold for a covalent probe, its utility is entirely dependent on its specificity. The benzenecarbaldehyde warhead suggests a potential reactivity towards nucleophilic lysine and cysteine residues. However, without rigorous experimental validation, its selectivity remains an open question.

By following the comparative and systematic experimental workflow outlined in this guide, researchers can effectively:

  • Characterize the protein labeling profile of this compound.

  • Benchmark its specificity against established probes like IA-alkyne and FP probes.

  • Identify its specific protein targets within the cellular proteome.

The principles and protocols detailed herein are not limited to the assessment of this specific molecule but provide a universal framework for the validation of any novel covalent probe. As the field of chemical biology continues to advance, the development of new chemical tools with precisely tuned reactivity will be essential for unraveling the complexities of cellular signaling and for the discovery of next-generation therapeutics. The rigorous, hypothesis-driven evaluation of these tools is the cornerstone of robust and reproducible science.

References

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  • Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. PubMed. [Link]

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A Researcher's Guide to Quantitative Proteomics: Comparing Chemical Probes and Global Labeling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and biological research, understanding the dynamics of the proteome is paramount. Quantitative proteomics allows us to move beyond simple protein identification to measuring changes in protein abundance, revealing the intricate cellular responses to stimuli, disease, or therapeutic intervention.[1][2] This guide provides a deep dive into different methodologies for quantitative proteomics, with a special focus on the application of specialized chemical probes like 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde and a comparative analysis against established global quantification techniques such as SILAC, TMT, and iTRAQ.

Part 1: The Targeted Approach: Chemical Proteomics with Bifunctional Probes

Chemical proteomics utilizes small-molecule probes to study protein function and interactions within complex biological systems.[3] Unlike global methods that aim to quantify all proteins, this approach often targets a subset of the proteome based on specific reactivity or binding affinity, providing functional insights that expression data alone cannot.[4][5]

Mechanism of Action: this compound

The compound This compound is a prime example of a bifunctional chemical probe. Its structure is designed for a two-step, sequential modification of proteins.

  • Covalent Labeling via the Aldehyde Group : The benzaldehyde functional group reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein, to form a Schiff base.[6][7] This initial reaction covalently attaches the probe to accessible and reactive amine groups on proteins within a complex mixture like a cell lysate. The reaction is chemoselective, targeting specific nucleophilic residues.[8]

  • Bioorthogonal "Click" Chemistry via the Alkyne Group : The terminal alkyne group serves as a bioorthogonal handle. It does not react with biological molecules within the cell.[9] Instead, it is reserved for a highly specific and efficient secondary reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction allows for the attachment of a reporter tag—such as biotin for affinity purification or a fluorophore for imaging—that bears a complementary azide group.[12]

This dual-functionality allows researchers to first "tag" a population of proteins based on their reactivity with the aldehyde and then "capture" or "visualize" them using the click reaction.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

This probe is ideally suited for an Activity-Based Protein Profiling (ABPP) workflow, which aims to map the functional state of enzymes or identify the targets of a small molecule.[2][13] A typical quantitative experiment would be a competitive profiling study to identify the cellular targets of a drug.

Caption: Workflow for competitive ABPP using a bifunctional probe.
Detailed Experimental Protocol
  • Sample Preparation : Prepare cell or tissue lysates in a buffer that does not contain primary amines (e.g., HEPES or phosphate buffer). Determine protein concentration using a compatible assay (e.g., BCA).

  • Competitive Incubation : Aliquot equal amounts of the proteome into two sets of tubes. To one set (experimental), add the drug of interest at a desired concentration. To the other set (control), add the vehicle (e.g., DMSO). Incubate for 30-60 minutes at an appropriate temperature (e.g., 37°C) to allow the drug to bind to its targets.

  • Probe Labeling : Add the this compound probe to all samples to a final concentration of 10-100 µM. Incubate for 1 hour at 37°C. The probe will label proteins at sites not already occupied by the competing drug.

  • Click Chemistry Reaction : Prepare a "click cocktail" containing: Azide-Biotin, copper(II) sulfate, and a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or a copper ligand like TBTA to generate Cu(I) in situ. Add the cocktail to the labeled lysates and incubate for 1 hour at room temperature to attach the biotin tag.

  • Protein Enrichment : Add streptavidin-coated agarose beads to the samples and incubate for 1-2 hours with rotation to capture the biotinylated proteins.

  • Washing : Pellet the beads by centrifugation and wash extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion : Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing a reducing agent (DTT) and an alkylating agent (iodoacetamide). Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis : Collect the supernatant containing the peptides. Analyze the peptide mixtures from the control and experimental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify the proteins and quantify the relative abundance of their corresponding peptides between the control and drug-treated samples. Proteins that show a significant decrease in signal in the drug-treated sample are identified as potential targets or off-targets of the drug.

Part 2: Global Quantitative Proteomics Strategies

In contrast to the targeted chemical proteomics approach, global strategies aim to provide a comprehensive, quantitative overview of the entire proteome.[1][14]

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a metabolic labeling method where cells are cultured in media containing either normal ("light") or stable isotope-enriched ("heavy") essential amino acids (e.g., Arginine and Lysine).[15][16] After several cell divisions, all proteins in the "heavy" population incorporate these heavy amino acids.[17] The two cell populations can then be subjected to different treatments, combined, and analyzed together.

Principle : The mass difference between heavy and light peptides is constant and easily detected by the mass spectrometer. The ratio of the peak intensities for the heavy and light peptide pairs directly reflects the relative abundance of the protein between the two samples.[18]

Caption: Standard SILAC experimental workflow.
TMT and iTRAQ (Isobaric Labeling)

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling techniques that use isobaric tags.[19] This means the tags have the same total mass, but upon fragmentation in the mass spectrometer (MS/MS), they yield unique "reporter ions" of different masses.

Principle : Protein samples are first digested into peptides. Each peptide digest is then labeled with a different isobaric tag. The labeled samples are combined and analyzed in a single LC-MS/MS run. In the initial MS1 scan, the same peptide from different samples appears as a single peak (as they are isobaric). When this peak is selected for fragmentation, the reporter ions are released, and their relative intensities are used to quantify the peptide's abundance across the different samples.[20][21]

Caption: General workflow for TMT/iTRAQ isobaric labeling.

Part 3: Comparative Analysis

Choosing the right quantitative proteomics strategy depends entirely on the biological question being asked. The chemical probe approach and global labeling methods provide fundamentally different types of information.

FeatureChemical Probe (e.g., this compound)SILACTMT / iTRAQ
Principle Covalent labeling of reactive residues, followed by bioorthogonal tagging.[12]In vivo metabolic incorporation of stable isotope-labeled amino acids.In vitro chemical labeling of peptides with isobaric tags.[19][20]
Sample Type Any protein-containing sample (lysates, tissues, biofluids).Proliferating cells in culture.[22]Any protein-containing sample.[23]
Stage of Labeling Intact proteins in a native-like state.During protein synthesis in live cells.Post-digestion, at the peptide level.
Multiplexing Typically 2-plex (competitive format), but can be adapted.2-plex to 5-plex.[16]Up to 18-plex (TMTpro).[24]
Coverage Targeted : Profiles a subset of the proteome based on probe reactivity.[4]Global : Comprehensive coverage of the expressed proteome.Global : Comprehensive coverage of the expressed proteome.
Type of Info Functional : Measures target engagement, enzyme activity, or residue accessibility.[13]Expression : Measures relative changes in total protein abundance.[18]Expression : Measures relative changes in total protein abundance.
Key Applications Target deconvolution, off-target profiling, enzyme activity screening, covalent drug discovery.[25]Studying dynamic cellular processes, protein turnover, post-translational modifications.[15]Biomarker discovery, comparing multiple conditions/time-points, analysis of clinical samples.[21]
Advantages - Provides functional context- Identifies direct binding events- Can be used in any sample type- High quantitative accuracy- Labeling occurs in vivo, minimizing sample handling errors- Low experimental variability- High multiplexing capability- Applicable to all sample types- High throughput
Limitations - Requires synthesis of a specific probe- Coverage is biased by probe reactivity- Does not measure protein expression- Limited to metabolically active, cultured cells- Time-consuming (requires multiple cell divisions)- Can be expensive- Prone to "ratio compression" from co-isolation of peptides- Labeling is done in vitro, introducing potential variability- Requires complex data analysis
Synthesizing the Best Approach for Your Research
  • To discover the direct cellular targets of a new drug candidate: A chemical proteomics approach using a probe analogous to your drug, or a competitive profiling experiment with a general reactivity probe like This compound , is the most direct method. It answers the question: "What proteins does my compound interact with?"[25]

  • To understand how a drug treatment globally affects protein expression in a cancer cell line: SILAC would provide the most accurate quantification of up- and down-regulation of thousands of proteins, answering the question: "How does the cell's proteome landscape change in response to the drug?"[15]

  • To compare protein expression profiles across a cohort of patient tissue samples: The high multiplexing capability of TMT is ideal. It allows for the simultaneous comparison of many samples, which is crucial for biomarker studies and clinical proteomics. It answers the question: "Which proteins are differentially expressed between healthy and diseased tissues across multiple individuals?"[21]

Conclusion

The field of quantitative proteomics offers a diverse toolkit, and no single method is universally superior. The choice of strategy is a critical experimental design decision that must be aligned with the research objective. Bifunctional chemical probes like This compound are powerful tools for functional proteomics, enabling the identification of drug targets and the profiling of enzyme activity with high specificity.[13] In contrast, global labeling methods like SILAC and TMT/iTRAQ provide a broad, systems-level view of changes in protein expression.[14][26] A thoughtful integration of these targeted and global approaches will ultimately provide the most comprehensive understanding of the complex and dynamic nature of the proteome.

References

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A Senior Application Scientist's Guide to Proteomic Probes: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde vs. Standard Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis designed for researchers, scientists, and drug development professionals navigating the landscape of chemical proteomics. This guide moves beyond simple cataloging to explore the nuanced differences between a targeted, reactive probe, exemplified by 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, and the more conventional terminal alkyne probes used for metabolic labeling. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

The Foundation: Bioorthogonal Chemistry in Proteomics

Modern proteomics seeks not just to identify which proteins are present, but what they are doing, where they are, and how they are modified. Bioorthogonal chemistry provides the tools for this dynamic analysis.[1] The core principle involves a two-step process:

  • Labeling: A probe containing a bioorthogonal functional group (the "handle") is introduced into a biological system. This handle is designed to be chemically invisible to the cell's complex machinery. The terminal alkyne group is one of the most widely used and effective handles to date.[2][3]

  • Ligation: A reporter molecule, equipped with a complementary functional group (e.g., an azide), is introduced. It specifically "clicks" onto the probe's handle via a highly efficient and selective reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This reporter can be a fluorophore for imaging or a biotin tag for enrichment and subsequent mass spectrometry analysis.

This guide compares two distinct strategies for the "Labeling" step, each leveraging the power of the terminal alkyne handle but differing fundamentally in their protein targeting mechanism.

The Contenders: Two Classes of Alkyne Probes

We will compare two archetypes of terminal alkyne probes:

  • Standard Terminal Alkyne Probes: These are typically analogs of metabolic precursors, such as amino acids or sugars. A prime example is L-Homopropargylglycine (HPG), an analog of methionine. Cells incorporate HPG into newly synthesized proteins through the natural translation machinery. This approach profiles the de novo proteome.

  • Reactive Terminal Alkyne Probes: We will use This compound (herein referred to as CPOBA ) as our exemplar for this class. CPOBA is a dual-functionality probe. It possesses the terminal alkyne for click chemistry, but it also contains a reactive aldehyde group. This aldehyde can form covalent bonds (specifically, a Schiff base) with nucleophilic residues on proteins, most notably the ε-amine of lysine residues. This strategy is a form of Activity-Based Protein Profiling (ABPP), targeting proteins based on the chemical reactivity of their residues rather than their metabolic uptake.[2]

The fundamental choice between these probes dictates the biological question you can answer: "Which proteins are being newly made?" versus "Which proteins have reactive lysine residues in a specific conformation or environment?"

Figure 1. Contrasting mechanisms of protein labeling for standard vs. reactive alkyne probes.

Comparative Performance Analysis

The choice of probe profoundly impacts experimental outcomes. The following table summarizes the key performance characteristics, providing a framework for selecting the appropriate tool for your research question.

FeatureStandard Terminal Alkyne Probes (e.g., HPG)Reactive Probe (CPOBA)Rationale & Key Considerations
Labeling Principle Metabolic IncorporationCovalent Reaction (Activity-Based)HPG labeling is dependent on active protein synthesis. CPOBA labeling depends on residue accessibility and reactivity, independent of synthesis rate.
Target Nascent Proteome (Methionine-containing proteins)Proteins with reactive nucleophiles (primarily Lysine)HPG provides a global snapshot of translation. CPOBA identifies a specific sub-proteome, potentially revealing binding pockets or functionally important sites.
Cell Viability Requires viable, metabolically active cells.Can be used in live cells, cell lysates, or even tissues.The aldehyde group of CPOBA is a reactive electrophile; cytotoxicity should be evaluated. HPG is generally well-tolerated as a methionine surrogate.
Specificity High for protein synthesis, but non-specific within that category.Specific for reactive residues, but may have off-targets.CPOBA's specificity is governed by chemical reactivity. Controls are critical to distinguish specific targets from non-specific background.
Potential for Off-Target Labeling Low. Incorporated via a highly regulated biological process.Moderate to High. Aldehydes can react with various nucleophiles. Terminal alkynes can also react with cysteine thiols, especially under CuAAC conditions.[7][8]The inherent reactivity of CPOBA is both its strength and weakness. Stringent washing and competitive profiling are essential to validate true targets.
Primary Application Measuring global protein synthesis rates, pulse-chase analysis.Target deconvolution, identifying ligand-binding sites, profiling enzyme activity.[2]Use HPG to study cellular responses involving changes in translation. Use CPOBA to find the protein targets of a small molecule or to map reactive "hotspots" in the proteome.

Experimental Workflows & Protocols

The following sections provide detailed, self-validating protocols for both probe types. The overall workflow, from labeling to analysis, shares common steps, but the specifics of probe treatment and data interpretation differ significantly.

Figure 2. Generalized workflow for proteomics using terminal alkyne probes and click chemistry.
Protocol 1: Metabolic Labeling with a Standard Alkyne Probe (HPG)

This protocol is designed to quantify de novo protein synthesis in cultured cells.

  • Trustworthiness Check: A crucial control is to run a parallel experiment with cycloheximide, a potent inhibitor of protein synthesis. A successful experiment will show a dramatic reduction in HPG labeling in the cycloheximide-treated sample.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T) to reach 70-80% confluency on the day of the experiment.

  • Methionine Starvation (Optional but Recommended): Gently wash cells twice with PBS. Replace the standard medium with methionine-free DMEM for 30-60 minutes. This enhances the incorporation of the HPG analog.

  • Probe Labeling: Replace the starvation medium with fresh methionine-free DMEM supplemented with L-Homopropargylglycine (HPG) to a final concentration of 50 µM. Incubate for the desired pulse time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Cell Harvest: Wash cells twice with ice-cold PBS to remove unincorporated HPG. Scrape cells into lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Lysate Preparation: Sonicate the cell suspension briefly on ice to shear DNA and ensure complete lysis. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Click Reaction (CuAAC):

    • To 1 mg of protein lysate in a 1.5 mL tube, add the following reagents sequentially (pre-mix a "Click Cocktail" for consistency):

      • Azide-PEG3-Biotin: 100 µM final concentration.

      • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (freshly prepared).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (a copper-stabilizing ligand).

      • Copper(II) Sulfate (CuSO₄): 1 mM final concentration.

    • Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation & Enrichment: Proceed with chloroform/methanol precipitation to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS and enrich biotinylated proteins using streptavidin-agarose beads as described in the general workflow (Figure 2, Steps 4-6).[9][10]

Protocol 2: Activity-Based Profiling with a Reactive Probe (CPOBA)

This protocol aims to identify proteins that covalently react with the CPOBA probe in cell lysate.

  • Trustworthiness Check: The most important control is a competition experiment. Pre-incubate the lysate with a 100-fold excess of a "control" molecule that resembles CPOBA but lacks the alkyne handle (e.g., 5-Chloro-2-ethoxybenzenecarbaldehyde). True targets of the aldehyde warhead should show significantly reduced labeling in the competed sample. A no-probe control is also essential to identify proteins that bind non-specifically to the beads.

Methodology:

  • Cell Culture & Lysis: Grow and harvest cells as described in Protocol 1. Lyse cells in a non-amine-containing buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors) to avoid quenching the aldehyde probe.

  • Lysate Preparation: Clarify lysate and determine protein concentration as in Protocol 1.

  • Probe Labeling:

    • Aliquot 1 mg of protein lysate into separate tubes.

    • To the experimental tube, add CPOBA (from a DMSO stock) to a final concentration of 10 µM.

    • To the competition control tube, first add the competitor molecule to 1 mM, incubate for 30 minutes, then add CPOBA to 10 µM.

    • Incubate all samples for 1 hour at 37°C with gentle rotation.

  • Click Reaction (CuAAC): Perform the click reaction directly on the labeled lysates exactly as described in Protocol 1, Step 6.

  • Enrichment and Analysis: Proceed with enrichment and LC-MS/MS analysis (Figure 2, Steps 4-6). Data analysis should focus on proteins that are highly abundant in the CPOBA-only sample but significantly depleted in the competition control and absent in the no-probe control.

Concluding Remarks for the Practicing Scientist

The choice between a standard metabolic alkyne probe and a reactive one like this compound is a choice of biological question.

  • Choose standard probes like HPG for robust, global analysis of dynamic processes like protein synthesis, providing a broad view of the cell's response to stimuli.

  • Choose reactive probes like CPOBA for hypothesis-driven research, such as identifying the cellular targets of a drug candidate, mapping the active site of an enzyme, or discovering proteins with unusually reactive residues that may be functionally significant.

While the terminal alkyne handle and the subsequent click chemistry workflow are common to both, the interpretation of the final dataset is fundamentally different. Reactive probes demand a more rigorous set of controls to validate targets due to their inherent chemical reactivity. However, this investment in validation can yield profound insights into protein function and drug-target interactions that are inaccessible through metabolic labeling alone. Always be mindful of potential side reactions, such as the modification of cysteine thiols, and design your protocols to minimize and control for these events.[7][8]

References

  • Zheng, T., Jiang, Z., Zhang, H., Wang, L., Li, J., Wang, J., Wen, L., Zhu, H., Li, S., Huang, K., Jiang, K., Li, X., Ma, C., Qu, J., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific Reports, 6, 27468. Available at: [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605–632. Available at: [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100539. Available at: [Link]

  • Hesek, D., et al. (2020). Comparison of Bioorthogonal β‐Lactone Activity‐Based Probes for Selective Labeling of Penicillin‐Binding Proteins. ChemBioChem, 22(1), 193-202. Available at: [Link]

  • Hesek, D., et al. (2021). Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. ChemBioChem, 22(1), 193-202. Available at: [Link]

  • Hesek, D., et al. (2021). Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. ChemBioChem, 22(1), 193-202. Available at: [Link]

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  • Brown, K. A., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(40), 13518–13526. Available at: [Link]

  • Blum, G., Bothwell, I. R., Islam, K., & Luo, M. (2013). Profiling Protein Methylation With Cofactor Analog Containing Terminal Alkyne Functionality. Current Protocols in Chemical Biology, 5(1), 67-88. Available at: [Link]

  • Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Bioconjugate Chemistry, 32(1), 1-20. Available at: [Link]

  • Chen, Y., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(16), 3649. Available at: [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Available at: [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. Available at: [Link]

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  • Brown, K. A., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(40), 13518–13526. Available at: [Link]

  • Hvasanova, M., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2297–2306. Available at: [Link]

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A Comparative Guide to the Spectroscopic Characterization of Triazole Linkages Derived from 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry and materials science, offers a unique combination of metabolic stability, hydrogen bonding capability, and a significant dipole moment.[1][2] Its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted triazoles under mild conditions.[3][4] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unambiguously characterize the triazole linkage formed from the versatile building block, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde.

For researchers in drug development, verifying the formation of the triazole ring is not merely a procedural step but a critical validation of molecular design. The successful cycloaddition reaction transforms the physicochemical properties of the starting materials, and rigorous characterization ensures that downstream biological assays are conducted on the correct molecular entity. This guide moves beyond simple data reporting to explain the causal links between spectral features and molecular structure, providing a self-validating framework for analysis.

The Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary method for synthesizing the target 1,4-disubstituted 1,2,3-triazole is the CuAAC reaction.[5] This reaction involves the coupling of a terminal alkyne, in this case, this compound, with an organic azide (e.g., Benzyl Azide) in the presence of a Cu(I) catalyst. The catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate.[4]

The reaction is prized for its high yield, mild reaction conditions, and exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted isomer.[4][6]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne This compound (Alkyne) product 1,4-Disubstituted 1,2,3-Triazole alkyne->product + azide R-N3 (e.g., Benzyl Azide) azide->product catalyst CuSO4·5H2O + Sodium Ascorbate catalyst->product Solvent (e.g., t-BuOH/H2O) Room Temp

Caption: General workflow for the CuAAC synthesis of a 1,4-disubstituted 1,2,3-triazole.

Core Analytical Workflow for Triazole Characterization

G Analytical Workflow for Triazole Characterization Start Synthesized Reaction Mixture NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Structure_Validation Structural Elucidation (Primary Confirmation) NMR->Structure_Validation MW_Validation Molecular Weight Confirmation MS->MW_Validation FG_Validation Functional Group Transformation FTIR->FG_Validation Conclusion Unambiguous Product Characterization Structure_Validation->Conclusion MW_Validation->Conclusion FG_Validation->Conclusion

Caption: A convergent workflow combining orthogonal analytical techniques for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the triazole product. A comparative analysis of the ¹H and ¹³C NMR spectra of the starting materials versus the final product reveals definitive evidence of the cycloaddition.

Expertise & Causality: The formation of the aromatic triazole ring induces significant changes in the chemical environment of nearby protons and carbons. The disappearance of reactant-specific signals and the appearance of a new, characteristic triazole proton signal in a specific region of the ¹H NMR spectrum provide the strongest evidence of a successful reaction.[7]

Comparative ¹H NMR Data

The key diagnostic signals in ¹H NMR are the disappearance of the terminal alkyne proton and the appearance of the C5-proton of the triazole ring.[7] The triazole proton typically appears as a sharp singlet in the downfield aromatic region (7.5-8.8 ppm), a direct consequence of the electron-withdrawing nature of the newly formed heterocyclic ring.[7]

Compound/FragmentProtonExpected Chemical Shift (δ, ppm)Rationale for Change
Starting Alkyne Acetylenic H (-C≡C-H )~2.5 - 3.5This signal is consumed during the reaction.
Methylene H (-O-CH₂ -C≡CH)~4.8Protons adjacent to the alkyne.
Aldehyde H (-CH O)~10.4Unchanged by the reaction.
Product Triazole Triazole H (CH on ring)~7.8 - 8.5Appearance of a new singlet in the aromatic region confirms ring formation.[7]
Methylene H (-O-CH₂ -Triazole)~5.3 - 5.5Downfield shift due to the proximity of the new electron-deficient aromatic triazole ring.
Aldehyde H (-CH O)~10.4Remains present in the final product.
Comparative ¹³C NMR Data

¹³C NMR is crucial for confirming the carbon skeleton and, importantly, for distinguishing between the 1,4- and 1,5-disubstituted regioisomers. For the expected 1,4-isomer, the signal for the C5 carbon (the carbon bearing the proton) appears significantly upfield (around 120-125 ppm) compared to the C4 carbon of the alternative 1,5-isomer (~133 ppm).[8]

Compound/FragmentCarbonExpected Chemical Shift (δ, ppm)Rationale for Change
Starting Alkyne Alkyne C -H~75 - 80Signal disappears upon reaction.
Alkyne -C ≡C-H~78 - 85Signal disappears upon reaction.
Product Triazole Triazole C -H (C5)~122 - 125Appearance of the protonated carbon of the 1,4-isomer.[8]
Triazole Quaternary C (C4)~145 - 148Appearance of the substituted carbon of the triazole ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, integration values, and coupling patterns with the reference spectra of the starting materials to confirm the transformation.[9]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is indispensable for confirming that the reaction has produced a product of the correct molecular weight. Electrospray Ionization (ESI) is a common and effective soft ionization technique for triazole compounds, typically yielding the protonated molecular ion [M+H]⁺.[10]

Expertise & Causality: The law of conservation of mass dictates that the molecular weight of the product must be the sum of the molecular weights of the two reactants. Observing a molecular ion peak corresponding to this calculated mass provides direct evidence of the successful covalent linkage.

Comparative Mass-to-Charge (m/z) Data
CompoundFormulaExact Mass (Da)Expected Ion (ESI+)Observed m/z
Starting Alkyne C₁₀H₇ClO₂194.01[M+H]⁺195.02
Benzyl Azide C₇H₇N₃133.06[M+H]⁺134.07
Product Triazole C₁₇H₁₄ClN₃O₂327.08[M+H]⁺328.09
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[11] The instrument can be a triple quadrupole, TOF, or ion trap analyzer.[10]

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the ESI source operating in positive ion mode.

    • Set the capillary voltage appropriately (e.g., 4000 V).[11]

    • Scan a relevant mass range (e.g., m/z 100–500) to detect the expected [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion. The observed mass should be within a narrow tolerance (typically < 5 ppm for high-resolution MS) of the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups

FTIR spectroscopy is a rapid and straightforward method to monitor the progress of the reaction by observing the disappearance of key functional group vibrations from the starting materials.

Expertise & Causality: According to quantum mechanics, molecular bonds vibrate at specific quantized frequencies. The high-energy, characteristic stretching vibrations of the alkyne (C≡C and ≡C-H) and azide (-N₃) groups are easily identifiable in the IR spectrum. Their complete disappearance is a strong indicator that both functional groups have been consumed to form the new triazole ring.

Comparative FTIR Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale for Change
Starting Alkyne Terminal Alkyne (≡C-H stretch)~3300 (sharp, strong)Disappears upon formation of the triazole ring.
Alkyne (C≡C stretch)~2100-2150 (weak to medium)Disappears upon formation of the triazole ring.
Azide Reactant Azide (-N₃ stretch)~2100 (strong, sharp)Disappears upon formation of the triazole ring.
Product Triazole Aromatic C=C stretch~1500-1600Appearance of new bands associated with the aromatic triazole ring.[12]
Aromatic C-H stretch>3000Overlaps with benzene ring C-H stretches but contributes to the aromatic region profile.[12]
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a sample of the dry, purified product. This can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the product spectrum to the spectra of the starting alkyne and azide. Verify the absence of the characteristic alkyne and azide stretching bands and note the changes in the fingerprint region (below 1600 cm⁻¹) corresponding to the new triazole structure.

Conclusion

References

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  • Abdellah, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1839–1852. [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc. [Link]

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  • Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1110-1117. [Link]

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A Senior Application Scientist's Guide to Assessing the Cell Permeability of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding the ability of a compound to traverse cellular membranes is a cornerstone of preclinical development. For researchers investigating novel therapeutic agents such as 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde and its derivatives, a robust assessment of cell permeability is not just a recommendation—it is a critical determinant of a molecule's potential success. This guide provides a comprehensive, technically grounded comparison of the primary methodologies for evaluating the cell permeability of these small molecules, designed for fellow researchers, scientists, and drug development professionals.

The Critical Role of Cell Permeability in Drug Efficacy

A compound's journey to its intracellular target is fraught with barriers, the most fundamental being the cell membrane. Poor permeability can render an otherwise potent molecule ineffective, leading to costly failures in later stages of development. The chemical structure of this compound derivatives—featuring a halogenated aromatic ring, an ether linkage, and a terminal alkyne—suggests a complex interplay of lipophilicity and polarity that will govern their ability to passively diffuse across the lipid bilayer. A systematic evaluation of this property is therefore essential to guide lead optimization and select candidates with the most promising pharmacokinetic profiles.

Comparative Methodologies for Assessing Permeability

Two workhorse assays form the foundation of in vitro permeability screening: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[1] These methods, while both aiming to predict in vivo absorption, offer distinct insights into the mechanisms of transport. The choice between them, or indeed the decision to use them in a tiered approach, depends on the specific questions being asked and the stage of the drug discovery program.

Parallel Artificial Membrane Permeability Assay (PAMPA): A High-Throughput Screen for Passive Diffusion

The PAMPA model is a non-cell-based assay that isolates and measures a compound's ability to passively diffuse across a lipid membrane.[1][2][3] This makes it an ideal first-line screening tool in early discovery, where rapid, cost-effective ranking of a large number of candidates is paramount.[2][4][5]

By employing a synthetic membrane, PAMPA exclusively interrogates passive, transcellular permeability, eliminating the biological complexities of active transport and efflux mechanisms.[1][2][6] This provides a clear, unadulterated measure of a molecule's intrinsic ability to cross a lipid barrier, a fundamental driver of bioavailability for many orally administered drugs. For the this compound series, this assay would rapidly identify derivatives with favorable physicochemical properties for passive absorption.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare 10 mM stock of derivatives in DMSO coat_plate Coat donor plate filter with lipid solution (e.g., 2% DOPC in dodecane) prep_solution->coat_plate Dilute to working concentration prep_buffer Prepare donor (pH 6.5) and acceptor (pH 7.4) buffers add_acceptor Add acceptor buffer to acceptor plate prep_buffer->add_acceptor add_donor Add diluted derivatives to donor plate coat_plate->add_donor incubate Incubate 'sandwich' plate for 5 hours at room temperature add_donor->incubate quantify Quantify compound concentration in donor and acceptor wells via LC-MS/MS incubate->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Prepare the donor buffer (e.g., pH 6.5 to mimic the upper intestine) and acceptor buffer (e.g., pH 7.4 to mimic physiological conditions). The final DMSO concentration in the donor solution should not exceed 1%.

    • Include high permeability (e.g., caffeine) and low permeability (e.g., famotidine) control compounds.[7]

  • Assay Plate Preparation:

    • A 96-well filter plate (donor plate) and a matching 96-well acceptor plate are used.

    • Carefully apply 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to the filter of each well in the donor plate.[8]

  • Assay Execution:

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Add 150 µL of the diluted test and control compounds to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich," initiating the assay.

    • Incubate the plate assembly at room temperature for a defined period, typically 5 hours, with gentle shaking.[2][9]

  • Quantification and Data Analysis:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compounds in each sample using a sensitive analytical method, typically LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

The resulting Papp values allow for a direct comparison and ranking of the derivatives.

Compound CategoryTypical Papp (x 10⁻⁶ cm/s)Predicted Absorption
Low Permeability< 1Poor
Medium Permeability1 - 10Moderate
High Permeability> 10High

This table provides a general guide; specific thresholds may vary between laboratories.

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured on a semipermeable support, differentiate to form a barrier that structurally and functionally resembles the human intestinal epithelium.[10][11][12] This model is considered the gold standard for in vitro prediction of human oral drug absorption because it recapitulates not only passive diffusion but also active transport and efflux mechanisms.[10][11]

For promising candidates identified through PAMPA, the Caco-2 assay provides a more biologically relevant and nuanced assessment. It can determine if a derivative's permeability is limited by efflux transporters (e.g., P-glycoprotein), a common mechanism of drug resistance, or enhanced by active uptake transporters.[11][12] This is achieved by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[11][12][13]

Caco2_Workflow cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity prep_solutions Prepare dosing solutions of derivatives in transport buffer check_integrity->prep_solutions add_compounds_AB A-B: Add compound to Apical side, buffer to Basolateral prep_solutions->add_compounds_AB add_compounds_BA B-A: Add compound to Basolateral side, buffer to Apical prep_solutions->add_compounds_BA incubate Incubate at 37°C for 2 hours with shaking add_compounds_AB->incubate add_compounds_BA->incubate collect_samples Collect samples from receiver compartments incubate->collect_samples quantify Quantify compound concentration via LC-MS/MS collect_samples->quantify calculate_papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Key stages of the Caco-2 cell permeability assay workflow.

  • Cell Culture:

    • Caco-2 cells are seeded onto microporous filter membranes in Transwell™ inserts and cultured for 21-25 days.[13]

    • During this period, the cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13]

  • Monolayer Integrity Check:

    • Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[11][14] TEER values must be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure the barrier is intact.[13]

    • The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to confirm the tightness of the cell junctions.[14]

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-B transport, the test compound is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[15]

    • For B-A transport, the test compound is added to the basolateral chamber, and fresh buffer to the apical chamber.[15]

    • The plates are incubated for a set time (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO₂.[11]

  • Quantification and Data Analysis:

    • Samples are taken from the receiver chamber at the end of the incubation period.

    • Compound concentrations are determined by LC-MS/MS.

    • Papp values for both directions (Papp, A-B and Papp, B-A) are calculated.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) .[12]

The Caco-2 assay provides a richer dataset, allowing for a more sophisticated classification of the derivatives.

Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
< 1< 2Low permeability, likely passive diffusion
1 - 10< 2Moderate permeability, likely passive diffusion
> 10< 2High permeability, passive diffusion
Any value> 2Potential substrate for active efflux
High> 2High passive permeability, but efflux may limit net absorption
Low> 2Low passive permeability, compounded by active efflux

An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein.[12]

Synthesizing the Data: A Tiered Approach for Optimal Decision-Making

For a comprehensive and resource-efficient evaluation of this compound derivatives, a tiered approach is recommended.

  • Tier 1: PAMPA Screening: Screen all derivatives using the PAMPA assay to quickly rank them based on passive permeability. This will eliminate compounds with fundamentally poor physicochemical properties for membrane transport.

  • Tier 2: Caco-2 Assay: Advance a subset of the most promising derivatives from Tier 1, along with any compounds of particular interest (e.g., high potency in primary assays despite moderate PAMPA results), to the bidirectional Caco-2 assay. This will provide a more accurate prediction of in vivo absorption and identify any liabilities related to active efflux.

This strategic combination of assays ensures that experimental effort is focused on the most viable candidates, providing a solid, data-driven foundation for advancing the most promising this compound derivatives toward further preclinical development.

References

  • Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. [Link]

  • European Centre for the Validation of Alternative Methods (ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]

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  • Cyprotex. (n.d.). Caco2 assay protocol. [Link]

  • Wu, Y. F., Liu, H., & Ni, J. M. (2011). [Advances in parallel artificial membrane permeability assay and its applications]. Yao Xue Xue Bao. [Link]

  • Pereira, C., et al. (2016). Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols. [Link]

  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. [Link]

  • Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [Link]

  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]

  • PubMed. (2011). [Advances in parallel artificial membrane permeability assay and its applications]. [Link]

  • Tavelin, S., et al. (2003). Methods for Measuring Permeability. Regulation of Endothelial Barrier Function. [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]

  • Labinsights. (2023). Analysis on Parallel Artificial Membrane Permeation Assay. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

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  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Sionkowska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • Chipot, C. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Deconstructing the Molecule

Understanding the potential hazards of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is the foundation of its safe handling and disposal. By examining its constituent functional groups, we can anticipate its toxicological and reactive properties.

  • Chlorinated Aromatic System: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] Their incineration requires specialized facilities to prevent the formation of hazardous byproducts.[3]

  • Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] They may also be combustible.

  • Propargyl Ether Group: The propargyl group (a C≡C triple bond) can impart reactivity. Some propargyl-containing compounds are listed as extremely hazardous waste, indicating a need for careful handling and disposal.[5][6]

Based on these structural alerts, it is prudent to treat this compound as a substance that is likely to be a skin and eye irritant, harmful if ingested or inhaled, and toxic to aquatic ecosystems.

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectPrimary Exposure Routes
Acute Toxicity (Oral, Inhalation)Harmful if swallowed or inhaled.Ingestion, Inhalation
Skin Corrosion/IrritationCauses skin irritation.[4][7]Dermal contact
Serious Eye Damage/IrritationCauses serious eye irritation.[4][7]Eye contact
Aquatic ToxicityToxic to aquatic life with long-lasting effects.Environmental release

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following minimum PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

Spill Management: A Plan for the Unexpected

Accidental spills should be managed promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[9][10] Never dispose of this chemical down the drain or in regular trash.

Step 1: Segregation of Waste

Proper segregation is paramount to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Chemical Compatibility: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[8] A chemical compatibility chart should be consulted if there is any doubt.[11][12][13]

Step 2: Preparing for Disposal
  • For Unused or Excess Product: If in its original container, ensure the cap is tightly sealed. Place the container in a secondary containment bin.

  • For Solutions: If the compound is in a solvent, the entire solution should be treated as halogenated waste.

  • For Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected and disposed of as solid halogenated hazardous waste.

Step 3: Labeling and Storage
  • Accurate Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[8]

Step 4: Arranging for Professional Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste will be transported to a licensed professional waste disposal service, where it will likely be disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber to handle halogenated compounds.[3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition A Assess Hazards B Don Personal Protective Equipment (PPE) A->B Always first C Segregate as Halogenated Waste B->C Proceed with caution D Label Container Accurately C->D E Store in Designated Area D->E F Contact EH&S for Pickup E->F Request disposal G Transport to Licensed Disposal Facility F->G H Incineration G->H Final treatment

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.